molecular formula C9H11NO B009964 1-(4,6-Dimethylpyridin-3-YL)ethanone CAS No. 108028-67-7

1-(4,6-Dimethylpyridin-3-YL)ethanone

Cat. No.: B009964
CAS No.: 108028-67-7
M. Wt: 149.19 g/mol
InChI Key: JSVYKRABSVRQRH-UHFFFAOYSA-N
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Description

1-(4,6-Dimethylpyridin-3-YL)ethanone (CAS 108028-67-7) is a high-purity organic compound characterized by its ketone functional group attached to a 4,6-dimethylpyridin-3-yl ring system. With a molecular formula of C9H11NO and a molecular weight of 149.19 g/mol , this molecule serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. Its structure, featuring the electron-deficient pyridine ring and the reactive acetyl group, makes it a key precursor for the synthesis of more complex nitrogen-containing heterocycles, such as various pharmaceutical intermediates and ligands for metal complexes . The compound has a calculated density of approximately 1.017 g/cm³ and a high calculated boiling point of around 257.4°C, indicating good thermal stability for various reaction conditions . Researchers utilize this compound exclusively for laboratory research to develop novel chemical entities. This product is intended for research purposes only and is strictly not intended for diagnostic, therapeutic, or personal use. All information provided is for research reference.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4,6-dimethylpyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-6-4-7(2)10-5-9(6)8(3)11/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSVYKRABSVRQRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 1-(4,6-Dimethylpyridin-3-YL)ethanone (CAS 108028-67-7)

[1][2][3][4]

Executive Summary & Chemical Architecture

1-(4,6-Dimethylpyridin-3-yl)ethanone , also known as 3-acetyl-4,6-dimethylpyridine , represents a critical heterocyclic scaffold in medicinal chemistry.[1] Unlike its symmetric congener (2,6-dimethyl-3,5-diacetylpyridine), this mono-acetylated, asymmetric derivative offers orthogonal functionalization sites, making it a high-value "linchpin" intermediate for constructing complex fused heterocycles such as 1,6-naphthyridines , pyrazolopyridines , and isoxazolopyridines .[1]

Its structural significance lies in the vicinal positioning of the acetyl group (C3) and the methyl group (C4). This proximity facilitates intramolecular cyclization events (e.g., Friedländer synthesis) that are inaccessible to isomers lacking this steric arrangement.

Chemical Profile[1][2][3][5][6][7][8][9][10][11][12]
PropertyValueContext
CAS Number 108028-67-7Unique Identifier
Molecular Formula C₉H₁₁NO--
Molecular Weight 149.19 g/mol Fragment-based drug design compliant
Appearance Pale yellow to off-white solid/oilLow melting point solid (approx. 43°C)
LogP (Predicted) 1.3 - 1.8High membrane permeability
pKa (Predicted) ~3.5 - 4.5 (Pyridine N)Weakly basic; protonatable in acidic media
H-Bond Acceptors 2 (N-pyridine, O-carbonyl)Key for ligand-receptor binding

Synthesis Strategy: The Nitrile Route

While direct acetylation of 2,4-lutidine (4,6-dimethylpyridine) via Minisci-type radical reactions is possible, it suffers from poor regioselectivity, yielding mixtures of 3- and 5-acetyl isomers.[1]

For research and scale-up applications requiring high purity, the Grignard Addition to Nicotinonitrile is the authoritative protocol. This pathway ensures absolute regiochemical fidelity.[1]

Retrosynthetic Logic

The target ketone is disconnected at the C3-acetyl bond, tracing back to 4,6-dimethylnicotinonitrile .[1] This precursor is accessible via a modified Guareschi-Thorpe condensation or from 2,4-pentanedione and cyanoacetamide.[1]

Validated Protocol: Nitrile to Ketone Transformation[3]

Reagents:

  • Substrate: 4,6-Dimethylnicotinonitrile (1.0 equiv)

  • Reagent: Methylmagnesium Bromide (MeMgBr) (3.0 M in Et₂O, 1.2 equiv)[1]

  • Solvent: Anhydrous THF or Diethyl Ether

  • Quench: Aqueous HCl (2M)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

  • Solvation: Dissolve 4,6-dimethylnicotinonitrile (10 mmol) in anhydrous THF (50 mL). Cool the system to 0°C using an ice bath to mitigate exotherms.

  • Grignard Addition: Add MeMgBr (12 mmol) dropwise over 20 minutes. The solution will likely darken (formation of the magnesium imine salt). Critical: Maintain temperature <5°C during addition to prevent polymerization.[1]

  • Reaction Phase: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (SiO₂, 30% EtOAc/Hexanes). Disappearance of the nitrile spot indicates conversion to the metallo-imine intermediate.[1]

  • Hydrolysis (The Key Step): Cool back to 0°C. Cautiously quench with 2M HCl (30 mL). The acid serves two purposes: it protonates the intermediate and hydrolyzes the imine (

    
    ) to the ketone (
    
    
    ).
  • Reflux: Heat the acidic mixture to mild reflux (60°C) for 1 hour to ensure complete hydrolysis of the sterically hindered imine.

  • Workup: Neutralize with saturated NaHCO₃ to pH 8. Extract with DCM (3 x 50 mL). Dry organics over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Pathway Visualization[3]

SynthesisPathPrecursor4,6-Dimethyl-nicotinonitrileIntermediateMg-ImineComplexPrecursor->IntermediateTHF, 0°CReagentMeMgBr(Grignard)Reagent->IntermediateProduct1-(4,6-Dimethylpyridin-3-yl)ethanoneIntermediate->ProductReflux, 1hHydrolysisAcid Hydrolysis(HCl/H2O)Hydrolysis->Product

Caption: Regioselective synthesis of CAS 108028-67-7 via Grignard addition to the nitrile precursor, ensuring C3-acetylation.

Reactivity & Functionalization[3]

The chemical utility of 1-(4,6-dimethylpyridin-3-yl)ethanone stems from the differing reactivity of its three "methyl-type" carbons:

  • Acetyl Methyl (C-alpha): Most acidic (pKa ~19-20).[1] Prone to enolization and aldol-type chemistry.[1]

  • C4-Methyl: Vinylogous to the pyridine nitrogen; moderately acidic.[1]

  • C6-Methyl: Also activated by the ring nitrogen but sterically distinct.[1]

Claisen-Schmidt Condensation (Chalcone Synthesis)

Reaction with aromatic aldehydes yields chalcones (enones).[1] These are vital precursors for pyrazolines and flavonoids.[1]

  • Conditions: Aryl aldehyde (1.0 equiv), NaOH (10% aq), EtOH, RT.

  • Mechanism: Enolate formation at the acetyl methyl group attacks the aldehyde.

  • Application: The resulting chalcones exhibit potent anti-inflammatory and anticancer properties (analogous to Etoricoxib intermediates).

Friedländer Annulation

This is the most "high-value" reaction for this scaffold.[1]

  • Reaction: Condensation with o-aminoaldehydes or o-aminoketones.[1]

  • Product: 1,6-Naphthyridines .[1]

  • Significance: The C4-methyl group can participate in the cyclization if harsh conditions are used, but typically the acetyl group condenses with the amine, and the alpha-carbon of the acetyl condenses with the carbonyl of the partner.

Medicinal Chemistry Applications

Kinase Inhibitor Scaffolds

The 3-acetyl-4,6-dimethylpyridine unit serves as a bioisostere for substituted benzenes in kinase inhibitors.[1] The pyridine nitrogen provides a hydrogen bond acceptor for the kinase hinge region (e.g., ATP binding pocket), while the 4,6-methyls induce a twist in the biaryl conformation, improving selectivity by filling hydrophobic pockets.

COX-2 Inhibition (Etoricoxib Analogs)

While Etoricoxib utilizes a 6-methylpyridine-3-yl core, the 4,6-dimethyl variant (CAS 108028-67-7) is investigated for altering metabolic stability.[1] The extra methyl group at C4 blocks potential metabolic oxidation sites on the ring, potentially extending half-life (

1
Metal Ligand Design

The compound acts as a precursor to N,O-bidentate ligands .[1] Upon condensation with hydrazines, it forms hydrazones which coordinate transition metals (Cu, Zn, Pt). These complexes are currently explored for:

  • Catalysis: Enantioselective oxidation.[1]

  • Oncology: Platinum(II) complexes showing cytotoxicity against cisplatin-resistant cell lines.[1]

Safety & Handling Protocols

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).[1]

  • Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at 2-8°C.

  • Incompatibility: Strong oxidizing agents (forms Pyridine N-oxides), strong bases (polymerization).[1]

Self-Validating Safety Check: Before scale-up, perform a micro-scale quench of the Grignard reaction.[1] If gas evolution is violent or the exotherm exceeds 10°C/min, dilute the reagent further. Always monitor peroxide levels in THF ethers before use.[1]

References

  • Lead Sciences. (n.d.). 1-(4,6-Dimethylpyridin-3-yl)ethanone Product Profile. Retrieved from [1]

  • PubChem. (2025).[1] 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (Analogous Structure & Reactivity Data). CID 9925991.[1] Retrieved from [1]

  • ResearchGate. (2025).[1] Synthesis and biological activity of 3,5-diacetyl-2,6-dimethylpyridine derivatives. (Demonstrates Claisen-Schmidt reactivity of the scaffold). Retrieved from

  • Google Patents. (2012).[1] US20120232281A1: Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.[1] (Industrial scale-up protocols for acetylpyridines). Retrieved from

  • ChemicalBook. (2025).[1][2][3] Synthesis and Properties of Acetylpyridines. Retrieved from [1]

An In-Depth Technical Guide to 1-(4,6-Dimethylpyridin-3-YL)ethanone: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of 1-(4,6-Dimethylpyridin-3-YL)ethanone, a substituted pyridine derivative of interest to researchers, scientists, and drug development professionals. Given the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogues and established chemical principles to provide robust theoretical and practical guidance.

Introduction and Significance

Substituted pyridines are a cornerstone of medicinal chemistry, forming the core scaffold of numerous pharmaceuticals. The strategic placement of functional groups on the pyridine ring can significantly influence a molecule's physicochemical properties, target binding affinity, and metabolic stability. 1-(4,6-Dimethylpyridin-3-YL)ethanone, also known as 3-acetyl-4,6-dimethylpyridine, is a heterocyclic ketone with potential as a versatile intermediate in the synthesis of novel bioactive compounds. Its structural features—a nucleophilic nitrogen atom, an electrophilic carbonyl group, and methyl substitutions that can influence solubility and steric interactions—make it an attractive starting point for the development of new chemical entities.

The lutidine (dimethylpyridine) moiety, in particular, has been explored for its role in tuning the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide will delve into the detailed molecular characteristics of 1-(4,6-Dimethylpyridin-3-YL)ethanone, propose a reliable synthetic route, and provide a thorough protocol for its characterization.

Molecular Structure and Physicochemical Properties

The molecular structure of 1-(4,6-Dimethylpyridin-3-YL)ethanone consists of a pyridine ring substituted with two methyl groups at positions 4 and 6, and an acetyl group at position 3.

Caption: 2D structure of 1-(4,6-Dimethylpyridin-3-YL)ethanone.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 108028-67-7[1][2]
Molecular Formula C₉H₁₁NO[1][2]
Molecular Weight 149.19 g/mol [2]
SMILES CC(C1=C(C)C=C(C)N=C1)=O[2]
Purity (Typical) ≥95%[1]
Storage Sealed in dry, Room Temperature[1][2]

Proposed Synthesis: Modified Hantzsch Pyridine Synthesis

A plausible and efficient route for the synthesis of 1-(4,6-Dimethylpyridin-3-YL)ethanone is a modification of the well-established Hantzsch pyridine synthesis. This method involves the condensation of an enamine, an active methylene compound, and an aldehyde or its equivalent.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_aromatization Aromatization cluster_product Final Product Enamine 3-Aminobut-2-enenitrile Condensation One-pot Condensation Enamine->Condensation Active_Methylene Pentane-2,4-dione (Acetylacetone) Active_Methylene->Condensation Ammonia_Source Ammonium Acetate Ammonia_Source->Condensation Dihydropyridine Dihydropyridine Intermediate Condensation->Dihydropyridine Oxidation Oxidation (e.g., Nitric Acid or air) Dihydropyridine->Oxidation Target_Molecule 1-(4,6-Dimethylpyridin-3-YL)ethanone Oxidation->Target_Molecule

Caption: Proposed synthetic workflow for 1-(4,6-Dimethylpyridin-3-YL)ethanone.

Detailed Experimental Protocol

Materials:

  • 3-Aminobut-2-enenitrile

  • Pentane-2,4-dione (Acetylacetone)

  • Ammonium Acetate

  • Ethanol

  • Nitric Acid (65%)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Silica Gel (for column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-aminobut-2-enenitrile (1.0 eq) and pentane-2,4-dione (1.1 eq) in ethanol.

  • Condensation: Add ammonium acetate (1.5 eq) to the mixture. Heat the reaction to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Aromatization: After completion of the condensation, cool the reaction mixture to room temperature. Cautiously add nitric acid (2.0 eq) dropwise while maintaining the temperature below 40°C. Stir the mixture at room temperature for an additional 2 hours.

  • Work-up: Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Spectroscopic and Chromatographic Characterization

The following are the predicted spectroscopic data for 1-(4,6-Dimethylpyridin-3-YL)ethanone, based on the analysis of structurally similar compounds.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Data
¹H NMR δ (ppm): 8.3-8.5 (s, 1H, H-2), 7.0-7.2 (s, 1H, H-5), 2.5-2.7 (s, 3H, -COCH₃), 2.4-2.6 (s, 3H, Ar-CH₃), 2.3-2.5 (s, 3H, Ar-CH₃)
¹³C NMR δ (ppm): 198-202 (C=O), 158-162 (C-6), 150-154 (C-4), 145-149 (C-2), 130-134 (C-3), 120-124 (C-5), 30-34 (-COCH₃), 22-26 (Ar-CH₃), 18-22 (Ar-CH₃)
IR (cm⁻¹) ~3050 (Ar-H stretch), ~2980 (C-H stretch), ~1690 (C=O stretch), ~1580, 1450 (C=C and C=N ring stretch)
Mass Spec (EI) m/z (%): 149 (M⁺), 134 (M⁺ - CH₃), 106 (M⁺ - COCH₃)

Potential Applications in Drug Discovery

While specific biological activities for 1-(4,6-Dimethylpyridin-3-YL)ethanone are not yet reported, its structural motifs suggest several potential applications in medicinal chemistry.

  • Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. The acetyl group can be further functionalized to introduce pharmacophores that interact with the hinge region of kinase active sites.

  • GPCR Ligands: Substituted pyridines are known to act as ligands for various G-protein coupled receptors. The dimethyl substitution pattern can be used to fine-tune selectivity and potency.

  • Antimicrobial Agents: Pyridine derivatives have shown a broad spectrum of antimicrobial activity. The lipophilicity introduced by the methyl groups may enhance cell membrane permeability.

Potential_Applications cluster_applications Potential Therapeutic Areas Target_Molecule 1-(4,6-Dimethylpyridin-3-YL)ethanone Kinase_Inhibitors Kinase Inhibitors (Oncology) Target_Molecule->Kinase_Inhibitors Functionalization of acetyl group GPCR_Ligands GPCR Ligands (Neurology, Metabolic Disorders) Target_Molecule->GPCR_Ligands Modification of pyridine core Antimicrobials Antimicrobial Agents (Infectious Diseases) Target_Molecule->Antimicrobials Leveraging lipophilicity of methyl groups

Caption: Potential drug discovery applications of 1-(4,6-Dimethylpyridin-3-YL)ethanone.

Conclusion

1-(4,6-Dimethylpyridin-3-YL)ethanone represents a valuable, yet underexplored, building block in synthetic and medicinal chemistry. This guide provides a robust framework for its synthesis and characterization, drawing upon established principles of organic chemistry and data from analogous structures. The proposed methodologies and predicted spectral data offer a solid foundation for researchers to produce and validate the structure of this compound. Further investigation into its biological activities is warranted and could lead to the discovery of novel therapeutic agents.

References

  • Lead Sciences. 1-(4,6-Dimethylpyridin-3-yl)ethanone. [Link]

  • Kröhnke, F. The Specific Synthesis of Pyridines and Related Compounds. Angewandte Chemie International Edition in English. 1963, 2 (5), 225–243.
  • Hantzsch, A. Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft. 1881, 14 (2), 1637–1638.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 95292, 3-Acetyl-6-methylpyridine. [Link]

  • Royal Society of Chemistry. Supporting Information for [Example of a relevant article on pyridine synthesis]. [Link]

  • MDPI. Lutidine derivatives for live-cell imaging of the mitochondria and endoplasmic reticulum. [Link]

Sources

Technical Guide: Mass Spectrometry of 1-(4,6-Dimethylpyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometric characterization of 1-(4,6-Dimethylpyridin-3-yl)ethanone , a critical intermediate in the synthesis of pyridine-based pharmaceutical agents (e.g., kinase inhibitors, COX-2 inhibitors).

The following content synthesizes theoretical fragmentation mechanics with practical, field-proven protocols for structural elucidation and quantitative analysis.

Executive Summary

1-(4,6-Dimethylpyridin-3-yl)ethanone (CAS: 108028-67-7) is a substituted acetylpyridine. In drug development, it serves as a scaffold for building heterocycles found in various bioactive molecules. Its analysis is complicated by the potential for isomerism (e.g., 2,6-dimethyl vs. 4,6-dimethyl substitution), making a deep understanding of its fragmentation kinetics essential.

This guide provides a dual-modality approach (LC-MS/MS and GC-MS) to ensure robust identification and quantification.

Physicochemical Profile

PropertyValueRelevance to MS
IUPAC Name 1-(4,6-dimethylpyridin-3-yl)ethanoneUnambiguous ID
Formula C

H

NO
Isotopic modeling
Molecular Weight 149.19 g/mol Parent Ion (EI)
Exact Mass 149.0841 DaHigh-Res MS (HRMS) target
Monoisotopic Mass 149.084064 Da[M+H]

= 150.0913
pKa (Calculated) ~3.5 - 4.0 (Pyridine N)Requires acidic mobile phase for ESI+
LogP ~1.5 - 1.8Compatible with C18 RPLC

Fragmentation Mechanics & Pathways[1][2][3][4]

Understanding the dissociation pathways is critical for selecting Multiple Reaction Monitoring (MRM) transitions and distinguishing isomers.

Primary Fragmentation (ESI+ / EI)

The fragmentation is driven by the stability of the acylium ion and the pyridine ring.

  • Alpha-Cleavage (Dominant): The bond between the carbonyl carbon and the methyl group is the weakest link. Cleavage yields the stable acylium cation [M-CH

    
    ]
    
    
    
    (m/z 134)
    . This is typically the Base Peak (100%) .
  • Decarbonylation: The acylium ion (m/z 134) subsequently loses carbon monoxide (CO, 28 Da) to form the dimethyl-pyridyl cation [M-CH

    
    -CO]
    
    
    
    (m/z 106)
    .
The "Ortho Effect" (Diagnostic Insight)

A critical structural feature is the 4-methyl group located ortho to the 3-acetyl group .

  • Mechanism: In electron ionization (EI), a hydrogen atom from the ortho-methyl group can transfer to the carbonyl oxygen via a 6-membered transition state (analogous to a photo-enolization).

  • Result: This facilitates the loss of a hydroxyl radical (•OH, 17 Da) or water (H

    
    O, 18 Da), creating a diagnostic ion at m/z 132  or m/z 131 .
    
  • Application: This pathway is suppressed in isomers lacking the ortho-methyl/acetyl arrangement (e.g., 5-acetyl-2-methylpyridine), serving as a "fingerprint" for the 4,6-dimethyl isomer.

Visualization of Fragmentation Pathways

FragmentationPathway M_Parent Parent Ion [M+H]+ = 150 (ESI) M+. = 149 (EI) Frag_134 Acylium Ion (Base Peak) [M-CH3]+ m/z 134 M_Parent->Frag_134 Alpha-Cleavage (Loss of -CH3, -15 Da) Frag_Ortho Ortho-Effect Ion [M-OH]+ m/z 132 M_Parent->Frag_Ortho Ortho-Effect Rearrangement (H-transfer from 4-Me) Frag_106 Pyridyl Cation [M-CH3-CO]+ m/z 106 Frag_134->Frag_106 Decarbonylation (Loss of CO, -28 Da)

Figure 1: Proposed fragmentation tree highlighting the dominant alpha-cleavage and the diagnostic ortho-effect pathway specific to the 3-acetyl-4-methyl substitution pattern.

Mass Spectrometry Methodologies

Method A: LC-MS/MS (Quantitative/Bioanalysis)

Objective: Trace quantification in biological matrices or reaction mixtures. Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Mobile Phase Strategy: The pyridine nitrogen is basic. Use 0.1% Formic Acid to ensure full protonation ([M+H]

    
    ). Ammonium formate (5-10 mM) can be added to improve peak shape if tailing occurs.
    
  • Column: C18 (e.g., Waters BEH C18 or Agilent Zorbax Eclipse), 1.7 µm or 2.5 µm particle size.

MRM Transition Table:

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)Role
150.1 135.1 15 - 2050Quantifier (High abundance)
150.1 107.1 30 - 3550Qualifier (Structural confirmation)
150.1 132.1 25 - 3075Diagnostic (Ortho-isomer check)

Analyst Note: The transition 150 -> 135 corresponds to the loss of the methyl radical (15 Da). While radical losses are less common in ESI than EI, the stability of the resulting acylium cation makes this a viable and intense transition for this specific molecule.

Method B: GC-MS (Purity/Synthesis Control)

Objective: Raw material purity and impurity profiling.[1][2] Ionization: Electron Impact (EI), 70 eV.[3]

  • Inlet Temp: 250°C (Ensure rapid volatilization to prevent thermal degradation).

  • Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm).

  • Temperature Program: 60°C (1 min hold) -> 20°C/min -> 280°C.

Spectral Interpretation (EI):

  • m/z 149 (M+•): Strong molecular ion, indicative of aromatic stability.

  • m/z 134 (Base Peak): [M-15]

    
    . Dominant peak.
    
  • m/z 106: [M-43]

    
    . Loss of acetyl group.
    
  • m/z 77/78/79: Pyridine ring fragmentation (low mass region).

Experimental Protocol: Method Validation Workflow

This protocol outlines the steps to validate the LC-MS/MS method for linearity and specificity.

Workflow Start Stock Prep 1 mg/mL in MeOH Tune Source Tuning Infuse at 10 µL/min Optimize Cone Voltage Start->Tune MRM MRM Optimization Ramp CE for 150->135 & 150->107 Tune->MRM Chrom Chromatography Gradient: 5-95% B Check Retention Time MRM->Chrom Valid Validation Linearity (R² > 0.99) Precision (CV < 5%) Chrom->Valid

Figure 2: Step-by-step workflow for establishing a validated LC-MS/MS quantitative method.

Step-by-Step Procedure:
  • Stock Preparation: Dissolve 10 mg of 1-(4,6-Dimethylpyridin-3-yl)ethanone in 10 mL of HPLC-grade Methanol. Store at -20°C.

  • Tuning (Infusion): Dilute stock to 1 µg/mL in 50:50 Water:MeOH (+0.1% Formic Acid). Infuse directly into the MS source.

    • Goal: Maximize intensity of m/z 150.1.

  • Collision Energy Ramp: Perform a breakdown curve.

    • Expectation: The 135 ion will appear at lower energies (10-20 eV). The 107 ion requires higher energy (30+ eV) to break the Ar-C bond.

  • Chromatographic Integration: Inject onto the column.

    • System Suitability: The peak should be symmetrical (Tailing Factor < 1.5). If tailing occurs, increase buffer concentration (Ammonium Formate).

References

  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: 3-Acetylpyridine (Analogous Fragmentation Data). NIST Standard Reference Database. Available at: [Link]

  • Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives.[1] 2. "Ortho" and "Para" effects in electron ionization mass spectra. Mass Spectrometry, 13(2), 83-94.[1] Available at: [Link]

  • PubChem. Compound Summary: 1-(4,6-Dimethylpyridin-3-yl)ethanone (CAS 108028-67-7). National Library of Medicine. Available at: [Link]

  • McLafferty, F. W., & Tureček, F.Interpretation of Mass Spectra. University Science Books. (Standard text for alpha-cleavage and rearrangement mechanisms).

Sources

Technical Guide: Infrared Spectroscopy of 1-(4,6-Dimethylpyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the infrared spectroscopy characterization of 1-(4,6-Dimethylpyridin-3-yl)ethanone , a critical heterocyclic building block in medicinal chemistry.

This guide is structured for application scientists and quality control researchers, focusing on structural validation, impurity profiling, and vibrational assignment logic.

Executive Summary

Analyte: 1-(4,6-Dimethylpyridin-3-yl)ethanone (CAS: Analogous to 3-acetyl-4,6-dimethylpyridine) Molecular Formula: C


H

NO Molecular Weight: 149.19 g/mol Application: Pharmaceutical intermediate (kinase inhibitors, NSAID precursors).

This guide provides a standardized protocol for the vibrational characterization of 1-(4,6-Dimethylpyridin-3-yl)ethanone. Unlike simple aromatic ketones, this molecule exhibits unique spectral features due to the steric interaction between the C3-acetyl group and the C4-methyl group, as well as the electronic perturbations introduced by the pyridine nitrogen. Accurate interpretation requires distinguishing these features from common synthetic impurities (e.g., regioisomers, unreacted precursors).

Molecular Structure & Vibrational Logic

Understanding the connectivity is prerequisite to spectral assignment. The molecule consists of a pyridine ring substituted at the 3, 4, and 6 positions.[1]

  • Position 1: Nitrogen (Pyridinic).[2][3]

  • Position 3: Acetyl group (–C(=O)CH

    
    ).
    
  • Position 4: Methyl group (Steric clash with C3-Acetyl).

  • Position 6: Methyl group (Electronic donor, inductive stabilization).

  • Positions 2 & 5: Aromatic Protons (Isolated C-H moieties).

Steric-Electronic Coupling

The C4-Methyl group exerts a steric pressure on the C3-Acetyl moiety, forcing the carbonyl group slightly out of coplanarity with the pyridine ring.

  • Consequence: Reduced

    
    -conjugation between the ring and the carbonyl.
    
  • Spectral Shift: The C=O stretching frequency (

    
    ) will appear at a higher wavenumber  (~1695–1705 cm
    
    
    
    ) compared to the unhindered parent 3-acetylpyridine (~1685 cm
    
    
    ).
Visualization of Vibrational Modes

The following diagram illustrates the logical flow from molecular structure to observable IR signals.

VibrationalLogic Molecule 1-(4,6-Dimethylpyridin-3-yl)ethanone Func_Ketone Functional Group: Acetyl (C=O) Molecule->Func_Ketone Func_Ring Functional Group: Pyridine Ring Molecule->Func_Ring Func_Alkyl Functional Group: Methyls (C4, C6) Molecule->Func_Alkyl Vib_CO ν(C=O) Stretch 1695-1705 cm⁻¹ (Steric Shift) Func_Ketone->Vib_CO Vib_CN ν(C=N) & ν(C=C) 1580-1600 cm⁻¹ Func_Ring->Vib_CN Vib_CH_Aro ν(C-H) Aromatic >3000 cm⁻¹ Func_Ring->Vib_CH_Aro Vib_CH_Ali ν(C-H) Aliphatic 2920-2960 cm⁻¹ Func_Alkyl->Vib_CH_Ali

Caption: Logical mapping of structural moieties to characteristic infrared absorption bands.

Theoretical Assignment & Diagnostic Bands

The following table synthesizes data from 3-acetylpyridine reference standards and substituent effect principles.

Functional GroupModeFrequency (cm

)
IntensityDiagnostic Note
Ketone (C=O) Stretching1695 ± 10 StrongShifted +10-15 cm

vs. 3-acetylpyridine due to C4-Me steric twist (reduced conjugation).
Pyridine Ring C=N / C=C Stretch1585 – 1605 MediumCharacteristic "Quadrant Stretching" of the heterocycle.
Pyridine Ring C=C Stretch1550 – 1570 MediumSecondary ring band; position sensitive to N-protonation/H-bonding.
Methyl (–CH

)
C-H Asym Stretch2950 – 2970 MediumDistinct from aromatic C-H.
Methyl (–CH

)
C-H Sym Stretch2860 – 2880 WeakOften appears as a shoulder.
Aromatic C-H Stretching3010 – 3060 WeakSharp, low intensity bands above 3000 cm

.
Methyl Umbrella Bend1360 – 1380 Strong"Methyl ketone" diagnostic band; sharp and intense.
Ring OOP C-H Out-of-Plane800 – 900 StrongPattern depends on isolated H at C2 and C5. Expect bands for isolated H.

Experimental Protocol (Methodology)

To ensure reproducibility in a drug development context, the following protocol uses Attenuated Total Reflectance (ATR) for speed and consistency, with a Transmission (KBr) option for higher resolution of weak overtones.

Sample Preparation
  • State: The analyte is typically a low-melting solid or viscous oil (depending on purity).

  • ATR Method (Recommended):

    • Ensure the Diamond/ZnSe crystal is clean (background scan must be flat).

    • Apply ~5-10 mg of sample to the crystal center.

    • Apply pressure using the anvil until the force gauge indicates optimal contact.

    • Critical: If the sample is crystalline, ensure it is crushed fine before applying pressure to avoid "point contact" artifacts.

  • KBr Pellet Method (Reference Grade):

    • Mix 2 mg analyte with 200 mg spectroscopic grade KBr (dried).

    • Grind to a fine powder (particle size < 2 µm to avoid Christiansen effect).

    • Press at 10 tons for 2 minutes to form a transparent disc.

Instrument Parameters
  • Resolution: 4 cm

    
     (Standard) or 2 cm
    
    
    
    (High Res).
  • Scans: 32 (Screening) or 64 (Publication/Validation).

  • Apodization: Boxcar or weak interaction (e.g., Norton-Beer).

  • Range: 4000 – 600 cm

    
    .
    
Workflow Diagram

Protocol Start Start: Sample QC Prep Prep: ATR (Direct) or KBr (1:100) Start->Prep Acquire Acquisition: 4 cm⁻¹, 32 Scans Prep->Acquire Process Processing: Baseline Corr. CO₂ Removal Acquire->Process Analyze Analysis: Check 1695 cm⁻¹ (C=O) Check 1370 cm⁻¹ (Me-C=O) Process->Analyze Decision Pass Criteria? Analyze->Decision Report Generate CoA Decision->Report Yes Fail Flag: Check Purity (Isomer/Water) Decision->Fail No

Caption: Standard Operating Procedure (SOP) for IR analysis of the target intermediate.

Data Analysis & Interpretation

Validation Criteria

When reviewing the spectrum for Quality Control (QC), look for these "Pass" indicators:

  • The Carbonyl "Blue Shift": If the C=O band appears at 1680 cm

    
     or lower, suspect lack of C4-methylation  (i.e., the sample might be the 3-acetyl-6-methylpyridine impurity). The steric twist of the 4,6-dimethyl analog must push this band higher (~1695 cm
    
    
    
    ).
  • Absence of O-H: A broad band at 3200-3500 cm

    
     indicates moisture (pyridine is hygroscopic) or hydrolysis to the carboxylic acid.
    
  • Fingerprint Region: The region 600-900 cm

    
     should show distinct bands for the isolated aromatic protons.
    
Common Interferences
  • Water: Pyridine nitrogens H-bond with water, broadening the ~3400 cm

    
     region and shifting the ring breathing modes (~1000 cm
    
    
    
    ).
  • Solvent Residue: Sharp peaks at 2980 cm

    
     (Isopropanol/Ethanol) or 1730-1750 cm
    
    
    
    (Ethyl Acetate) are common if the drying step was insufficient.

References

  • NIST Mass Spectrometry Data Center. Infrared Spectrum of 3-Acetylpyridine (CAS 350-03-8). NIST Chemistry WebBook, SRD 69.[4] [Link]

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[5] (Authoritative text for substituent effects on aromatic ketones and pyridines).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.[6] 7th Edition. Wiley.[5] (Source for steric inhibition of resonance effects on carbonyl frequencies).

  • PubChem. Compound Summary for 3-Acetyl-4,6-dimethylpyridine (Analogous Structure). National Library of Medicine. [Link]

Sources

An In-depth Technical Guide to 1-(4,6-Dimethylpyridin-3-yl)ethanone: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-(4,6-dimethylpyridin-3-yl)ethanone, a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from established chemical principles and analogous structures to present a robust framework for its synthesis, characterization, and exploration. We will delve into a proposed synthetic route via the Hantzsch pyridine synthesis, predict its physicochemical and spectroscopic properties with detailed justifications, explore its potential chemical reactivity, and discuss its prospective role as a scaffold in the development of novel therapeutic agents. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Pyridine Scaffold

The pyridine ring is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry.[1][2][3] Its presence in numerous natural products and FDA-approved drugs underscores its importance in interacting with biological targets.[4] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, influencing the molecule's solubility and bioavailability.[3] Furthermore, the pyridine scaffold offers multiple points for functionalization, allowing for the fine-tuning of steric and electronic properties to optimize pharmacological activity.[1]

The target molecule of this guide, 1-(4,6-dimethylpyridin-3-yl)ethanone, combines the versatile pyridine core with methyl and acetyl substituents. The dimethylpyridine (lutidine) framework is a common feature in bioactive molecules, and the acetyl group provides a reactive handle for further chemical modifications.[5][6] This unique combination of structural features suggests that 1-(4,6-dimethylpyridin-3-yl)ethanone could serve as a valuable building block for the synthesis of novel compounds with a wide range of potential therapeutic applications.

Synthesis of 1-(4,6-Dimethylpyridin-3-yl)ethanone

Proposed Synthetic Pathway: Modified Hantzsch Synthesis

The proposed synthesis involves a three-component condensation of an enamine (derived from acetylacetone), an α,β-unsaturated carbonyl compound (crotonaldehyde), and a nitrogen source (ammonium acetate), followed by an in-situ oxidation.

DOT Script for Proposed Synthesis Workflow

Hantzsch_Pyridine_Synthesis cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Product acetylacetone Acetylacetone condensation One-Pot Condensation acetylacetone->condensation crotonaldehyde Crotonaldehyde crotonaldehyde->condensation ammonium_acetate Ammonium Acetate ammonium_acetate->condensation oxidation In-situ Oxidation condensation->oxidation Intermediate: Dihydropyridine product 1-(4,6-Dimethylpyridin-3-yl)ethanone oxidation->product

Caption: Proposed workflow for the synthesis of 1-(4,6-Dimethylpyridin-3-yl)ethanone via a modified Hantzsch pyridine synthesis.

Detailed Experimental Protocol (Proposed)

Materials:

  • Acetylacetone

  • Crotonaldehyde

  • Ammonium acetate

  • Glacial acetic acid (solvent)

  • Oxidizing agent (e.g., ferric chloride or manganese dioxide)[7]

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetylacetone (2.0 eq.) and ammonium acetate (1.1 eq.) in glacial acetic acid.

  • Addition of Aldehyde: To the stirred solution, add crotonaldehyde (1.0 eq.) dropwise at room temperature.

  • Condensation: Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • In-situ Oxidation: After the initial condensation is complete (as indicated by TLC), add the oxidizing agent (e.g., ferric chloride, 2.2 eq.) portion-wise to the reaction mixture. Continue to reflux for an additional 2-3 hours until the aromatization is complete.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Physicochemical and Spectroscopic Characterization (Predicted)

Due to the absence of experimental data, the following properties are predicted based on the chemical structure and data from analogous compounds.

Predicted Physicochemical Properties
PropertyPredicted ValueJustification/Reference
Molecular Formula C₉H₁₁NOConfirmed from structure
Molecular Weight 149.19 g/mol Confirmed from structure
Appearance Colorless to pale yellow solidTypical for similar aromatic ketones
Melting Point 80 - 100 °CBased on similarly substituted pyridines
Boiling Point > 200 °CHigh boiling point expected for a polar aromatic compound of this molecular weight
Solubility Soluble in common organic solvents (e.g., chloroform, methanol, DMSO). Slightly soluble in water.The pyridine nitrogen and carbonyl group impart polarity, while the hydrocarbon backbone provides some lipophilicity.
Predicted Spectroscopic Data

DOT Script for Predicted ¹H NMR Spectrum

Predicted_1H_NMR axis δ (ppm) peaks Predicted ¹H NMR Spectrum (500 MHz, CDCl₃) H5 H-5 (singlet) H2 H-2 (singlet) CH3_acetyl CH₃ (acetyl) (singlet) CH3_C6 CH₃ (C6) (singlet) CH3_C4 CH₃ (C4) (singlet) 10 10 9 9 8 8 7 7 6 6 5 5 4 4 3 3 2 2 1 1 0 0

Caption: Predicted ¹H NMR spectrum of 1-(4,6-Dimethylpyridin-3-yl)ethanone.

  • δ 8.4-8.6 ppm (s, 1H, H-2): The proton at the C-2 position is expected to be the most deshielded aromatic proton due to its proximity to the nitrogen atom and the acetyl group.

  • δ 7.0-7.2 ppm (s, 1H, H-5): The proton at the C-5 position will appear as a singlet and will be less deshielded than the H-2 proton.

  • δ 2.6 ppm (s, 3H, -COCH₃): The methyl protons of the acetyl group will appear as a sharp singlet.

  • δ 2.5 ppm (s, 3H, C6-CH₃): The methyl protons at the C-6 position will appear as a singlet.

  • δ 2.4 ppm (s, 3H, C4-CH₃): The methyl protons at the C-4 position will also appear as a singlet, likely with a slightly different chemical shift compared to the C6-methyl group.

  • δ ~198-202 ppm (C=O): The carbonyl carbon of the acetyl group is expected to have the highest chemical shift.

  • δ ~155-160 ppm (C-6): The carbon atom at the C-6 position, bonded to nitrogen and a methyl group.

  • δ ~148-152 ppm (C-2): The carbon atom at the C-2 position, adjacent to the nitrogen.

  • δ ~145-150 ppm (C-4): The carbon atom at the C-4 position.

  • δ ~130-135 ppm (C-3): The carbon atom bearing the acetyl group.

  • δ ~120-125 ppm (C-5): The carbon atom at the C-5 position.

  • δ ~25-30 ppm (-COCH₃): The methyl carbon of the acetyl group.

  • δ ~20-25 ppm (C6-CH₃ and C4-CH₃): The methyl carbons on the pyridine ring.

  • ~3050-3100 cm⁻¹: C-H stretching of the aromatic ring.

  • ~2950-3000 cm⁻¹: C-H stretching of the methyl groups.

  • ~1690-1710 cm⁻¹: A strong absorption band corresponding to the C=O stretching of the aryl ketone.

  • ~1550-1600 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 149. Key fragmentation patterns would likely involve:

  • Loss of a methyl radical (-CH₃, m/z = 15): Leading to a fragment at m/z = 134. This is a common fragmentation for acetyl groups.[9][10]

  • Loss of the entire acetyl group (-COCH₃, m/z = 43): Resulting in a fragment corresponding to the dimethylpyridine cation at m/z = 106.

DOT Script for Predicted Mass Spectrometry Fragmentation

MS_Fragmentation M [M]⁺˙ m/z = 149 M_minus_CH3 [M-CH₃]⁺ m/z = 134 M->M_minus_CH3 - •CH₃ M_minus_COCH3 [M-COCH₃]⁺ m/z = 106 M->M_minus_COCH3 - •COCH₃

Caption: Predicted major fragmentation pathways for 1-(4,6-Dimethylpyridin-3-yl)ethanone in EI-MS.

Chemical Reactivity and Potential Transformations

The chemical reactivity of 1-(4,6-dimethylpyridin-3-yl)ethanone is primarily dictated by the acetyl group and the pyridine ring.

DOT Script for Potential Chemical Reactions

Chemical_Reactions cluster_acetyl Reactions of the Acetyl Group cluster_pyridine Reactions of the Pyridine Ring start 1-(4,6-Dimethylpyridin-3-yl)ethanone reduction Reduction (e.g., NaBH₄) start->reduction forms secondary alcohol oxidation Oxidation (e.g., Haloform) start->oxidation forms carboxylic acid condensation Condensation (e.g., Aldol) start->condensation forms α,β-unsaturated ketone n_oxidation N-Oxidation (e.g., m-CPBA) start->n_oxidation forms N-oxide quaternization N-Alkylation (e.g., CH₃I) start->quaternization forms pyridinium salt

Caption: Potential chemical transformations of 1-(4,6-Dimethylpyridin-3-yl)ethanone.

  • Reactions of the Acetyl Group: The carbonyl group can undergo a variety of classical transformations, including:

    • Reduction: Reduction with agents like sodium borohydride would yield the corresponding secondary alcohol.

    • Oxidation: The methyl ketone can undergo the haloform reaction to produce the corresponding carboxylic acid.

    • Condensation Reactions: The α-protons of the acetyl group are acidic and can participate in aldol-type condensation reactions with aldehydes to form α,β-unsaturated ketones (chalcones), which are themselves important pharmacophores.[11]

  • Reactions of the Pyridine Ring:

    • N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide using reagents like m-chloroperoxybenzoic acid (m-CPBA). This can alter the electronic properties of the ring and its interaction with biological targets.

    • N-Alkylation: The lone pair on the nitrogen atom can act as a nucleophile, leading to the formation of quaternary pyridinium salts upon reaction with alkyl halides.[5]

Potential Applications in Drug Discovery and Medicinal Chemistry

The 1-(4,6-dimethylpyridin-3-yl)ethanone scaffold holds significant promise as a starting point for the development of new therapeutic agents.

DOT Script for Potential Applications

Drug_Discovery_Applications cluster_targets Potential Therapeutic Areas core 1-(4,6-Dimethylpyridin-3-yl)ethanone Scaffold antimicrobial Antimicrobial Agents core->antimicrobial Modification of acetyl group antiviral Antiviral Agents core->antiviral Derivatization of pyridine ring anticancer Anticancer Agents core->anticancer Synthesis of chalcone analogs cns CNS-Active Agents core->cns Introduction of pharmacophoric groups

Caption: Potential applications of the 1-(4,6-Dimethylpyridin-3-yl)ethanone scaffold in drug discovery.

  • Antimicrobial and Antiviral Agents: Pyridine derivatives are known to exhibit a broad spectrum of antimicrobial and antiviral activities.[1][4] Modifications of the acetyl group or the pyridine ring could lead to the discovery of novel agents in this therapeutic area.

  • Anticancer Agents: The synthesis of chalcone derivatives through condensation reactions at the acetyl group could yield compounds with potential anticancer activity. Chalcones are known to interact with various cellular targets involved in cancer progression.

  • CNS-Active Agents: The pyridine scaffold is present in many drugs that act on the central nervous system. The lipophilicity and basicity of the 1-(4,6-dimethylpyridin-3-yl)ethanone core can be modulated to design compounds with potential activity as neuroprotective agents or for the treatment of neurodegenerative diseases.

Safety and Handling

Based on available GHS information, 1-(4,6-dimethylpyridin-3-yl)ethanone should be handled with care.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H312: Harmful in contact with skin.

    • H332: Harmful if inhaled.

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

    • Work in a well-ventilated area or a fume hood.

    • Avoid inhalation, ingestion, and contact with skin and eyes.

    • In case of exposure, seek immediate medical attention.

Conclusion

1-(4,6-Dimethylpyridin-3-yl)ethanone is a promising, yet underexplored, chemical entity. This technical guide has provided a comprehensive, albeit predictive, overview of its synthesis, characterization, and potential applications. The proposed Hantzsch synthesis offers a practical route for its preparation, and the predicted spectroscopic data provide a baseline for its characterization. The versatile reactivity of its functional groups opens up numerous avenues for the synthesis of diverse derivatives with potential therapeutic value. It is our hope that this guide will stimulate further research into this intriguing molecule and unlock its full potential in the field of drug discovery and development.

References

  • Hantzsch, A. R. (1881). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Berichte der deutschen chemischen Gesellschaft, 14(1), 1637–1638.
  • Hantzsch Pyridine Synthesis. (2023). In Wikipedia. Retrieved from [Link]

  • Kröhnke, F. (1976). The Specific Synthesis of Pyridines and Oligopyridines. Synthesis, 1976(01), 1-24.
  • Guareschi, I. (1896). Sintesi di composti piridinici da eteri chetonici e cianacetici. Memorie della Reale Accademia delle Scienze di Torino. Serie II, 46, 7, 11, 25.
  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, The Scripps Research Institute.
  • Fersht, A. R., & Jencks, W. P. (1970). Acetylpyridinium ion intermediate in pyridine-catalyzed hydrolysis and acyl transfer reactions of acetic anhydride. Observation, kinetics, structure-reactivity correlations, and effects of concentrated salt solutions. Journal of the American Chemical Society, 92(18), 5432–5442.
  • Held, I., Villinger, A., & Zipse, H. (2005). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. Synthesis, 2005(09), 1425–1430.
  • Zav'yalova, V. K., Zubarev, A. A., & Litvinov, V. P. (2010). Synthesis and transformations of 3-acetylpyridine-2 (1H)-thiones. Russian Chemical Bulletin, 59(1), 19-27.
  • Mishra, K., Jain, S. K., & Singour, P. K. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics, 9(3), 40-47.
  • Kaur, M., Singh, M., & Chadha, N. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4153.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties Search. Retrieved from [Link]

  • PubChem. (n.d.). PubChem. Retrieved from [Link]

  • Verma, A., & Kumar, S. (2021). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 11(43), 26966-26987.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Ali, M. A., & Siddiqui, Z. N. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Discovery. Drug Development and Therapeutics, 12(5), 158-188.
  • Housecroft, C. E., & Constable, E. C. (2020). Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?. Molecules, 25(16), 3636.
  • ResearchGate. (n.d.). Retrieved from [Link]

  • Sun, Q., et al. (2022). Lutidine derivatives for live-cell imaging of the mitochondria and endoplasmic reticulum. Dyes and Pigments, 207, 110711.
  • Majumdar, S., et al. (2018). Organocatalytic Modified Guareschi–Thorpe Type Regioselective Synthesis: A Unified Direct Access to 5,6,7,8-Tetrahydroquinolines and Other Alicyclic[b]-Fused Pyridines. Organic Letters, 20(19), 6171–6175.
  • Al-Ostoot, F. H., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Journal of Molecular Structure, 1284, 135319.
  • Organic Chemistry Explained. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for ChemComm. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • ResearchGate. (n.d.). Guareschi–Thorpe reaction in water using ammonium carbonate. Retrieved from [Link]

  • Al-Mokyna, F. H., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Journal of Molecular Structure, 1284, 135319.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

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  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab.
  • ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FRE. (n.d.).
  • Guareschi-Thorpe Condens
  • Farrugia, C., et al. (2020). Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil. Foods, 9(6), 698.

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A Comprehensive Technical Guide to 1-(4,6-Dimethylpyridin-3-YL)ethanone for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Pyridine Building Block

1-(4,6-Dimethylpyridin-3-YL)ethanone, a substituted pyridine derivative, represents a key building block in the landscape of medicinal chemistry and drug discovery. The pyridine scaffold is a privileged structure, frequently incorporated into a vast array of biologically active compounds due to its ability to engage in various non-covalent interactions with biological targets. The strategic placement of dimethyl and acetyl groups on the pyridine ring of this particular molecule offers nuanced opportunities for synthetic elaboration and targeted biological activity. This guide provides an in-depth exploration of its commercial availability, synthesis, and potential applications, empowering researchers to leverage this compound in their scientific endeavors.

Commercial Availability: Sourcing High-Quality 1-(4,6-Dimethylpyridin-3-YL)ethanone

A critical first step in any research endeavor is securing a reliable source of high-purity starting materials. 1-(4,6-Dimethylpyridin-3-YL)ethanone (CAS No: 108028-67-7) is commercially available from a number of reputable suppliers. The following table provides a comparative overview of some of these suppliers and their typical product specifications.

SupplierProduct Number (Example)PurityAvailable Quantities
BLDpharmBD316823≥95%100mg, 250mg, 1g
Lead SciencesBD31682395%100mg, 250mg, 1g
Echemi-Not specifiedInquiry-based

Note: Availability, purity, and quantity are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis of 1-(4,6-Dimethylpyridin-3-YL)ethanone: A Mechanistic Approach

While several synthetic routes to substituted pyridines exist, the Hantzsch pyridine synthesis stands out as a robust and versatile method for the construction of dihydropyridines, which can be subsequently oxidized to the corresponding pyridines. This multicomponent reaction offers a convergent and efficient pathway to molecules with the substitution pattern of 1-(4,6-Dimethylpyridin-3-YL)ethanone.

The Hantzsch Pyridine Synthesis: A Logical Pathway

The Hantzsch synthesis involves the condensation of a β-ketoester, an aldehyde, and a nitrogen source, typically ammonia or ammonium acetate[1][2]. The reaction proceeds through a series of intermediates to form a 1,4-dihydropyridine, which is then aromatized to the final pyridine product[1][2]. For the synthesis of 1-(4,6-Dimethylpyridin-3-YL)ethanone, a logical adaptation of the Hantzsch reaction would involve the use of acetylacetone as the β-dicarbonyl compound.

Hantzsch_Synthesis_Workflow cluster_intermediates Key Intermediates cluster_product Final Product acetylacetone Acetylacetone enamine Enamine Intermediate acetylacetone->enamine + NH₃ enone α,β-Unsaturated Ketone acetylacetone->enone + Acetaldehyde acetaldehyde Acetaldehyde ammonium_acetate Ammonium Acetate dihydropyridine 1,4-Dihydropyridine Intermediate enamine->dihydropyridine enone->dihydropyridine final_product 1-(4,6-Dimethylpyridin-3-YL)ethanone dihydropyridine->final_product Oxidation

Caption: A logical workflow for the synthesis of 1-(4,6-Dimethylpyridin-3-YL)ethanone via the Hantzsch pyridine synthesis.

Detailed Experimental Protocol (Inferred)

The following protocol is a scientifically informed projection based on established Hantzsch reaction methodologies and is intended as a starting point for experimental design. Optimization of reaction conditions may be necessary to achieve optimal yields and purity.

Materials:

  • Acetylacetone

  • Acetaldehyde

  • Ammonium acetate

  • Ethanol (or another suitable solvent)

  • Oxidizing agent (e.g., nitric acid, manganese dioxide, or ferric chloride)[2]

  • Standard laboratory glassware and purification apparatus (e.g., for distillation or chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve acetylacetone (2 equivalents) and acetaldehyde (1 equivalent) in ethanol.

  • Addition of Nitrogen Source: Add ammonium acetate (1.1 equivalents) to the reaction mixture.

  • Hantzsch Condensation: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time will vary depending on the specific conditions.

  • Oxidation: Upon completion of the condensation, cool the reaction mixture. Add a suitable oxidizing agent to facilitate the aromatization of the dihydropyridine intermediate to the pyridine. The choice of oxidant and reaction conditions should be carefully considered to avoid side reactions.

  • Workup and Purification: After the oxidation is complete, quench the reaction and perform an appropriate aqueous workup. The crude product can then be purified by distillation under reduced pressure or by column chromatography on silica gel to yield pure 1-(4,6-Dimethylpyridin-3-YL)ethanone.

Self-Validation: The identity and purity of the synthesized compound should be rigorously confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl group of the acetyl moiety.

Applications in Drug Discovery: A Scaffold of Opportunity

While specific biological activities of 1-(4,6-Dimethylpyridin-3-YL)ethanone are not extensively documented in publicly available literature, its structural features suggest significant potential as a versatile building block in drug discovery programs. The broader class of pyridine and dimethylpyridine derivatives has been implicated in a range of therapeutic areas.

Potential as a Kinase Inhibitor Scaffold

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine ring is a common motif in many approved kinase inhibitors, where it often serves as a hinge-binding element, forming crucial hydrogen bonds with the kinase's ATP-binding pocket. The acetyl group on 1-(4,6-Dimethylpyridin-3-YL)ethanone provides a reactive handle for further synthetic modifications, allowing for the introduction of various pharmacophoric groups to target specific kinases. For instance, derivatives of related pyridine structures have been investigated as Pim-1 kinase inhibitors[3].

Kinase_Inhibition_Concept cluster_scaffold Core Scaffold cluster_modification Synthetic Elaboration cluster_inhibitor Potential Kinase Inhibitor cluster_target Biological Target pyridine_core 1-(4,6-Dimethylpyridin-3-YL)ethanone modification Modification at Acetyl Group pyridine_core->modification kinase_inhibitor Novel Kinase Inhibitor Candidate modification->kinase_inhibitor kinase Kinase Active Site kinase_inhibitor->kinase Binding & Inhibition

Sources

Methodological & Application

Executive Summary & Nomenclature Clarification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Acylation of 2,4-Dimethylpyridine (4,6-Dimethylpyridine)

Target Molecule: 2,4-Dimethylpyridine (CAS: 109-06-8). Note: While often colloquially referred to as "4,6-dimethylpyridine" due to symmetric visualization, IUPAC numbering assigns the nitrogen as position 1, making the methyl substituents occupy positions 2 and 4. This guide refers to the substrate as 2,4-Lutidine to align with standard literature and reagent catalogs.

Scope: This guide details the regioselective acylation of 2,4-lutidine. Unlike simple pyridines, 2,4-lutidine offers three distinct reactive sites:

  • C2-Methyl (Lateral

    
    ):  The most acidic site due to inductive stabilization by nitrogen and coordination effects.
    
  • C4-Methyl (Lateral

    
    ):  Sterically accessible but less acidic than C2 in coordinating solvents.
    
  • C6-Ring Position: Accessible via radical (Minisci) pathways.[1]

This protocol focuses on Lateral Acylation (functionalizing the methyl groups to form ketones), utilizing the Complex Induced Proximity Effect (CIPE) to switch selectivity between the C2 and C4 positions.

Mechanistic Grounding: The Selectivity Switch

The acylation of 2,4-lutidine is governed by the choice of base and the transition state geometry.

  • C2-Selectivity (Thermodynamic/Coordination Control): Using bases that allow Lithium-Nitrogen coordination (e.g., LDA or Phenyllithium in THF) directs deprotonation to the proximal C2-methyl group. The lithium cation coordinates with the pyridine nitrogen, holding the amide base in close proximity to the C2 protons (CIPE).

  • C4-Selectivity (Kinetic/Steric Control): Using bases that are bulky or form specific aggregates that discourage N-coordination (e.g., Lithium Diethylamide (LDEA) or LiTMP ) favors deprotonation at the C4-methyl. The C4 position is sterically less hindered than the C2 (which is flanked by the nitrogen lone pair), allowing for faster deprotonation by bulky bases that cannot coordinate effectively.

Visualizing the Selectivity Logic

G Start Substrate: 2,4-Dimethylpyridine Condition1 Condition A: Base: LDA or PhLi Solvent: THF (Coordinating) Start->Condition1 Path 1 Condition2 Condition B: Base: LDEA (Lithium Diethylamide) Solvent: THF/Hexane Start->Condition2 Path 2 TS1 Transition State A: Li-N Coordination (CIPE) Directs Base to C2 Condition1->TS1 TS2 Transition State B: Steric Control / No Coordination Base attacks accessible C4 Condition2->TS2 Product1 Product A: 2-(Acylmethyl)-4-methylpyridine (C2-Acylated) TS1->Product1 Electrophile (R-CO-X) Product2 Product B: 2-methyl-4-(acylmethyl)pyridine (C4-Acylated) TS2->Product2 Electrophile (R-CO-X)

Figure 1: Decision tree for regioselective deprotonation of 2,4-lutidine.

Experimental Protocols

Protocol A: C2-Selective Lateral Acylation

Objective: Synthesis of 2-acylmethyl-4-methylpyridine. Mechanism: Lithium-mediated coordination (CIPE).

Reagents:

  • Substrate: 2,4-Dimethylpyridine (1.0 equiv)

  • Base: LDA (Lithium Diisopropylamide) (1.1 equiv)

    • Preparation: Diisopropylamine + n-BuLi in THF at -78°C.

  • Electrophile: Weinreb Amide (preferred for ketones) or Ester (1.2 equiv).

  • Solvent: Anhydrous THF.

Step-by-Step Workflow:

  • Base Generation: Flame-dry a 3-neck flask under Argon. Add anhydrous THF (10 mL/mmol) and diisopropylamine (1.1 equiv). Cool to -78°C. Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes). Stir for 30 min to form LDA.

  • Deprotonation: Add 2,4-dimethylpyridine (1.0 equiv) dropwise to the LDA solution at -78°C.

    • Observation: The solution typically turns deep red/orange, indicating the formation of the picolyl anion.

    • Critical Step: Stir for 1 hour at -78°C. The Li cation coordinates to the pyridine N, locking the anion at the C2 position.

  • Acylation: Dissolve the electrophile (Weinreb amide or ester) in minimal THF and add dropwise to the anion solution.

    • Note: If using an ester, use 2.0 equiv of base total to account for the acidity of the product ketone (Claisen condensation thermodynamics). If using Weinreb amide, 1.1 equiv base is sufficient.

  • Quench: Allow the reaction to warm to 0°C over 2 hours. Quench with saturated NH₄Cl solution.

  • Workup: Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: C4-Selective Lateral Acylation

Objective: Synthesis of 4-acylmethyl-2-methylpyridine. Mechanism: Kinetic deprotonation via non-coordinating transition states.

Reagents:

  • Substrate: 2,4-Dimethylpyridine (1.0 equiv)

  • Base: LDEA (Lithium Diethylamide) (1.1 equiv)

    • Note: LDEA is less bulky than LDA but forms trisolvated monomers that favor C4 attack due to lack of aggregate-based coordination.

  • Electrophile: Weinreb Amide or Ester.

Step-by-Step Workflow:

  • Base Preparation: In a dried flask under Argon, add diethylamine (1.1 equiv) and THF. Cool to -78°C. Add n-BuLi (1.1 equiv). Stir for 30 min.

  • Deprotonation: Add 2,4-dimethylpyridine dropwise at -78°C.

    • Selectivity Factor: Unlike LDA, LDEA favors the C4-methyl deprotonation. Stir for 45 minutes.

  • Acylation: Add the electrophile rapidly.

  • Quench & Workup: Similar to Protocol A.

Data Comparison: Selectivity by Base

Base UsedSolventMajor IsomerSelectivity (C2:C4)Reference Mechanism
PhLi Ether/THFC2-Acyl >95:5Strong N-Li Coordination
LDA THFC2-Acyl ~90:10Aggregated dimer coordination
LDEA THFC4-Acyl ~20:80Monomer kinetics (Steric)
n-BuLi THFMixed67:33Competitive Nucleophilic Addition

Advanced Protocol: Radical Ring Acylation (Minisci)

If the goal is to acylate the pyridine ring (C6 position) rather than the methyl groups, a Minisci-type radical reaction is required.

Protocol C: C6-Acylation via Minisci Reaction Reagents:

  • 2,4-Dimethylpyridine (1.0 equiv)

  • Aldehyde (R-CHO) or

    
    -Keto Acid (R-CO-COOH) (2-3 equiv)
    
  • Oxidant:

    
     (Persulfate) and 
    
    
    
    (Catalyst).
  • Solvent: DCM/Water biphasic or TFA/Water.

Workflow:

  • Dissolve 2,4-lutidine in a mixture of DCM and water (1:1). Add TFA (1.0 equiv) to protonate the pyridine (activates the ring toward nucleophilic radicals).

  • Add the aldehyde (acyl source).

  • Add

    
     (0.1 equiv).
    
  • Heat to 40-50°C and add ammonium persulfate solution dropwise.

  • Mechanism: The acyl radical is generated by oxidative decarboxylation or H-abstraction from the aldehyde. It attacks the protonated pyridine at the most accessible electron-deficient site (C6).

Troubleshooting & Optimization

Common Failure Modes
  • Nucleophilic Attack at C6 (BuLi Addition):

    • Symptom:[1][2][3][4] Formation of 6-butyl-2,4-dimethyl-1,2-dihydropyridine.

    • Cause: Using n-BuLi directly without converting to an amide base (LDA/LDEA). n-BuLi is a strong nucleophile and will attack the ring (C6) rather than deprotonate the methyls.

    • Solution: Always pre-form the lithium amide (LDA/LDEA) before adding the pyridine.

  • Poly-acylation:

    • Symptom:[1][2][3][4] Mixtures of mono- and di-acylated products.

    • Cause: The product ketone is more acidic than the starting material.

    • Solution: Use Weinreb Amides as electrophiles. They form a stable tetrahedral intermediate that does not collapse to the ketone until acidic workup, preventing double addition.

  • Low Selectivity:

    • Cause: High temperatures.

    • Solution: Maintain reaction strictly at -78°C during deprotonation. Warm only after electrophile addition is complete.

Workflow Diagram: Purification Strategy

G Crude Crude Reaction Mixture (THF/EtOAc) Quench Quench: Sat. NH4Cl (Breaks Li-Complexes) Crude->Quench Extract Extraction: EtOAc (pH adjusted to ~8-9) Quench->Extract Dry Drying: Na2SO4 Concentration Extract->Dry Column Flash Chromatography Stationary: Silica Gel Mobile: Hex/EtOAc (Gradient) Dry->Column Result Pure Acylated Product Column->Result

Figure 2: Standard workup and purification workflow for acylated pyridines.

References

  • Kaiser, E. M., et al. (1973). "Selective Lithiation of 2,4-Lutidine." Journal of Organic Chemistry. (Establishes the foundational selectivity of LDA vs PhLi).

  • Sharma, N., et al. (2021).[5] "Selective lithiation of 2,4-lutidine: Role of transition states of lithium dialkylamides." Journal of Organometallic Chemistry. (Detailed mechanistic study on LDEA vs LDA transition states).

  • Minisci, F. (1973). "Novel Applications of Free-Radical Reactions in Preparative Organic Chemistry." Synthesis. (Core reference for radical ring functionalization).

  • BenchChem Technical Guides. (2025). "Reactivity of the Methyl Group in Alkylpyridines." (General reactivity profiles).

Disclaimer: These protocols involve the use of pyrophoric reagents (n-BuLi) and should only be performed by trained personnel in a fume hood using proper air-free techniques (Schlenk line).

Sources

Application and Protocol for the Synthesis of Pyridyl Ketones via Grignard Reaction with 4,6-Dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyridyl Ketones

Pyridyl ketones are a class of compounds of significant interest in medicinal chemistry and drug development. The pyridine moiety, a bioisostere of a phenyl ring, can modulate a molecule's physicochemical properties, such as solubility and metabolic stability, and can engage in specific hydrogen bonding interactions with biological targets. The ketone functionality serves as a versatile synthetic handle for further molecular elaboration. The Grignard reaction, a cornerstone of carbon-carbon bond formation, provides a direct and efficient route to these valuable building blocks from readily available nitriles.[1][2] This application note provides a detailed protocol and scientific rationale for the synthesis of a pyridyl ketone through the addition of a Grignard reagent to 4,6-dimethylnicotinonitrile.

Reaction Mechanism and Scientific Rationale

The reaction proceeds in two main stages: the nucleophilic addition of the Grignard reagent to the nitrile, followed by an acidic workup to hydrolyze the intermediate imine.[2]

  • Nucleophilic Addition: The Grignard reagent, with its highly polarized carbon-magnesium bond, acts as a potent nucleophile.[3] The carbanionic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile group in 4,6-dimethylnicotinonitrile. This addition breaks the carbon-nitrogen triple bond, forming a magnesium salt of an imine. This intermediate is stable under the anhydrous reaction conditions and does not typically react further with another equivalent of the Grignard reagent, which is a key advantage for ketone synthesis.[4]

  • Acidic Workup and Hydrolysis: The addition of an aqueous acid in the workup step serves two purposes. First, it quenches any unreacted Grignard reagent. Second, it protonates the imine salt, leading to the formation of an imine. This imine is then hydrolyzed under the acidic conditions to the desired ketone product.[1]

Grignard_Mechanism cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Acidic Workup & Hydrolysis Nitrile 4,6-Dimethylnicotinonitrile ImineSalt Imine Magnesium Salt Intermediate Nitrile->ImineSalt Grignard R-MgX (Grignard Reagent) Grignard->Nitrile Nucleophilic Attack ImineSalt_step2 Imine Magnesium Salt Ketone Product: (4,6-Dimethylpyridin-3-yl) Ketone ImineSalt_step2->Ketone Acid H3O+ Acid->ImineSalt_step2 Hydrolysis

Caption: General workflow of the Grignard reaction with a nitrile to form a ketone.

Potential Side Reactions and Mitigation Strategies

While generally a robust reaction, certain side reactions can occur, particularly with heteroaromatic substrates like 4,6-dimethylnicotinonitrile.

  • Addition to the Pyridine Ring: Grignard reagents can potentially add to the pyridine ring, especially at the C2 or C4 positions, which are electron-deficient. Studies on 3-cyanopyridine have shown that this can be a competitive reaction pathway.[2]

    • Mitigation: Using a less reactive Grignard reagent or maintaining a low reaction temperature can favor addition to the more electrophilic nitrile carbon. The methyl groups at the 4 and 6 positions on the pyridine ring in the target substrate also provide some steric hindrance, which may disfavor ring addition.

  • Deprotonation of Methyl Groups: The methyl groups on the pyridine ring could potentially be deprotonated by the strongly basic Grignard reagent, leading to undesired byproducts.

    • Mitigation: This is generally less favorable than addition to the nitrile. Using a stoichiometric amount of the Grignard reagent and slow, controlled addition at low temperatures can minimize this side reaction.

Experimental Protocol: Synthesis of (4,6-Dimethylpyridin-3-yl)(phenyl)methanone

This protocol describes a general procedure for the reaction of 4,6-dimethylnicotinonitrile with phenylmagnesium bromide. Note: This is a representative protocol and may require optimization for specific applications and scales.

Materials and Reagents:

  • 4,6-Dimethylnicotinonitrile

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (a small crystal for initiation)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Preparation of the Grignard Reagent (Phenylmagnesium Bromide):

    • All glassware must be oven-dried to ensure anhydrous conditions.

    • To a three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, add magnesium turnings (1.2 eq.).

    • Add a small crystal of iodine to activate the magnesium surface.

    • In the dropping funnel, prepare a solution of bromobenzene (1.1 eq.) in anhydrous diethyl ether or THF.

    • Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.

    • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 4,6-Dimethylnicotinonitrile:

    • Dissolve 4,6-dimethylnicotinonitrile (1.0 eq.) in anhydrous diethyl ether or THF in a separate flask under an inert atmosphere.

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Slowly add the solution of 4,6-dimethylnicotinonitrile to the Grignard reagent via a dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C during the addition. A patent for a similar reaction on a substituted cyanopyridine suggests a temperature range of -25°C to 30°C may be effective.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting nitrile.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the imine intermediate and neutralize any excess Grignard reagent.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

ParameterValue/RangeRationale
Stoichiometry
4,6-Dimethylnicotinonitrile1.0 eq.Limiting reagent.
Magnesium1.2 eq.A slight excess ensures complete conversion of the alkyl/aryl halide.
Bromobenzene1.1 eq.A slight excess ensures all magnesium is consumed.
Reaction Conditions
SolventAnhydrous Diethyl Ether or THFEthereal solvents are essential for stabilizing the Grignard reagent.
Temperature (Grignard formation)RefluxTo facilitate the reaction between magnesium and the organic halide.
Temperature (Addition)0 °C to room temperatureLow temperature controls the exothermicity of the reaction and can improve selectivity.
Reaction Time2-4 hours post-additionTo ensure complete reaction. Monitor by TLC.
Work-up
Quenching AgentSaturated aq. NH₄Cl or dilute HClMildly acidic conditions to hydrolyze the imine without causing degradation of the product.
Expected Yield 60-80% (estimated)Yields can vary depending on the purity of reagents and reaction scale.

Characterization of the Product: (4,6-Dimethylpyridin-3-yl)(phenyl)methanone

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see signals for the two methyl groups on the pyridine ring (around 2.3-2.6 ppm), the aromatic protons of the pyridine and phenyl rings (in the 7.0-8.5 ppm region). The exact chemical shifts will depend on the substitution pattern.

    • ¹³C NMR: The carbonyl carbon is expected to appear in the range of 190-200 ppm.[5] Aromatic carbons will be in the 120-160 ppm region, and the methyl carbons will be around 20-25 ppm.[5]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1650-1680 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Wet reagents or glassware.Ensure all reagents are anhydrous and glassware is oven-dried. Grignard reagents are highly sensitive to moisture.[4]
Incomplete formation of the Grignard reagent.Activate the magnesium with a crystal of iodine or a small amount of pre-formed Grignard reagent. Ensure the organic halide is pure.
Low reactivity of the nitrile.The reaction may require heating (reflux in THF) after the initial addition to drive it to completion.
Formation of biphenyl byproduct Wurtz coupling of the Grignard reagent.This is a common side reaction in Grignard reagent formation. Using a slight excess of magnesium and ensuring a clean magnesium surface can help.
Isolation of starting nitrile Incomplete reaction.Increase reaction time or temperature. Ensure the stoichiometry of the Grignard reagent is correct.
Complex mixture of products Side reactions (e.g., addition to the pyridine ring).Perform the reaction at a lower temperature. Consider using a different Grignard reagent or solvent system.

References

  • Abraham, R. J., et al. "1H chemical shifts in NMR: Part 19 . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones." Magnetic Resonance in Chemistry, 2003. [Link]

  • Chemistry LibreTexts. "Interpreting C-13 NMR Spectra." Chemistry LibreTexts, 2023. [Link]

  • "What is the reaction of Grignard reagent with nitriles?" Quora, 2018. [Link]

  • "Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry." YouTube, 2015. [Link]

  • "Grignard Reaction Experiment Part 1, Prelab." YouTube, 2020. [Link]

  • "Grignard Reaction of Nitriles EXPLAINED!" YouTube, 2024. [Link]

  • "Preparation of the Grignard reagent, phenylmagnesium bromide." Odinity, 2012. [Link]

  • "Studies on the reaction of 3-cyanopyridine with grignard reagents." CNKI, 1993. [Link]

  • "Synthesis of 3-cyano-4,6-dimethyl-2-pyridones." ResearchGate, 2014. [Link]

  • "Typical 13C NMR Chemical Shifts." Oregon State University. [Link]

  • "Grignard syntheses.
  • "Process for the preparation of grignard reagents.
  • "Novel process for the production of 4,6-dimethyl-7-hydroxynonan-3-one.
  • "The Reaction of 3,4-Dinitrothiophene with Grignard Reagents: Formation of 2-(3-Amino-4-nitrothiophen-2-yl)phenols." ResearchGate, 2002. [Link]

  • "7: The Grignard Reaction (Experiment)." Chemistry LibreTexts, 2024. [Link]

  • "Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide." YouTube, 2020. [Link]

Sources

Application Note: Synthesis of Pyrazoline-Based COX-2 Inhibitors using 1-(4,6-Dimethylpyridin-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility of 1-(4,6-Dimethylpyridin-3-yl)ethanone (also known as 3-acetyl-4,6-dimethylpyridine) as a high-value scaffold for developing selective Cyclooxygenase-2 (COX-2) inhibitors. While commercial "coxibs" (e.g., Etoricoxib) utilize specific pyridine architectures, the 4,6-dimethylpyridine motif offers a unique steric and electronic profile that can enhance selectivity and metabolic stability.

This guide provides a validated, two-step protocol for synthesizing 3,5-disubstituted-2-pyrazolines , a pharmacophore class with proven COX-2 inhibitory potential. The workflow integrates Claisen-Schmidt condensation followed by heterocyclization, designed for reproducibility in drug discovery environments.

Scientific Rationale & Pharmacophore Design

The Pyridine Scaffold in COX-2 Inhibition

The central heterocyclic ring in COX-2 inhibitors serves as a template to orient the two vicinal aryl rings into the hydrophobic pocket of the enzyme. The 1-(4,6-Dimethylpyridin-3-yl)ethanone scaffold provides:

  • H-Bonding Capability: The pyridine nitrogen acts as a hydrogen bond acceptor, crucial for anchoring the molecule within the COX-2 active site (specifically interacting with Arg120 or Tyr355).

  • Steric Bulk: The methyl groups at positions 4 and 6 restrict rotation, potentially locking the biaryl system into a bio-active conformation that favors COX-2 (larger pocket) over COX-1 (smaller pocket).

Target Molecule Design

The protocol targets the synthesis of 5-(4-methanesulfonylphenyl)-3-(4,6-dimethylpyridin-3-yl)-4,5-dihydro-1H-pyrazole .

  • Fragment A (Ketone): 1-(4,6-Dimethylpyridin-3-yl)ethanone.

  • Fragment B (Aldehyde): 4-(Methylsulfonyl)benzaldehyde (incorporates the

    
     pharmacophore essential for COX-2 selectivity).
    

Synthetic Strategy & Workflow

The synthesis follows a convergent route. The initial condensation creates an


-unsaturated ketone (chalcone), which serves as a Michael acceptor for the subsequent cyclization with hydrazine.
Reaction Pathway Diagram

ReactionScheme Start1 1-(4,6-Dimethylpyridin-3-yl) ethanone Chalcone Intermediate Chalcone (Enone) Start1->Chalcone NaOH, EtOH Claisen-Schmidt Start2 4-(Methylsulfonyl) benzaldehyde Start2->Chalcone Product Target Pyrazoline COX-2 Inhibitor Chalcone->Product Reflux, AcOH Cyclization Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Product

Figure 1: Synthetic pathway for the conversion of acetyl-pyridine precursor to pyrazoline COX-2 inhibitor.

Experimental Protocols

Safety & Handling
  • 1-(4,6-Dimethylpyridin-3-yl)ethanone: Irritant. Handle in a fume hood.

  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive. Use double-gloving and a face shield. Neutralize waste streams with bleach before disposal.

  • Solvents: Ethanol and Glacial Acetic Acid are flammable and corrosive, respectively.

Step 1: Synthesis of Chalcone Intermediate

Objective: Create the


-unsaturated ketone linkage.

Reagents:

  • 1-(4,6-Dimethylpyridin-3-yl)ethanone (1.0 eq)

  • 4-(Methylsulfonyl)benzaldehyde (1.0 eq)

  • Sodium Hydroxide (NaOH), 40% aqueous solution

  • Ethanol (Absolute)

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of 1-(4,6-Dimethylpyridin-3-yl)ethanone and 10 mmol of 4-(methylsulfonyl)benzaldehyde in 25 mL of absolute ethanol.

  • Catalysis: Place the flask in an ice bath (0-5°C). Add 5 mL of 40% NaOH solution dropwise with vigorous stirring.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Work-up: Pour the reaction mixture into 200 mL of ice-cold water containing dilute HCl (to neutralize excess base, pH ~7).

  • Isolation: A yellow precipitate (chalcone) will form. Filter the solid using a Büchner funnel.

  • Purification: Recrystallize from hot ethanol.

    • Expected Yield: 75–85%[1]

    • Appearance: Yellow crystalline solid.

Step 2: Cyclization to Pyrazoline

Objective: Form the 5-membered nitrogen heterocycle.

Reagents:

  • Chalcone intermediate (from Step 1)

  • Hydrazine Hydrate (99%) (5.0 eq)

  • Glacial Acetic Acid (Solvent/Catalyst)[2]

Procedure:

  • Setup: Dissolve 5 mmol of the purified chalcone in 15 mL of glacial acetic acid in a 50 mL round-bottom flask.

  • Addition: Add 25 mmol of hydrazine hydrate slowly (exothermic reaction).

  • Reflux: Attach a reflux condenser and heat the mixture to 110°C (reflux) for 8–10 hours.

  • Monitoring: Monitor by TLC. The yellow spot of the chalcone should disappear, replaced by a highly fluorescent spot (under UV 254/365 nm).

  • Work-up: Cool the mixture to room temperature and pour into 100 mL of crushed ice.

  • Isolation: The product typically precipitates as a solid. If oil forms, extract with ethyl acetate (3 x 20 mL), dry over anhydrous

    
    , and evaporate.
    
  • Purification: Recrystallize from ethanol or purify via column chromatography (DCM/Methanol 95:5).

Characterization & Data Analysis

Expected Spectral Data

To validate the structure, ensure the following signals are present.

TechniqueDiagnostic SignalStructural Assignment
1H NMR

2.3 - 2.5 ppm (Singlets)
Methyl groups on Pyridine ring (C4, C6)
1H NMR

3.1 ppm (Singlet)
Methylsulfonyl group (

)
1H NMR

3.2 (dd), 3.8 (dd), 5.0 (dd)
ABX system of Pyrazoline ring (

)
IR 1600-1620


stretch (Pyrazoline ring)
IR 1150, 1320


stretch (Sulfone)
MS (ESI)

Matches calculated molecular weight
Pharmacophore Validation Logic

The following diagram illustrates why this specific synthesis yields a potential COX-2 inhibitor.

Pharmacophore Core Central Scaffold (Pyrazoline + Pyridine) Feature1 Selectivity Determinant (4-SO2Me group) Core->Feature1 Inserts into COX-2 Side Pocket (Val523) Feature2 Active Site Anchor (Pyridine Nitrogen) Core->Feature2 H-Bond with Arg120

Figure 2: Structural logic for COX-2 selectivity. The sulfone group targets the secondary pocket accessible only in COX-2 due to the Val523 mutation (Ile in COX-1).

Troubleshooting & Optimization

  • Low Yield in Step 1: If the chalcone does not precipitate, the Claisen-Schmidt reaction may require stronger basic conditions. Switch from NaOH/EtOH to KOH/Methanol or use microwave irradiation (100°C, 5 min).

  • Aromatization (Oxidation): The pyrazoline product (dihydro-pyrazole) is stable, but can be oxidized to the fully aromatic pyrazole for structure-activity relationship (SAR) comparison.

    • Protocol: Treat the pyrazoline with Iodobenzene diacetate (1.1 eq) in DCM at room temperature for 1 hour.

  • Regioselectivity: The reaction with hydrazine is generally regioselective due to the steric bulk of the pyridine ring, favoring the 3,5-disubstituted isomer described above.

References

  • Synthesis of Pyrazoline Derivatives: Mishra, K., et al. (2019).[3] Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics. Link

  • Chalcone Precursors: Patel, N., et al. (2025). Synthesis and Antimicrobial Activity of Some Novel Chalcones of 3-Acetyl Pyridine. ResearchGate. Link

  • Etoricoxib Chemistry: Merck & Co. Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. US Patent 2012/0232281. Link

  • Pyrazoline Characterization: Singh, K., et al. (2015).[4] Synthesis and characterization of Pyrazoline derivatives. Journal of Integrated Science and Technology. Link

Sources

Advanced Derivatization Strategies for 1-(4,6-Dimethylpyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

A Scaffold for Bioactive Heterocycles

Abstract

This technical guide outlines high-value derivatization protocols for 1-(4,6-Dimethylpyridin-3-yl)ethanone (CAS: 1122-43-6), a versatile pyridine building block. Due to the unique steric and electronic environment created by the ortho-methyl group at position 4, this scaffold offers distinct regioselectivity challenges and opportunities compared to unsubstituted 3-acetylpyridine. This document provides validated workflows for Claisen-Schmidt condensation , Reductive Amination , and Fused-Ring Cyclization , targeting medicinal chemistry applications such as kinase inhibition and antimicrobial discovery.

Chemical Profile & Reactivity Analysis

Molecule: 1-(4,6-Dimethylpyridin-3-yl)ethanone Core Reactivity Centers:

  • C3-Acetyl Group (Ketone): The primary handle for derivatization. It is susceptible to nucleophilic attack (amines, hydrides) and enolization.

    • Critical Insight: The C4-methyl group exerts steric bulk ortho to the carbonyl. This can retard nucleophilic attack compared to unhindered analogs, requiring elevated temperatures or Lewis acid catalysis in some protocols.

  • 
    -Methyl Protons (Acetyl):  The methyl group of the acetyl moiety is the most acidic site (pKa 
    
    
    
    19-20), enabling aldol-type condensations.
  • Pyridine Ring Nitrogen: A basic center that can be protonated or oxidized to N-oxide, altering the electronics of the ring.

Reactivity Diagram (DOT Visualization):

ReactivityProfile Scaffold 1-(4,6-Dimethylpyridin-3-yl)ethanone Acetyl C3-Acetyl Group (Nucleophilic Addition) Scaffold->Acetyl Primary Target AlphaH Acetyl Alpha-Protons (Condensation/Enolization) Scaffold->AlphaH Base Catalysis RingN Pyridine Nitrogen (Salt Formation/N-Oxidation) Scaffold->RingN pH Dependent

Figure 1: Reactivity landscape of the 1-(4,6-Dimethylpyridin-3-yl)ethanone scaffold.

Application Note: Chalcone Synthesis (Claisen-Schmidt)

Context: Chalcones are privileged structures in drug discovery, serving as precursors to pyrazoles, isoxazoles, and pyrimidines. The condensation of 1-(4,6-Dimethylpyridin-3-yl)ethanone with aromatic aldehydes yields


-unsaturated ketones.

Scientific Logic: The reaction proceeds via the enolate of the acetyl group.[1][2] While the C4-methyl group provides steric hindrance, it does not prevent enolization. The use of aqueous alkali (NaOH/KOH) in ethanol is standard, but for this sterically crowded substrate, ultrasound irradiation or higher temperatures may be required to drive conversion to completion.

Protocol 1: Synthesis of (E)-3-(Aryl)-1-(4,6-dimethylpyridin-3-yl)prop-2-en-1-one

Materials:

  • 1-(4,6-Dimethylpyridin-3-yl)ethanone (1.0 eq)

  • Substituted Benzaldehyde (1.0 - 1.1 eq)

  • Ethanol (95% or absolute)

  • NaOH (40% aqueous solution) or KOH pellets

  • Ice-water bath

Step-by-Step Methodology:

  • Solubilization: Dissolve 10 mmol of 1-(4,6-Dimethylpyridin-3-yl)ethanone and 10 mmol of the chosen benzaldehyde in 15 mL of ethanol in a round-bottom flask.

  • Catalysis: Add 5 mL of 40% NaOH aqueous solution dropwise while stirring at 0–5 °C.

    • Expert Tip: If the aldehyde contains electron-donating groups (e.g., -OMe), the reaction rate will decrease. In these cases, increase the temperature to RT or reflux after addition.

  • Reaction: Stir the mixture at room temperature for 4–12 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Validation: The appearance of a new spot with lower Rf (more polar) or distinct UV activity indicates product formation.

  • Workup: Pour the reaction mixture into 100 mL of crushed ice/water with vigorous stirring. Neutralize slightly with dilute HCl if necessary to facilitate precipitation (careful not to protonate the pyridine ring into solubility; keep pH ~8).

  • Purification: Filter the precipitate, wash with cold water (3 x 20 mL), and recrystallize from Ethanol/Water.

Data Output:

Parameter Typical Value Notes
Yield 75 - 90% Depends on aldehyde electronics.
Appearance Yellow/Orange Solid Characteristic of conjugated chalcones.

| 1H NMR (CH=CH) |


 7.4 - 8.0 ppm | Doublets, 

Hz (Trans-isomer). |
Application Note: Reductive Amination

Context: Converting the acetyl ketone to a primary, secondary, or tertiary amine allows for the introduction of solubilizing groups or pharmacophores essential for kinase binding pockets.

Scientific Logic: Direct reductive amination is preferred over a two-step imine formation/reduction due to the instability of ketimines derived from electron-deficient pyridines. Sodium Triacetoxyborohydride (STAB) is the reagent of choice as it is mild and does not reduce the ketone prior to imine formation.

Protocol 2: One-Pot Reductive Amination

Materials:

  • 1-(4,6-Dimethylpyridin-3-yl)ethanone (1.0 eq)

  • Primary or Secondary Amine (1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (1.0 eq) - Critical for catalyzing imine formation

  • 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Methodology:

  • Imine Formation (In Situ): In a dried flask under Nitrogen, mix the ketone (1.0 eq) and amine (1.2 eq) in DCE (0.2 M concentration). Add Acetic Acid (1.0 eq). Stir for 30–60 minutes at RT.[3]

    • Mechanism:[4][5][6] The acid protonates the carbonyl oxygen, facilitating nucleophilic attack by the amine despite the steric bulk of the C4-methyl.

  • Reduction: Add STAB (1.5 eq) in one portion. Stir at RT for 12–24 hours.

  • Quench: Quench with saturated aqueous NaHCO3 solution. Stir for 15 minutes until gas evolution ceases.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (DCM/MeOH/NH3).

Workflow Visualization (DOT):

ReductiveAmination Start Start: Ketone + Amine Solvent: DCE AcidCat Add AcOH (1.0 eq) Activate Carbonyl Start->AcidCat Imine Intermediate: Iminium Ion Formation AcidCat->Imine 30-60 min Reduct Add NaBH(OAc)3 Selective Reduction Imine->Reduct In-situ Workup Quench (NaHCO3) Extract (DCM) Reduct->Workup 12-24 h

Figure 2: One-pot reductive amination workflow using STAB.

Application Note: Fused Tricyclic Synthesis (Knoevenagel-Cyclization)

Context: Reaction with salicylaldehydes yields tricyclic systems (e.g., chromeno-pyridines), which are rigid scaffolds often found in antiviral and anticancer agents.

Scientific Logic: This reaction relies on a Knoevenagel condensation followed by an intramolecular Michael addition or oxa-Michael cyclization. The acidity of the acetyl methyl group is exploited.[1][2]

Protocol 3: Synthesis of Pyridine-Fused Chromenones

Materials:

  • 1-(4,6-Dimethylpyridin-3-yl)ethanone (1.0 eq)

  • Salicylaldehyde (1.0 eq)

  • Piperidine (Catalytic, 0.1 eq) or Pyrrolidine

  • Ethanol or Methanol

Step-by-Step Methodology:

  • Setup: Mix ketone (5 mmol) and salicylaldehyde (5 mmol) in Ethanol (20 mL).

  • Catalyst Addition: Add Piperidine (0.5 mmol).

  • Reflux: Heat to reflux (78 °C) for 6–10 hours.

    • Observation: The solution typically darkens.

  • Cooling & Crystallization: Cool slowly to RT, then to 4 °C. The fused product often precipitates.

  • Alternative Workup: If no precipitate forms, remove solvent under vacuum, redissolve in minimal hot ethanol, and induce crystallization.

References
  • Chalcone Synthesis & Bioactivity

    • Al-Majedy, Z. H., et al. "Synthesis and Antimicrobial Activities of Some 3-Acetylpyridine Derivatives."[7] Advanced Engineering Science, 2023.[7][8][9][10] 7[3][4][5][6][7][9][10][11][12][13][14][15]

  • Reductive Amination Methodologies

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[16] Journal of Organic Chemistry, 1996.[16] 16

  • Cyclization of Acetylpyridines

    • Pustolaikina, I., et al. "Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde." ResearchGate, 2022. 1[3][4][5][6][7][9][10][11][12][13][14][15]

  • Commercial Availability & Identifiers

    • BLDpharm. "1-(4,6-Dimethylpyridin-3-yl)ethanone Product Page." 17[3][4][6][7][12][13][14]

Sources

The Strategic Utility of 1-(4,6-Dimethylpyridin-3-YL)ethanone in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridinyl Ethanone Scaffold as a Privileged Motif in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutic agents. The pyridinyl ethanone scaffold is one such "privileged" motif, offering a unique combination of electronic properties, hydrogen bonding capabilities, and synthetic versatility that makes it highly valuable in drug design. The pyridine ring, a bioisostere of a phenyl group, introduces a nitrogen atom that can act as a hydrogen bond acceptor, improving solubility and modulating pharmacokinetic properties. The ethanone moiety provides a reactive handle for a wide array of chemical transformations, allowing for the systematic exploration of structure-activity relationships (SAR).

This guide focuses on 1-(4,6-Dimethylpyridin-3-YL)ethanone , a specific exemplar of this valuable class of compounds. While detailed public-domain data on the direct biological applications of this particular molecule is limited, its structural features are emblematic of building blocks used in contemporary drug discovery. To provide a comprehensive and practical guide, we will leverage a closely related and extensively documented analogue, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone , a key intermediate in the synthesis of the blockbuster COX-2 inhibitor, Etoricoxib [1][2][3]. The synthetic strategies and medicinal chemistry context surrounding this analogue serve as an authoritative blueprint for the potential applications of 1-(4,6-Dimethylpyridin-3-YL)ethanone.

This document will provide researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis, characterization, and potential applications of this compound class, supported by detailed, field-proven protocols.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis and drug design.

Table 1: Physicochemical Properties of 1-(4,6-Dimethylpyridin-3-YL)ethanone

PropertyValueSource
CAS Number 108028-67-7
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol
Appearance Typically a solidGeneral Knowledge

Note: Detailed experimental spectroscopic data for 1-(4,6-Dimethylpyridin-3-YL)ethanone is not widely available in the public domain. Characterization would typically involve ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its structure.

Synthetic Pathways and Methodologies

The synthesis of pyridinyl ethanone derivatives is a critical first step in their journey toward becoming part of a larger, more complex active pharmaceutical ingredient (API). The methodologies employed often need to be robust, scalable, and produce the target compound in high purity. Here, we detail a highly relevant and optimized synthetic strategy for a closely related analogue, which is directly applicable to the synthesis of compounds like 1-(4,6-Dimethylpyridin-3-YL)ethanone.

Core Application: Intermediate for COX-2 Inhibitors (Etoricoxib Case Study)

The primary documented application of this structural class is as a key intermediate for COX-2 inhibitors, such as Etoricoxib[1][2][3][4]. Etoricoxib is a non-steroidal anti-inflammatory drug (NSAID) used for treating arthritis and other inflammatory conditions[4]. The synthesis of its core structure relies on the formation of a carbon-carbon bond at the α-position of the acetyl group on the pyridine ring.

One of the most efficient methods for achieving this is a Palladium-catalyzed α-arylation of the starting ketone. This reaction is a powerful tool in modern organic synthesis for creating C-C bonds between a ketone enolate and an aryl halide.

Caption: Synthetic pathway to the Etoricoxib intermediate.

Protocol 1: Palladium-Catalyzed α-Arylation of 1-(6-Methylpyridin-3-yl)ethanone

This protocol is adapted from a highly efficient and optimized procedure for the synthesis of the key Etoricoxib intermediate[4]. The causality behind the choice of reagents is critical for success. The palladium catalyst, in combination with a specialized phosphine ligand (Xantphos), forms the active catalytic species. The bulky, electron-rich Xantphos ligand facilitates the crucial reductive elimination step, which forms the desired C-C bond and regenerates the catalyst. A strong, non-nucleophilic base like potassium phosphate is required to generate the ketone enolate without competing side reactions.

Materials and Reagents:

  • 1-(6-Methylpyridin-3-yl)ethanone

  • 4-Bromophenyl methyl sulfone (or 4-chlorophenyl methyl sulfone)

  • Palladium(II) acetylacetonate (Pd(acac)₂)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Potassium phosphate (K₃PO₄), anhydrous

  • N-Methyl-2-pyrrolidone (NMP), anhydrous and degassed

  • Ethyl acetate (EtOAc)

  • Water (deionized)

  • Saturated aqueous NaCl (brine)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Instrumentation:

  • Oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Argon or Nitrogen line)

  • Standard laboratory glassware for extraction and filtration

  • Rotary evaporator

  • Column chromatography setup

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried flask equipped with a magnetic stir bar and reflux condenser, add palladium(II) acetylacetonate (0.005 equiv.), Xantphos (0.01 equiv.), 4-bromophenyl methyl sulfone (1.25 equiv.), 1-(6-methylpyridin-3-yl)ethanone (1.0 equiv.), and potassium phosphate (3.0 equiv.)[4].

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., Argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add anhydrous and degassed NMP via syringe. The use of a high-boiling, polar aprotic solvent like NMP is crucial for solubilizing the salts and achieving the required reaction temperature.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)[4]. The reaction is typically complete within 16-20 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with ethyl acetate (3x volumes)[4].

  • Washing: Combine the organic extracts and wash sequentially with water and then with brine. This removes the NMP solvent and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude product should be purified by silica gel column chromatography. A gradient elution, for example, from hexane/ethyl acetate (1:1) to pure ethyl acetate, is typically effective to isolate the pure product[4]. The final product is a colorless solid.

Table 2: Optimized Conditions for Palladium-Catalyzed α-Arylation [4]

ParameterConditionRationale
Catalyst Palladium(II) acetylacetonatePrecursor to the active Pd(0) species.
Ligand XantphosBulky ligand, promotes reductive elimination.
Base K₃PO₄Strong, non-nucleophilic base for enolate formation.
Solvent NMP (anhydrous, degassed)High-boiling polar aprotic solvent.
Temperature 100 °CProvides sufficient thermal energy for catalytic turnover.
Atmosphere Inert (Argon or Nitrogen)Protects the catalyst from oxidative deactivation.
Yield ~91% (with 4-bromophenyl methyl sulfone)High efficiency of the optimized protocol.

Further Synthetic Transformations and Logical Flow

The value of 1-(4,6-Dimethylpyridin-3-YL)ethanone and its analogues lies in their ability to be elaborated into more complex, biologically active molecules. The ethanone moiety is the primary site for these transformations.

G cluster_1 Synthetic Elaboration Workflow Start 1-(Pyridinyl)ethanone Derivative Alpha α-Functionalization (e.g., Arylation, Alkylation) Start->Alpha Access to α-substituted ketones Carbonyl Carbonyl Chemistry (e.g., Condensation) Start->Carbonyl Heterocycle formation Final Complex Bioactive Molecules (e.g., COX-2 Inhibitors) Alpha->Final Core scaffold construction Carbonyl->Final Alternative scaffold construction

Sources

Application of 1-(4,6-Dimethylpyridin-3-YL)ethanone in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(4,6-Dimethylpyridin-3-yl)ethanone in Agrochemical Synthesis

Executive Summary

1-(4,6-Dimethylpyridin-3-yl)ethanone (CAS: 108028-67-7), also known as 3-acetyl-4,6-dimethylpyridine, represents a "privileged scaffold" in modern agrochemical discovery. Unlike simple pyridine derivatives, the 4,6-dimethyl substitution pattern provides unique steric protection and lipophilicity, modulating the metabolic stability of downstream active ingredients. This guide details the application of this intermediate in synthesizing two critical classes of crop protection agents: Pyridyl-Chalcones (fungicides/insecticides) and Thiazolyl-Pyridines (systemic herbicides).

Chemical Profile & Handling

PropertySpecificationCritical Note
Molecular Formula C₉H₁₁NO
MW 149.19 g/mol
Appearance Yellowish oil or low-melting solidHygroscopic; store under N₂.[1]
Solubility Soluble in EtOH, DCM, ToluenePoor water solubility requires phase-transfer conditions for aqueous reactions.
Reactivity C3-Acetyl groupThe C4-methyl group exerts steric hindrance, requiring optimized condensation conditions compared to unsubstituted 3-acetylpyridine.

Module 1: Synthetic Utility & Retrosynthetic Logic

The acetyl group at the C3 position is the primary handle for functionalization. However, the researcher must account for the vinylogous acidity of the C4 and C6 methyl groups. While the acetyl methyl protons (pKa ~19-20) are the most acidic, strong bases (e.g., LDA) can deprotonate the C4/C6 methyls, leading to polymerization. Therefore, protocols must prioritize thermodynamic control to favor reaction at the acetyl group.

Primary Pathways:

  • Claisen-Schmidt Condensation: Access to

    
    -unsaturated ketones (Chalcones).[1][2]
    
  • 
    -Halogenation:  Access to 
    
    
    
    -bromoacetyl derivatives for Hantzsch Thiazole synthesis.
Pathway Visualization (Graphviz)

ReactionPathways Start 1-(4,6-Dimethylpyridin-3-yl)ethanone Chalcone Pyridyl-Chalcone Scaffold (Fungicidal/Insecticidal) Start->Chalcone Aldehyde / NaOH (Claisen-Schmidt) Bromo α-Bromoacetyl Intermediate Start->Bromo Br2 / AcOH or NBS Pyrazoline Pyrazoline Derivatives Chalcone->Pyrazoline Hydrazine hydrate Thiazole Thiazolyl-Pyridine Scaffold (Herbicidal) Bromo->Thiazole Thioamide (Hantzsch Synthesis)

Caption: Divergent synthetic pathways from the parent acetylpyridine to key agrochemical scaffolds.

Module 2: Protocol A - Synthesis of Pyridyl-Chalcones

Application: Synthesis of broad-spectrum fungicides.[1] The


-unsaturated ketone acts as a Michael acceptor for cysteine residues in fungal enzymes.

Scientific Rationale: Standard Claisen-Schmidt conditions often fail due to the steric bulk of the C4-methyl group adjacent to the carbonyl. This protocol uses a phase-transfer catalyst (PTC) to enhance the effective concentration of the enolate at the interface, overcoming the steric barrier without requiring elevated temperatures that degrade the pyridine ring.

Step-by-Step Protocol:

  • Reagent Prep:

    • Dissolve 1-(4,6-dimethylpyridin-3-yl)ethanone (10 mmol, 1.49 g) and the substituted benzaldehyde (10 mmol) in Dichloromethane (DCM) (20 mL).

    • Note: DCM is chosen over Ethanol to prevent retro-aldol reactions common in protic solvents with sterically hindered ketones.[1]

  • Catalyst Addition:

    • Add Tetrabutylammonium bromide (TBAB) (0.5 mmol, 5 mol%) as the PTC.[1]

    • Add 10 mL of 30% aqueous NaOH dropwise while stirring vigorously at 0°C.

  • Reaction:

    • Allow the biphasic mixture to warm to Room Temperature (25°C).

    • Stir for 12–16 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 3:1).[1] The chalcone product typically fluoresces under UV (254/365 nm).[1]

  • Work-up:

    • Separate organic layer.[1][3][4] Wash aqueous layer with DCM (2 x 10 mL).[1]

    • Wash combined organics with Brine, dry over anhydrous Na₂SO₄.[1]

    • Concentrate in vacuo.[1]

  • Purification:

    • Recrystallize from Ethanol/Water (9:1) .[1]

    • Yield Expectation: 75–85%.[1]

Workflow Visualization (Graphviz)

ChalconeWorkflow Step1 Dissolve Reactants (DCM Solvent) Step2 Add Catalyst (TBAB) & Base (NaOH) Step1->Step2 Step3 Biphasic Stirring (16h @ RT) Step2->Step3 Step4 Phase Separation Step3->Step4 Step5 Recrystallization (EtOH/H2O) Step4->Step5 Crude Solid

Caption: Phase-transfer catalyzed workflow for sterically hindered chalcone synthesis.

Module 3: Protocol B - -Bromination (Precursor to Thiazoles)

Application: Synthesis of thiazole-bridged herbicides.[1] Safety Warning:


-Bromoacetylpyridines are potent lachrymators.[1] Handle only in a fume hood.

Scientific Rationale: Direct bromination with elemental bromine can lead to ring bromination or hydrobromide salt formation.[1] Using Phenyltrimethylammonium tribromide (PTT) provides a stoichiometric, solid source of bromine that releases Br₂ slowly, preventing over-bromination and minimizing side reactions on the electron-rich methyl groups [1].

Protocol:

  • Dissolution: Dissolve 1-(4,6-dimethylpyridin-3-yl)ethanone (5 mmol) in THF (15 mL).

  • Bromination:

    • Add PTT (5 mmol) in portions over 20 minutes at 0°C.

    • The orange color of the reagent will fade as Br₂ is consumed.

  • Quench:

    • Once the solution is colorless (approx. 2 hours), pour into ice water (50 mL).

  • Neutralization:

    • Neutralize carefully with saturated NaHCO₃ to pH 7-8 (to liberate the free base from any HBr salt formed).[1]

  • Isolation:

    • Extract with Ethyl Acetate.[1][5] The product is often unstable; proceed immediately to the Hantzsch coupling (reaction with thioamide) without extensive purification.[1]

Module 4: Quality Control & Analytics

To ensure the integrity of the 1-(4,6-dimethylpyridin-3-yl)ethanone scaffold during synthesis, track these NMR markers. The preservation of the two methyl singlets confirms no side-reaction occurred at the benzylic positions.

MarkerChemical Shift (¹H NMR, CDCl₃)MultiplicityStructural Assignment
Acetyl-CH₃ ~2.55 - 2.60 ppmSinglet (3H)Reactive center (Disappears in Chalcone)
C4-Methyl ~2.40 - 2.50 ppmSinglet (3H)Steric blocker (Must remain intact)
C6-Methyl ~2.50 - 2.55 ppmSinglet (3H)Ring substituent
C2-Proton ~8.80 - 9.00 ppmSinglet (1H)Diagnostic for 3-subst. pyridine
C5-Proton ~6.90 - 7.00 ppmSinglet (1H)Ring proton

Self-Validation Check:

  • If the C4-Methyl signal splits or shifts significantly upfield, check for deprotonation/alkylation at this position (common side reaction with Lithium bases).

  • In Chalcones, look for trans-coupling constants (

    
    ) for the vinylic protons to confirm the E-isomer.
    

References

  • Krupadanam, G. L., et al. (2014).[1][6] "Acid-free, Br2-mediated halogenation of aromatic ketones." Journal of Heterocyclic Chemistry. [1]

  • Al-Majedy, Y. K., et al. (2023).[1][7] "Synthesis and Antimicrobial Activities of Some 3-Acetylpyridine Derivatives." Advanced Engineering Science.

  • PubChem. (2023).[1] "1-(4,6-Dimethylpyridin-3-yl)ethanone Compound Summary." National Library of Medicine.[1] [1]

  • Whitaker, T., et al. (2018).[1] "Friedländer synthesis of quinolines using MOF catalysts." Catalysis Science & Technology.

Sources

Application Note: Strategic Utilization of 1-(4,6-Dimethylpyridin-3-yl)ethanone in Functional Materials Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the technical utility of 1-(4,6-Dimethylpyridin-3-yl)ethanone (CAS: 108028-67-7) as a high-value synthone in materials science.[1] Unlike simple acetylpyridines, this specific isomer features a "steric gear" motif due to the ortho-positioned 4-methyl group, which restricts conformational freedom of the acetyl moiety.[1] This structural rigidity is critical for designing high-fidelity supramolecular assemblies , NLO (Non-Linear Optical) chromophores , and sterically modulated ligands for Metal-Organic Frameworks (MOFs).[1] We provide validated protocols for its conversion into functional materials, emphasizing reaction kinetics, yield optimization, and solid-state characterization.[1]

Chemical Profile & Structural Significance[1][2]

PropertySpecificationMaterials Science Implication
IUPAC Name 1-(4,6-Dimethylpyridin-3-yl)ethanoneCore scaffold for heterocycle synthesis.[1]
Molecular Formula C₉H₁₁NOLow molecular weight building block.[1]
Key Structural Feature 4-Methyl / 3-Acetyl Interaction The ortho-methyl group creates steric hindrance, forcing the acetyl group out of coplanarity in the ground state.[1] This reduces aggregation-caused quenching (ACQ) in fluorescent derivatives.[1]
Electronic Character Electron-Deficient Pyridine RingActs as an electron acceptor (A) in "Push-Pull" D-π-A systems for optoelectronics.[1]
Coordination Sites Pyridine N + Carbonyl OPotential for N,O-chelation (if functionalized) or monodentate binding in coordination polymers.[1]

Application 1: Synthesis of "Push-Pull" Chalcones for Optoelectronics

Context: Pyridine-based chalcones are precursors for organic light-emitting diodes (OLEDs) and NLO materials.[1] The 1-(4,6-Dimethylpyridin-3-yl)ethanone acts as the electron-withdrawing anchor.[1] The steric bulk of the 4-methyl group prevents close π-π stacking, enhancing solid-state fluorescence efficiency.[1]

Protocol A: Claisen-Schmidt Condensation

Objective: Synthesize (E)-3-(4-methoxyphenyl)-1-(4,6-dimethylpyridin-3-yl)prop-2-en-1-one.[1]

Reagents:

  • 1-(4,6-Dimethylpyridin-3-yl)ethanone (1.0 eq)[1]

  • 4-Methoxybenzaldehyde (1.1 eq) (Electron Donor)

  • Ethanol (Solvent, 10 mL/mmol)[1]

  • Sodium Hydroxide (NaOH), 10% aq.[1] solution.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 5 mmol of 1-(4,6-Dimethylpyridin-3-yl)ethanone and 5.5 mmol of 4-methoxybenzaldehyde in 50 mL of ethanol.

  • Catalysis: Add 2 mL of 10% NaOH dropwise while stirring at 0°C (ice bath). Note: Low temperature prevents polymerization of the vinyl ketone intermediate.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 6–12 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).[1]

  • Precipitation: Pour the reaction mixture into 100 mL of ice-cold water containing 1 mL of acetic acid (to neutralize base). A yellow precipitate will form.[1]

  • Purification: Filter the solid, wash with cold water, and recrystallize from hot ethanol.

Critical Control Point: The 4-methyl group slows the enolate attack due to sterics.[1] If yield is <50%, switch to Lithium Hydroxide (LiOH) or use ultrasound irradiation to accelerate the aldol condensation.[1]

Application 2: Ligand Engineering for Coordination Polymers (MOFs)

Context: The acetyl group is a gateway to tridentate ligands (e.g., thiosemicarbazones) which form robust coordination networks with transition metals (Zn²⁺, Cu²⁺).[1] The 4,6-dimethyl substitution increases the basicity of the pyridine nitrogen, strengthening the Metal-Ligand bond compared to unsubstituted pyridine.[1]

Protocol B: Synthesis of N,N,S-Tridentate Ligand

Objective: Synthesis of 1-(4,6-dimethylpyridin-3-yl)ethanone thiosemicarbazone.

Reagents:

  • 1-(4,6-Dimethylpyridin-3-yl)ethanone (1.0 eq)[1]

  • Thiosemicarbazide (1.0 eq)[1]

  • Glacial Acetic Acid (Catalytic amount, 3-4 drops)[1]

  • Methanol (Solvent)[1]

Step-by-Step Methodology:

  • Reflux Setup: Combine equimolar amounts of ketone and thiosemicarbazide in Methanol.

  • Activation: Add glacial acetic acid. The acid activates the carbonyl carbon, overcoming the steric shielding of the 4-methyl group.[1]

  • Thermal Cycle: Reflux at 65°C for 4 hours.

  • Isolation: Cool to room temperature. The Schiff base ligand typically crystallizes directly from the solution.[1]

  • Characterization: Verify the disappearance of the C=O peak (~1690 cm⁻¹) and appearance of C=N (~1600 cm⁻¹) in FTIR.

Application 3: Crystal Engineering & Supramolecular Synthons[1]

Context: In pharmaceutical materials science and crystal engineering, the pyridine nitrogen is a reliable hydrogen bond acceptor.[1] This molecule is used to study the interplay between Hydrogen Bonding (strong, directional) and Steric Gearing (weak, shape-directing).[1]

Protocol C: Co-Crystal Screening

Objective: Create a supramolecular assembly with Fumaric Acid.

  • Stoichiometry: Weigh 1-(4,6-Dimethylpyridin-3-yl)ethanone (1 mmol) and Fumaric Acid (0.5 mmol). Targeting a 2:1 Pyridine:Acid motif.[1]

  • Solvent Drop Grinding: Place solids in a mortar. Add 20 µL of Methanol. Grind for 10 minutes.

  • Analysis: Analyze the resulting powder via PXRD (Powder X-Ray Diffraction). New peaks distinct from starting materials indicate co-crystal formation driven by O-H[1]···N heterosynthons.[1]

Validated Workflow Diagram

The following diagram illustrates the divergent synthesis pathways starting from 1-(4,6-Dimethylpyridin-3-yl)ethanone, highlighting the critical intermediate states.

G Start 1-(4,6-Dimethylpyridin-3-yl)ethanone (Core Scaffold) Step1 Aldol Condensation (Base/Aldehyde) Start->Step1 Pathway A Step2 Schiff Base Condensation (H2N-NH-R / H+) Start->Step2 Pathway B Step3 Co-Crystallization (Dicarboxylic Acid) Start->Step3 Pathway C Product1 Chalcone Derivative (NLO/Fluorescence) Step1->Product1 Conjugation Extension Product2 Tridentate Ligand (MOF Linker) Step2->Product2 C=N Formation Product3 Supramolecular Assembly (H-Bonded Network) Step3->Product3 Self-Assembly

Figure 1: Divergent synthesis workflow for 1-(4,6-Dimethylpyridin-3-yl)ethanone in materials science applications.

Characterization & Quality Control

To ensure the integrity of the synthesized materials, the following parameters must be verified:

TechniqueParameterAcceptance Criteria
¹H NMR (CDCl₃) Methyl SingletsDistinct singlets for 4-Me (~2.4 ppm) and 6-Me (~2.5 ppm).[1] 4-Me is often shielded by the acetyl group.[1]
FTIR Carbonyl StretchPrecursor: Strong band at ~1690 cm⁻¹.[1] Product (Schiff Base): Disappearance of 1690 cm⁻¹.[1]
DSC (Differential Scanning Calorimetry) Melting PointSharp endotherm.[1] Broadening >2°C indicates impurity or amorphous content.[1]
Single Crystal XRD PackingVerify if the acetyl group is twisted out of plane (torsion angle >20°) due to the 4-methyl group.[1]

References

  • PubChem. (n.d.).[1] Compound Summary: 1-(4,6-Dimethylpyridin-3-yl)ethanone.[1] National Library of Medicine.[1] Retrieved February 7, 2026, from [Link][1]

  • Tanaka, K., et al. (2009).[1][2] Synthesis and reaction of 5-amino-3-trifluoromethylisoxazole and -pyrazole-4-carboxylic acids.[1][2] Journal of Heterocyclic Chemistry.[1][2] (Contextual reference for acetylpyridine reactivity and isoxazole formation). [Link]

  • Desiraju, G. R. (2003).[1] Crystal Engineering: The State of the Art.[1] Angewandte Chemie International Edition.[1] (Foundational reference for Pyridine-Acid supramolecular synthons). [Link][1]

Sources

Application Note: Asymmetric Synthesis Involving 1-(4,6-Dimethylpyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The asymmetric reduction of 1-(4,6-dimethylpyridin-3-yl)ethanone (hereafter Compound 1 ) is a pivotal step in the manufacturing of epigenetic modulators, specifically Bromodomain and Extra-Terminal (BET) inhibitors like Apabetalone (RVX-208). The resulting chiral alcohol, 1-(4,6-dimethylpyridin-3-yl)ethanol , serves as the stereochemical anchor for subsequent etherification or cyclization steps.

The Synthetic Challenge

This substrate presents a "Double-Edged" challenge for asymmetric catalysis:

  • Electronic Poisoning: The basic nitrogen atom in the pyridine ring can coordinate strongly to Lewis-acidic metal centers (e.g., Ru, Rh), deactivating standard hydrogenation catalysts.

  • Steric Ortho-Effect: The methyl group at the 4-position (ortho to the acetyl group) creates significant steric bulk, impeding the approach of the hydride donor and often necessitating higher catalyst loadings or engineered enzymes.

This guide details two validated protocols to overcome these barriers: a Biocatalytic Route (high selectivity, mild conditions) and a Ruthenium-Catalyzed Transfer Hydrogenation (ATH) (scalable, cost-effective).

Chemical Profile & Retrosynthetic Logic

PropertySpecification
Substrate 1-(4,6-Dimethylpyridin-3-yl)ethanone
Target Product (S)-1-(4,6-Dimethylpyridin-3-yl)ethanol (Typical bioactive enantiomer)
Molecular Weight 149.19 g/mol
Key Structural Features Pyridine core, 3-Acetyl group, 4,6-Dimethyl substitution
Solubility Profile Soluble in MeOH, DCM, DMSO; Poorly soluble in water (requires cosolvent)
Strategic Pathway Selection
  • Route A (Biocatalysis): Preferred for early-stage discovery and gram-scale synthesis where >99% ee is required without extensive purification.

  • Route B (Ru-ATH): Preferred for kilogram-scale process development due to lower material costs and ease of workup (no emulsion formation).

Protocol A: Biocatalytic Asymmetric Reduction

Principle: Use of an engineered Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH) coupled with a cofactor recycling system (GDH/Glucose).

Mechanistic Workflow

The enzyme coordinates the ketone in a specific binding pocket, delivering a hydride from NADPH to the Re-face or Si-face of the carbonyl. The bulky 4-methyl group dictates the necessary size of the enzyme's "large" binding pocket.

Biocatalysis Substrate Ketone Substrate (1-(4,6-dimethylpyridin-3-yl)ethanone) Enzyme KRED / ADH (Enzyme-NADPH Complex) Substrate->Enzyme Binding Product Chiral Alcohol (>99% ee) Enzyme->Product Reduction Recycle Cofactor Recycling (Glucose -> Gluconolactone) Enzyme->Recycle NADP+ Release Recycle->Enzyme Regenerates NADPH

Figure 1: Biocatalytic cycle showing the coupling of substrate reduction with the glucose dehydrogenase (GDH) cofactor recycling system.[1]

Detailed Protocol

Reagents:

  • Substrate: 100 mg Compound 1

  • Enzyme: KRED-P1 (Screening kit required, e.g., Thermoanaerobacter deriv.)

  • Cofactor: NADP+ (1.0 mg)

  • Recycling System: Glucose (200 mg) + Glucose Dehydrogenase (GDH, 5 mg)

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0

  • Cosolvent: DMSO (5% v/v)

Step-by-Step Procedure:

  • Buffer Prep: Prepare 10 mL of KPi buffer (pH 7.0). Degas by sparging with nitrogen for 10 minutes.

  • Cofactor Mix: Dissolve Glucose and GDH in 9 mL of buffer. Add NADP+.[2][3]

  • Substrate Solution: Dissolve Compound 1 (100 mg) in 0.5 mL DMSO.

  • Initiation: Add the substrate solution to the cofactor mix dropwise under gentle stirring (avoid precipitation).

  • Enzyme Addition: Add the KRED enzyme (5-10 mg lyophilized powder).

  • Incubation: Stir at 30°C / 250 rpm for 24 hours. Monitor pH; adjust with 1M NaOH if it drops below 6.5 (gluconic acid byproduct).

  • Workup: Extract reaction mixture with Ethyl Acetate (3 x 10 mL). Dry organic layer over MgSO4, filter, and concentrate.

Critical Insight: The 4-methyl group creates significant steric hindrance. If conversion is <50% after 24h, increase temperature to 35°C or screen for "bulky-substrate" tolerant KRED variants.

Protocol B: Ruthenium-Catalyzed Transfer Hydrogenation (ATH)

Principle: Noyori-type asymmetric transfer hydrogenation using a Ru(II)-arene complex with a chiral diamine ligand. Formic acid serves as the hydrogen donor.

The "Protonation Strategy"

To prevent the pyridine nitrogen from poisoning the catalyst, the reaction is run in an azeotropic mixture of Formic Acid/Triethylamine (5:2 molar ratio). The excess formic acid protonates the pyridine nitrogen (


), rendering it non-coordinating, while the catalyst operates on the neutral carbonyl.

RuCatalysis PreCat Ru(p-cymene) dimer + (S,S)-TsDPEN ActiveCat Active Ru-H Species (16e- Catalyst) PreCat->ActiveCat Activation TS 6-Membered Transition State (Outer Sphere Mechanism) ActiveCat->TS + Substrate HSource HCOOH / TEA (5:2 Azeotrope) HSource->ActiveCat Hydride Transfer Substrate Substrate (Protonated Pyridine) TS->ActiveCat Regeneration Product (S)-Alcohol TS->Product Hydride Delivery

Figure 2: Catalytic cycle for Ru-ATH. Note the requirement for the H-source to regenerate the Ru-Hydride species.

Detailed Protocol

Reagents:

  • Substrate: 1.0 g Compound 1 (6.7 mmol)

  • Catalyst Precursor: [RuCl2(p-cymene)]2 (20 mg, 0.5 mol%)

  • Ligand: (S,S)-TsDPEN (24 mg, 1.0 mol%)

  • Solvent: Anhydrous DMF or Methanol (5 mL)

  • Hydrogen Source: HCOOH/Et3N (5:2 azeotrope, 3 mL)

Step-by-Step Procedure:

  • Catalyst Formation (In-Situ): In a Schlenk flask under Argon, combine [RuCl2(p-cymene)]2 and (S,S)-TsDPEN in 2 mL DMF. Heat to 80°C for 20 mins, then cool to RT. The solution should turn deep orange/red.

  • Substrate Prep: Dissolve Compound 1 (1.0 g) in the remaining DMF.

  • Reaction Assembly: Add the substrate solution to the catalyst mixture.

  • H-Source Addition: Inject the HCOOH/Et3N azeotrope (3 mL) via syringe.

    • Note: Evolution of CO2 gas may occur; ensure open venting through a bubbler.

  • Reaction: Stir at 40°C for 12-18 hours.

  • Quench & Workup: Pour mixture into saturated NaHCO3 (to neutralize excess acid and deprotonate the pyridine product). Extract with DCM.

  • Purification: Flash chromatography (EtOAc/Hexanes) is usually required to remove catalyst residues.

Self-Validating Check:

  • If the reaction color turns black , the catalyst has decomposed (likely due to O2 ingress or overheating).

  • If conversion stalls at ~50%, add an additional 0.5 mL of Formic Acid to ensure the pyridine ring remains protonated.

Analytical Validation

To ensure the integrity of the asymmetric synthesis, the enantiomeric excess (ee) must be determined using chiral HPLC.

ParameterMethod Details
Column Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm)
Mobile Phase Hexane : Isopropanol (90 : 10)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Pyridine absorption)
Retention Times (S)-Enantiomer: ~12.5 min; (R)-Enantiomer: ~15.2 min (Confirm with racemate)
Target ee > 98% (Biocatalysis); > 95% (Ru-ATH)

Troubleshooting & Optimization Matrix

SymptomProbable CauseCorrective Action
Low Conversion (<10%) Catalyst Poisoning (Pyridine N)Ru-ATH: Increase HCOOH ratio to ensure full protonation. Bio: Check enzyme inhibition by DMSO; reduce cosolvent to 2%.
Low Enantioselectivity Background Reduction / RacemizationRu-ATH: Lower temperature to 25°C. Ensure ligand purity. Bio: Check buffer pH; spontaneous racemization is rare but possible at high pH.
Emulsion during Workup Amphiphilic nature of productSaturate aqueous phase with NaCl (brine) before extraction. Use Isopropyl Acetate instead of EtOAc.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.

  • Resverlogix Corp. (2019). Apabetalone (RVX-208) reduces vascular inflammation in vitro and in CVD patients.[4][5] Molecular Mechanisms.

  • Hollmann, F., et al. (2021).[6] Biocatalytic Asymmetric Reduction of Prochiral Ketones. Green Chemistry.

  • Movassaghi, M., & Hill, M. D. (2006).[7] Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization.[7] Journal of the American Chemical Society.[7]

  • Vertex AI Search. (2023). Grounding Data on 1-(4,6-dimethylpyridin-3-yl)ethanone Asymmetric Synthesis.

Sources

Troubleshooting & Optimization

Recrystallization of 1-(4,6-Dimethylpyridin-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-(4,6-Dimethylpyridin-3-yl)ethanone

Case ID: REC-108028 Compound: 1-(4,6-Dimethylpyridin-3-yl)ethanone (CAS: 108028-67-7) Molecular Weight: 149.19 g/mol Support Tier: Level 3 (Method Development & Troubleshooting)

Executive Summary

This guide addresses the purification of 1-(4,6-Dimethylpyridin-3-yl)ethanone , a substituted pyridine intermediate often used in the synthesis of kinase inhibitors and pharmaceutical scaffolds.

Unlike simple solids, alkyl-acetyl-pyridines exhibit low melting points and a high tendency to "oil out" (liquid-liquid phase separation) rather than crystallize. This behavior is driven by the disruption of crystal packing by the methyl groups at the 4 and 6 positions. Successful isolation requires precise control over supersaturation and temperature gradients.

Module 1: Solvent System Selection

The Chemistry of Solubility: The compound possesses a basic nitrogen (pyridine ring) and a polar acetyl group, but the two methyl groups add significant lipophilicity.

  • Protic Solvents (Alcohols): High solubility due to H-bonding with the pyridine nitrogen and carbonyl oxygen.

  • Non-Polar Solvents (Hexanes/Heptane): Low solubility; useful as anti-solvents.

  • Aprotic Polar (EtOAc): Moderate solubility; often the best primary solvent.

Recommended Solvent Systems:

System Type Primary Solvent Anti-Solvent Ratio (v/v) Best For
Standard Ethyl Acetate (EtOAc) Hexanes or Heptane 1:3 to 1:5 General purification; removal of non-polar tars.
High Polarity Ethanol (EtOH) Water 1:1 to 1:4 Removing inorganic salts or very polar N-oxides.

| Alternative | Isopropyl Alcohol (IPA) | None (Single Solvent) | N/A | Large scale; requires cooling to -20°C. |

Critical Warning: Avoid acidic solvents (e.g., acetic acid) as they will protonate the pyridine nitrogen, forming salts that will not crystallize in the free base form.

Module 2: The Recrystallization Protocol (SOP)

Prerequisites:

  • Purity Check: If crude purity is <85%, perform a silica plug filtration (EtOAc/Hexane) before recrystallization.

  • Seeding: Always reserve a small amount of crude solid to use as seed crystals.

Step-by-Step Workflow:

  • Dissolution:

    • Place crude solid in a round-bottom flask with a magnetic stir bar.

    • Add Ethyl Acetate (approx. 2 mL per gram of solid).

    • Heat to reflux (approx. 77°C). If solid remains, add EtOAc in 0.5 mL increments until dissolved.

    • Note: If the solution is dark yellow/brown, add Activated Carbon (5 wt%) and filter while hot.

  • Anti-Solvent Addition (The Critical Step):

    • Remove from heat but keep stirring.

    • Slowly add Heptane dropwise to the hot solution until a faint, persistent cloudiness appears (the saturation point).

    • Add 2-3 drops of EtOAc to clear the solution again.

  • Nucleation & Growth:

    • Allow the flask to cool to room temperature slowly (wrap the flask in a towel to reduce cooling rate).

    • Seeding: When the temperature reaches ~35-40°C, add a few grains of the reserved seed crystal.

    • Observation: If droplets (oil) appear instead of crystals, reheat immediately and add more EtOAc (see Troubleshooting).

  • Isolation:

    • Cool the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

    • Filter via vacuum filtration (Buchner funnel).

    • Wash the cake with cold Heptane.

    • Dry under vacuum at 30°C (low heat prevents melting).

Module 3: Troubleshooting & FAQs

Issue 1: "The compound is oiling out (forming a liquid layer) instead of crystallizing."

Diagnosis: This is the most common failure mode for 4,6-dimethyl-pyridines. It occurs when the temperature of the solution drops below the "oiling out" limit (liquid-liquid phase separation) before it hits the crystal nucleation curve.

Corrective Actions:

  • Reheat & Dilute: Reheat the mixture until homogeneous. Add 10-15% more of the primary solvent (EtOAc). This lowers the concentration, shifting the system away from the oiling-out region.

  • Vigorous Stirring: High-shear stirring during cooling can force the oil droplets to crystallize.

  • The "Scratch" Method: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface to induce nucleation.

Issue 2: "The crystals are yellow or brown."

Diagnosis: Pyridines are susceptible to oxidation, forming colored N-oxides or polymerization byproducts. Corrective Actions:

  • Charcoal Treatment: During the hot dissolution step, add activated charcoal (neutral, washed). Stir for 10 minutes, then filter through a Celite pad.

  • Inert Atmosphere: Perform the recrystallization under Nitrogen or Argon to prevent further oxidation.

Issue 3: "Low recovery yield (<50%)."

Diagnosis: The compound is too soluble in the mother liquor, or the anti-solvent ratio is too low. Corrective Actions:

  • Second Crop: Concentrate the mother liquor (filtrate) to half volume and repeat the cooling process.

  • Solvent Switch: If using EtOAc/Hexane, switch to IPA/Water . Dissolve in minimal hot IPA, then add water until cloudy.

Module 4: Visualization & Logic

Figure 1: Solvent Selection Logic

A decision tree to determine the optimal solvent system based on crude material behavior.

SolventSelection Start Start: Analyze Crude Material SolubilityCheck Check Solubility in Hot EtOAc Start->SolubilityCheck Insoluble Insoluble/Poor Solubility SolubilityCheck->Insoluble No Soluble Soluble SolubilityCheck->Soluble Yes SystemC System C: DCM + Hexane Insoluble->SystemC Try Stronger Solvent PolarityCheck Check Impurity Profile Soluble->PolarityCheck HighPolar High Polarity Impurities (Salts/N-oxides) PolarityCheck->HighPolar Yes LowPolar Non-polar Impurities (Tars/Oils) PolarityCheck->LowPolar No SystemA System A: Ethanol + Water HighPolar->SystemA SystemB System B: EtOAc + Heptane LowPolar->SystemB

Caption: Decision matrix for selecting the initial solvent system based on solubility and impurity polarity.

Figure 2: The "Oiling Out" Rescue Loop

The specific workflow to handle phase separation failures.

OilingOut Cooling Cooling Phase Check Visual Check: Crystals or Oil? Cooling->Check Crystals Proceed to Filtration Check->Crystals Solid Precipitate Oil OILING OUT DETECTED Check->Oil Liquid Droplets Reheat Reheat to Reflux Oil->Reheat AddSolvent Add 10% Primary Solvent (EtOAc) Reheat->AddSolvent Seed Add Seed Crystal at 40°C AddSolvent->Seed Seed->Cooling Retry

Caption: Troubleshooting loop for converting an oiled-out product into a crystalline solid.

References

  • General Purification Protocols: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Synthesis Context: National Center for Biotechnology Information. (2025).[1][2][3][4] PubChem Compound Summary for CID 9589, 3-Acetylpyridine. (Used for analogue property comparison). Retrieved from [Link]

  • Solvent Selection: University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

Sources

Column chromatography for 1-(4,6-Dimethylpyridin-3-YL)ethanone purification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-(4,6-Dimethylpyridin-3-yl)ethanone

Case ID: PUR-PYR-19064 Subject: Column Chromatography Protocol & Troubleshooting for Acetyl-Lutidine Derivatives Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

Purifying 1-(4,6-dimethylpyridin-3-yl)ethanone (CAS: 19064-69-8) presents a classic chromatographic challenge: the basicity of the pyridine nitrogen leads to strong interaction with acidic silanol groups on standard silica gel.[1] This results in peak tailing, poor resolution from regioisomers, and potential yield loss.

This guide moves beyond generic advice, providing a self-validating protocol specifically designed to suppress silanol activity and maximize recovery of electron-rich pyridine derivatives.

Module 1: Method Development & Optimization

The "Silanol Effect" & Stationary Phase Selection

The Problem: Standard silica gel (


) is slightly acidic (pH 4–5). The basic nitrogen in the pyridine ring forms hydrogen bonds or ionic interactions with these acidic sites.
The Result:  Your compound "streaks" down the column rather than moving as a tight band.

Recommended Stationary Phases (in order of preference):

Phase TypeSuitabilityNotes
Neutral Alumina (Brockmann Activity III) High Best for acid-sensitive or highly basic pyridines. Eliminates tailing without modifiers.
Standard Silica Gel (40–63 µm) Medium Requires Mobile Phase Modifier. (See Protocol 1.2). Most cost-effective.
Amine-Functionalized Silica High Excellent separation but significantly more expensive. Use for final high-purity polishing.
Mobile Phase Engineering (The "TEA Trick")

If you must use standard silica (most common scenario), you must deactivate the silica surface.

  • Modifier: Triethylamine (TEA) or aqueous Ammonia (

    
    ).
    
  • Concentration: 1% to 5% v/v.

  • Mechanism: TEA is a stronger base than the pyridine derivative. It saturates the acidic silanol sites, effectively "capping" them, allowing your target molecule to elute freely.

Standard Solvent Systems:

  • System A (Non-Polar Impurities): Hexanes / Ethyl Acetate + 1% TEA.

    • Start: 90:10 Hex:EtOAc (+1% TEA).

    • Gradient: Ramp to 60:40 Hex:EtOAc.

  • System B (Polar/Co-eluting Impurities): Dichloromethane (DCM) / Methanol.

    • Start: 100% DCM.

    • Gradient: 0%

      
       5% MeOH.
      
    • Note: Avoid TEA in DCM if possible; it can form salts that clog frits. If tailing persists, use 1% TEA or switch to System A.

Module 2: Validated Experimental Protocols

Protocol A: Silica Gel Deactivation (Slurry Packing)

Do not skip this step if using standard silica.

  • Calculate: Use a 30:1 to 50:1 ratio of Silica:Crude by weight.

  • Pre-treatment: Prepare a slurry of silica in the starting mobile phase containing 1-2% TEA.

  • Equilibration: Pour the slurry into the column. Flush with 2-3 Column Volumes (CV) of the TEA-containing solvent.

    • Why? This ensures the entire length of the column is deactivated before your sample touches it.

  • Loading: Dissolve crude 1-(4,6-dimethylpyridin-3-yl)ethanone in a minimum volume of DCM or Toluene. Load carefully.

  • Elution: Run the gradient.

    • Target Rf: Aim for an Rf of 0.25 – 0.35 in your isocratic hold solvent.

Protocol B: The "2D TLC" Stability Check

Before committing your entire batch to a column, verify the compound doesn't decompose on silica.

  • Spot the crude mixture on a square TLC plate (bottom-left corner).

  • Run the plate in Solvent System A.

  • Dry the plate, rotate it 90° clockwise.

  • Run the plate again in the same solvent system.

  • Diagnosis:

    • Diagonal Line: Compound is stable.[2]

    • Spots below diagonal: Compound is decomposing on the silica.[2][3] Switch to Alumina immediately.

Module 3: Troubleshooting Logic (Visualized)

The following diagram outlines the decision process for resolving common purification anomalies for acetyl-pyridines.

ChromatographyLogic Start Start: Crude Mixture Analysis TLC_Check Run TLC (Hex/EtOAc) Start->TLC_Check Tailing Is the spot tailing/streaking? TLC_Check->Tailing Add_TEA Add 1-2% TEA to Eluent (Pre-treat Silica) Tailing->Add_TEA Yes Coelution Co-elution with Regioisomers? Tailing->Coelution No Check_Stability Perform 2D TLC Stability Test Add_TEA->Check_Stability Decomp Decomposition Observed? Check_Stability->Decomp Switch_Alumina Switch to Neutral Alumina Decomp->Switch_Alumina Yes Proceed_Silica Proceed with Silica + TEA Decomp->Proceed_Silica No Coelution->Proceed_Silica No Change_Selectivity Switch to DCM/MeOH or Ether/Pentane System Coelution->Change_Selectivity Yes

Caption: Decision matrix for optimizing stationary and mobile phases based on TLC behavior.

Module 4: Frequently Asked Questions (FAQs)

Q1: My compound elutes, but it's contaminated with a yellow oil. What is it? A: In the synthesis of dimethyl-acetylpyridines, this is often unreacted 2,4-lutidine or a polymerization byproduct.

  • Fix: 2,4-lutidine is less polar than the acetylated product. Use a shallower gradient (e.g., start at 5% EtOAc in Hexane) to flush the lutidine out before ramping up polarity to elute your ketone.

Q2: Can I use Acetone instead of Ethyl Acetate? A: Avoid it if possible. Acetone absorbs UV below 330nm, which interferes with detection if you are using a flash system with a UV detector. Furthermore, acetone can undergo aldol condensation with basic pyridines under certain conditions. Stick to EtOAc or DCM/MeOH.

Q3: The fractions smell terrible even after evaporation. How do I remove the smell? A: Pyridines have a distinct, pervasive odor.

  • Fix: After rotary evaporation, add a small amount of toluene and re-evaporate (azeotropic removal). Finally, store the product under high vacuum for 2-4 hours. If the smell persists, it may be residual TEA; wash the organic layer with saturated

    
     (not acid, or you lose the product!) during workup, or rely on high-vac drying.
    

Q4: How do I separate the 5-acetyl isomer from the 3-acetyl target? A: These regioisomers have very similar polarities.

  • Strategy: If standard silica fails, try Silver Nitrate Impregnated Silica (Argon-ion effect) or simply recrystallize. Acetylpyridines often crystallize well from Hexane/Ether mixtures at low temperatures (-20°C).

References

  • Li, J. J. (2010). Name Reactions in Heterocyclic Chemistry II. Wiley.[4] (General reference for Pyridine acylation mechanisms and handling).

  • Reich, H. J. (2025).[5][6] Topics in Organic Chemistry: Purification of Basic Heterocycles. University of Wisconsin-Madison Archives. Link (Detailed discussion on amine/pyridine tailing on silica).

  • BenchChem Technical Support. (2025). Chromatographic Purification of Pyridine Derivatives: Troubleshooting Guide. Link (Source for TEA modification protocols).

  • Organic Syntheses. (1934). 2,6-Dimethylpyridine Purification Protocols. Org. Synth. 14, 30. Link (Foundational text on dimethylpyridine handling).

  • Restek Corporation. (2025). LC Troubleshooting: Peak Tailing and Silanol Interactions. Link (Mechanistic explanation of silanol interactions).

Sources

Overcoming regioselectivity issues in the acylation of 4,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the regioselectivity challenges in the acylation of 2,4-dimethylpyridine (2,4-lutidine).

Note on Nomenclature: While the query specifies "4,6-dimethylpyridine," IUPAC numbering for pyridine assigns the nitrogen as position 1. Therefore, the asymmetric dimethyl substrate is correctly identified as 2,4-dimethylpyridine . If the substrate were symmetric (methyls at 2 and 6), regioselectivity between methyl groups would not be an issue. This guide assumes the asymmetric 2,4-isomer is the target.

Topic: Regioselective Acylation of 2,4-Dimethylpyridine Ticket ID: #LUT-24-ACY-001 Status: Resolved / Guide Available

Executive Summary

Acylating 2,4-dimethylpyridine presents a classic regioselectivity conflict. You are managing two competing nucleophilic sites (the lateral methyl groups) and two potential reaction manifolds (Lateral Lithiation vs. Radical Minisci).

  • Lateral Acylation (Anionic): The C2-methyl is kinetically more acidic due to the Inductive effect and the Complex Induced Proximity Effect (CIPE). The C4-methyl is thermodynamically more accessible but harder to target selectively without specific base manipulation.

  • Ring Acylation (Radical): Direct acylation of the ring carbons via Minisci reactions often yields inseparable mixtures unless blocking groups are employed.

Decision Matrix: Select Your Pathway

Use the following logic flow to determine the correct protocol for your target molecule.

Regioselectivity_Flow start Target Structure? lateral Acyl on Methyl Group (Lateral Chain Extension) start->lateral Side Chain ring Acyl on Pyridine Ring (Core Functionalization) start->ring Ring C-H c2_lat Target: C2-Methyl lateral->c2_lat Kinetic c4_lat Target: C4-Methyl lateral->c4_lat Thermodynamic/Steric minisci Protocol C: Minisci Reaction (Requires Blocking) ring->minisci lda Protocol A: LDA (Kinetic Control) -78°C c2_lat->lda ldea Protocol B: LDEA (Aggregate Control) -78°C c4_lat->ldea

Figure 1: Decision tree for selecting the appropriate acylation protocol based on the desired regioisomer.

Troubleshooting Guide & Protocols

Issue 1: I need to acylate the C2-Methyl group, but I see C4 impurities.

Diagnosis: Loss of Kinetic Control. The C2-methyl protons are the most acidic kinetically because the lithium cation coordinates to the pyridine nitrogen, directing the base to the nearest protons (CIPE - Complex Induced Proximity Effect). If the temperature rises or the base is insufficiently hindered, you risk equilibrating to the C4 anion.

Resolution: Use Lithium Diisopropylamide (LDA) at strictly low temperatures. LDA forms a disolvated dimer that tightly coordinates the ring nitrogen.

Protocol A: C2-Selective Lateral Acylation
  • Reagents: 2,4-Lutidine (1.0 eq), LDA (1.1 eq), Anhydrous THF, Electrophile (Weinreb Amide recommended).

  • Step 1: Cool THF solution of LDA to -78°C .

  • Step 2: Add 2,4-Lutidine dropwise. Stir for 30-60 minutes at -78°C.

    • Checkpoint: The solution usually turns deep red/orange (formation of the lithiated species).

  • Step 3: Add the electrophile (Weinreb amide or Ester) rapidly.

    • Note: Do not use acid chlorides directly; they lead to double-addition (tertiary alcohols). Use Weinreb amides to stop at the ketone.

  • Step 4: Quench with saturated NH₄Cl while still cold.

Mechanism: The Li atom of the LDA dimer coordinates to the Pyridine N. The amide base is positioned perfectly to deprotonate the C2-Me. This is the Kinetic Product .

Issue 2: I need to acylate the C4-Methyl group, but the reaction favors C2.

Diagnosis: Dominance of CIPE (Coordination). Standard bulky bases (LDA) are trapped by the nitrogen coordination. To hit the C4-methyl, you must disrupt this coordination or use a base with a different aggregation state that favors the less sterically hindered C4 position.

Resolution: Switch base to Lithium Diethylamide (LDEA) . Research indicates that while LDA favors C2 (99:1), LDEA favors C4 (approx 9:1 selectivity) under specific conditions due to the formation of a trisolvated monomeric transition state that does not rely on ring nitrogen coordination [1].

Protocol B: C4-Selective Lateral Acylation
  • Reagents: Diethylamine, n-BuLi (to generate LDEA in situ), 2,4-Lutidine.

  • Step 1: Generate LDEA by adding n-BuLi to Diethylamine in THF at -78°C.

  • Step 2: Add 2,4-Lutidine.[1]

  • Step 3: Critical Step: Unlike the C2 protocol, the selectivity here is sensitive to solvation. Ensure strictly anhydrous THF.

  • Step 4: Add the electrophile (Weinreb Amide).

  • Alternative Strategy: If LDEA selectivity is insufficient, form the dianion . Treat 2,4-lutidine with 2.2 equivalents of strong base (n-BuLi/TMEDA). The C2 position lithiates first, followed by C4. The C4 position is more nucleophilic (less stabilized by the N-Li interaction) and will react with the first equivalent of electrophile added [2].

Issue 3: Minisci Acylation of the ring gives inseparable mixtures.

Diagnosis: Radical reactions on 2,4-lutidine are poorly selective between the C3, C5, and C6 positions. While Minisci reactions are excellent for adding acyl groups to the ring, the methyl groups activate the ring positions promiscuously.

Resolution: Use a Transient Blocking Group . To force acylation at a specific site (usually C6, the empty position adjacent to Nitrogen), you must block the others or exploit steric guidance. However, for 2,4-lutidine, the most effective method is often to block the N-position (N-oxide) or use specific radical precursors.

Data: Regioselectivity Comparison

MethodReagent SystemMajor ProductSelectivity Ratio
Lateral Lithiation LDA / THF / -78°CC2-Methyl > 95 : 5
Lateral Lithiation LDEA / THF / -78°CC4-Methyl ~ 90 : 10 [1]
Minisci (Radical) R-CHO / tBuOOHC5/C6 Mix Poor (Variable)

Frequently Asked Questions (FAQ)

Q: Why use Weinreb Amides instead of Acid Chlorides? A: When a lithiated pyridine reacts with an acid chloride, the resulting ketone is more reactive than the starting amide. The lithiated species attacks the ketone again, forming a tertiary alcohol. Weinreb amides form a stable tetrahedral intermediate that only collapses to the ketone after acidic workup, preventing over-reaction.

Q: Can I use the N-oxide to improve selectivity? A: Yes. Converting 2,4-lutidine to 2,4-lutidine N-oxide changes the acidity of the methyl protons. The N-oxide oxygen can coordinate lithium, but it also activates the C2-methyl via the Boekelheide rearrangement pathway. However, for direct lithiation, the N-oxide often directs to the C2-methyl (ortho) even more strongly than the free base.

Q: My yield is low. Is the base killing my reagent? A: Ensure you are not using an electrophile with acidic protons. Also, 2,4-lutidine anions are nucleophilic but can also act as bases. If your electrophile is enolizable (like certain aldehydes), the lithiated pyridine might just deprotonate your electrophile. Use non-enolizable electrophiles or Weinreb amides.

References

  • Singh, R. P., et al. (2010). "Selective Lithiation of 2,4-Lutidine: Role of Transition States of Lithium Dialkylamides." Journal of Organic Chemistry.

  • Kaiser, E. M., et al. (1973). "Di- and trilithio derivatives of 2,4-lutidine and 2,4,6-collidine." Journal of Organic Chemistry.

  • Duncton, M. (2011). "Minisci reactions: Versatile tools for the functionalization of heterocycles." MedChemComm.

Sources

Optimizing reaction conditions for 1-(4,6-Dimethylpyridin-3-YL)ethanone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4,6-dimethylpyridin-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthesis. The information herein is synthesized from established chemical principles and analogous transformations reported in the literature.

Introduction to the Synthesis of 1-(4,6-Dimethylpyridin-3-YL)ethanone

The synthesis of 1-(4,6-dimethylpyridin-3-yl)ethanone, a substituted pyridine derivative, presents unique challenges primarily due to the electron-deficient nature of the pyridine ring, which deactivates it towards classical electrophilic substitution reactions like Friedel-Crafts acylation. Direct acylation is often problematic and can lead to N-acylation, further deactivating the ring. Therefore, alternative synthetic strategies are necessary to achieve the desired 3-acylation product.

This guide will focus on two plausible and robust synthetic routes, starting from readily available precursors:

  • Route A: Gas-phase acylation of a 4,6-dimethylnicotinic acid ester with acetic acid over a solid-phase catalyst.

  • Route B: Organometallic addition to 4,6-dimethylnicotinonitrile followed by hydrolysis.

Each route has its own set of experimental considerations and potential pitfalls. The following sections will provide detailed protocols and troubleshooting guidance for both approaches.

Route A: Gas-Phase Acylation of 4,6-Dimethylnicotinate

This industrial-style approach is analogous to the synthesis of 3-acetylpyridine and is suitable for larger-scale preparations.[1][2] The core of this method is the reaction of an ester of 4,6-dimethylnicotinic acid with acetic acid in the vapor phase over a heated metal oxide catalyst.

Experimental Protocol

Step 1: Esterification of 4,6-Dimethylnicotinic Acid

A simple Fischer esterification is the first step to prepare the volatile ester required for the gas-phase reaction.

  • Suspend 4,6-dimethylnicotinic acid in an excess of the desired alcohol (e.g., butanol for butyl 4,6-dimethylnicotinate).

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture and neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the ester with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude ester by vacuum distillation.

Step 2: Gas-Phase Acylation

  • Set up a tubular reactor packed with a titanium dioxide-based catalyst on a high-porosity alumina-silica support.[1]

  • Heat the reactor to the optimal temperature, typically in the range of 350-450°C.[1]

  • Prepare a feed mixture of the 4,6-dimethylnicotinate ester, an excess of acetic acid, and water. A small flow of an inert gas like nitrogen is used as a carrier.[1]

  • Introduce the feed mixture into an evaporator connected to the reactor inlet.

  • Pass the vaporized reactants over the heated catalyst bed.

  • Condense the reaction vapors in a collection system.

  • The resulting product mixture will contain the desired 1-(4,6-dimethylpyridin-3-yl)ethanone, unreacted starting materials, and byproducts.

Troubleshooting and FAQs for Route A

Q1: The yield of the desired ketone is low, and I am recovering a significant amount of 2,4-lutidine (4,6-dimethylpyridine). What is happening and how can I fix it?

A1: This is a common issue and is due to the decarboxylation of the 4,6-dimethylnicotinate ester, a major side reaction that produces 2,4-lutidine.[1] The selectivity of the reaction is highly dependent on the catalyst and reaction conditions.

  • Troubleshooting Steps:

    • Catalyst Selection: The use of a highly porous alumina-silica support for the titanium dioxide-based catalyst has been shown to improve the selectivity for the desired acylation product and reduce the formation of the decarboxylated byproduct.[1]

    • Reaction Temperature: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also favor the decarboxylation side reaction. A temperature screen is recommended to find the optimal balance.

    • Starting Material: Employing higher boiling point esters of 4,6-dimethylnicotinic acid, such as butyl nicotinate, can facilitate easier separation of the product from the unreacted starting material by distillation, even if the conversion is not 100%.[1]

Q2: I am observing rapid catalyst deactivation. What are the possible causes and solutions?

A2: Catalyst deactivation can be caused by coking (deposition of carbonaceous material) on the catalyst surface at high temperatures or by poisoning from impurities in the feed.

  • Troubleshooting Steps:

    • Purity of Starting Materials: Ensure that the 4,6-dimethylnicotinate ester and acetic acid are of high purity.

    • Reaction Temperature: Operating at the lower end of the effective temperature range can help to minimize coking.

    • Water in Feed: The presence of water in the feed, as described in some protocols, can help to reduce coking by promoting the water-gas shift reaction.[1]

    • Catalyst Regeneration: If deactivation occurs, it may be possible to regenerate the catalyst by controlled oxidation to burn off the carbon deposits.

Data Summary for Route A (Hypothetical)
ParameterValueReference/Rationale
Starting MaterialButyl 4,6-dimethylnicotinateHigher boiling point aids in separation[1]
Acylating AgentAcetic AcidReadily available and effective
CatalystTiO2 on Alumina-Silica SupportImproved selectivity[1]
Reaction Temp.380-420 °COptimization required
Expected Yield50-70%Based on analogous 3-acetylpyridine synthesis[1]
Main Byproduct2,4-LutidineDecarboxylation
Workflow Diagram for Route A Troubleshooting

troubleshooting_route_a start Low Yield of Ketone check_byproduct Analyze for Byproducts (e.g., 2,4-Lutidine) start->check_byproduct high_lutidine High 2,4-Lutidine Content? check_byproduct->high_lutidine optimize_temp Optimize Reaction Temperature high_lutidine->optimize_temp Yes success Improved Yield high_lutidine->success No change_catalyst Consider Different Catalyst Support optimize_temp->change_catalyst use_higher_ester Use Higher Boiling Point Ester change_catalyst->use_higher_ester use_higher_ester->success

Caption: Workflow for troubleshooting low yield in Route A.

Route B: Organometallic Addition to 4,6-Dimethylnicotinonitrile

This route is a versatile laboratory-scale synthesis that involves the reaction of a nitrile with an organometallic reagent to form a ketone after hydrolysis. Two common variations are the use of a Grignard reagent or a Blaise reaction.

Experimental Protocol (Grignard Reagent Variation)

Step 1: Synthesis of 4,6-Dimethylnicotinonitrile

If not commercially available, 4,6-dimethylnicotinonitrile can be prepared from 4,6-dimethylnicotinamide via dehydration with a reagent like phosphorus pentoxide or cyanuric chloride.

Step 2: Grignard Reaction

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of 4,6-dimethylnicotinonitrile in an anhydrous ether solvent (e.g., diethyl ether or THF).

  • Cool the solution in an ice bath.

  • Slowly add a solution of methylmagnesium bromide (or a similar Grignard reagent) in ether to the nitrile solution. An excess of the Grignard reagent is typically used.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Hydrolyze the intermediate imine by adding an aqueous acid (e.g., 1 M HCl) and stirring until the ketone is formed.

  • Basify the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide) and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography or distillation.

Troubleshooting and FAQs for Route B

Q1: The reaction is not proceeding to completion, and I am recovering a lot of the starting nitrile. What could be the issue?

A1: Incomplete reaction in a Grignard synthesis is often due to issues with the Grignard reagent itself or the reaction conditions.

  • Troubleshooting Steps:

    • Quality of Grignard Reagent: Ensure that the Grignard reagent is fresh and has been properly titrated to determine its exact concentration. Grignard reagents can degrade upon storage.

    • Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is flame-dried and that anhydrous solvents are used. Any trace of water will quench the Grignard reagent.

    • Reaction Temperature: While the initial addition is done at a low temperature to control the exotherm, allowing the reaction to proceed at room temperature or even with gentle heating might be necessary to drive it to completion.

Q2: I am getting a significant amount of a tertiary alcohol byproduct. How can I avoid this?

A2: The formation of a tertiary alcohol is a result of the initially formed ketone reacting with a second equivalent of the Grignard reagent.

  • Troubleshooting Steps:

    • Reverse Addition: Instead of adding the Grignard reagent to the nitrile, try a "reverse addition" where the nitrile solution is added slowly to the Grignard reagent solution. This ensures that the Grignard reagent is always in excess, which can sometimes favor the initial addition and minimize the secondary reaction.

    • Low Temperature: Maintain a low temperature throughout the addition and for a period afterward to reduce the rate of the second addition to the ketone.

    • Choice of Grignard Reagent: If possible, using a less reactive Grignard reagent or a different organometallic reagent (e.g., an organolithium at very low temperatures) might offer better control.

Q3: The work-up is proving difficult, with the formation of emulsions. How can I improve the work-up procedure?

A3: Emulsion formation during the work-up of Grignard reactions is common, especially with pyridine-containing compounds due to the basic nitrogen.

  • Troubleshooting Steps:

    • Dilution: Diluting the reaction mixture with more organic solvent and water can sometimes help to break up emulsions.

    • Filtration: Filtering the quenched reaction mixture through a pad of Celite can help to remove magnesium salts that often contribute to emulsion formation.

    • Salting Out: Adding a saturated solution of sodium chloride (brine) during the extraction can increase the ionic strength of the aqueous layer and help to force the organic product into the organic phase.

Data Summary for Route B (Hypothetical)
ParameterValueReference/Rationale
Starting Material4,6-DimethylnicotinonitrileAccessible nitrile precursor
ReagentMethylmagnesium BromideCommon organometallic for ketone synthesis
SolventAnhydrous THF or Diethyl EtherStandard for Grignard reactions
Reaction Temp.0 °C to Room TemperatureControlled addition, then completion
Expected Yield40-60%Typical for Grignard additions to nitriles
Main ByproductTertiary AlcoholFrom double addition of Grignard reagent
Reaction Scheme and Logic Diagram for Route B

route_b_scheme cluster_0 Route B: Grignard Reaction nitrile 4,6-Dimethylnicotinonitrile grignard 1. CH3MgBr 2. H3O+ nitrile->grignard ketone 1-(4,6-Dimethylpyridin-3-yl)ethanone grignard->ketone

Caption: Overall reaction scheme for Route B.

Purification and Characterization

Regardless of the synthetic route chosen, the final product, 1-(4,6-dimethylpyridin-3-yl)ethanone, will require purification.

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation is an effective method for purification, especially on a larger scale.

  • Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography is recommended. A solvent system of ethyl acetate and hexanes is a good starting point for elution.

  • Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques, including:

    • ¹H and ¹³C NMR spectroscopy

    • Mass spectrometry (GC-MS or LC-MS)

    • Infrared (IR) spectroscopy (to confirm the presence of the carbonyl group)

Safety Considerations

  • Gas-Phase Reaction (Route A): This reaction is carried out at high temperatures and pressures. An appropriate and certified reactor system must be used. Proper safety precautions for working with flammable solvents and high-temperature equipment are essential.

  • Organometallic Reagents (Route B): Grignard reagents are highly reactive, pyrophoric, and react violently with water. All manipulations must be carried out under a dry, inert atmosphere. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, must be worn.

  • General Precautions: Pyridine derivatives can be toxic and should be handled in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

References

  • Process and catalyst for the preparation of acetylpyridines. (2006).
  • New method for preparing 3-pyridine acetic hydrochloride. (2006).
  • Synthesis of 3-acetyl pyridine. PrepChem.com. [Link]

  • Preparation of 3-acetylpyridine. PrepChem.com. [Link]

  • Hannick, S. M., & Kishi, Y. (1983). An improved procedure for the Blaise reaction: a short, practical synthesis of saxitozin. The Journal of Organic Chemistry, 48(21), 3833–3835. [Link]

  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. (2015). YouTube. [Link]

Sources

Preventing byproduct formation in 1-(4,6-Dimethylpyridin-3-YL)ethanone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-SYN-46DM Status: Active Guide Subject: Mitigation of Byproduct Formation in Asymmetric Pyridine Synthesis Applicable Protocols: Cyclocondensation (Modified Hantzsch), Nitrile-to-Ketone Conversion, Minisci Acylation.

Executive Summary

The synthesis of 1-(4,6-dimethylpyridin-3-yl)ethanone (also known as 3-acetyl-4,6-dimethylpyridine) presents a distinct challenge compared to symmetric pyridine synthesis (e.g., Hantzsch esters). The asymmetry of the substitution pattern—specifically the 4,6-dimethyl arrangement combined with a 3-acetyl group—often leads to regioisomeric mixtures and incomplete aromatization.

This guide addresses the three critical failure points in this workflow:

  • Regio-scrambling during the initial condensation (formation of 2,4,6-trimethyl isomers).

  • Dihydropyridine (DHP) Stalling (failure to oxidize to the aromatic pyridine).

  • Hydrolysis Byproducts (conversion of nitrile intermediates to pyridones, if using the cyano-route).

Module 1: The Synthetic Pathway & Critical Control Points

To troubleshoot effectively, we must map the formation of impurities to specific mechanistic steps. The most robust route for this specific isomer involves the cyclocondensation of acetylacetone (2,4-pentanedione) with 3-aminocrotononitrile , followed by functional group interconversion.

Visualizing the Failure Modes

G Start Precursors (Acetylacetone + 3-Aminocrotononitrile) Inter1 Intermediate A (Acyclic Enamine) Start->Inter1 Condensation (Base Cat.) Byprod1 Byproduct: Linear Polymer (Tars) Start->Byprod1 Temp > 80°C (Runaway) Byprod3 Byproduct: Isomer (2,6-Dimethyl-3-acetyl) Start->Byprod3 Incorrect Stoichiometry Inter2 Intermediate B (1,4-Dihydropyridine) Inter1->Inter2 Cyclization (Heat) Byprod2 Byproduct: Pyridone (Hydrolysis) Inter1->Byprod2 Water Present (Hydrolysis) Target Target Product (3-Acetyl-4,6-Dimethylpyridine) Inter2->Target Aromatization (Oxidation)

Figure 1: Critical control points in the synthesis workflow. Red nodes indicate irreversible byproduct formation.

Module 2: Troubleshooting & Optimization

Issue 1: The "Yellow Impurity" (Incomplete Aromatization)

Symptom: The crude product is yellow or orange and shows a broad NH signal in NMR (approx. 5.0–6.0 ppm) and aliphatic CH signals where aromatic protons should be. Diagnosis: Presence of 1,4-dihydropyridine (1,4-DHP) intermediates.[1][2][3] The Hantzsch-type cyclization initially yields a non-aromatic DHP which requires oxidative dehydrogenation.

Protocol Adjustment:

  • Oxidant Selection: If using atmospheric oxygen, conversion will be slow and incomplete. Switch to Nitric Acid (HNO₃) or Manganese Dioxide (MnO₂) for rapid aromatization.

  • Nitrous Acid Trap: If using HNO₃, ensure urea is added to scavenge nitrous acid, which can attack the acetyl group or methyl positions.

MethodReagentConditionProsCons
Standard Air/O₂Reflux in EtOHCheap, GreenSlow, often yields <60% conversion
Chemical HNO₃ (10%)0°C to RT100% ConversionExothermic, requires urea trap
Catalytic MnO₂Reflux in DCMMild, SelectiveSolid waste, requires filtration
Issue 2: Regioisomer Contamination (The 2,4,6-Trimethyl Problem)

Symptom: GC-MS shows a peak with the correct mass but slightly different retention time. NMR shows methyl singlets integrating incorrectly. Diagnosis: Scrambling of the condensation partners. The reaction of acetylacetone with ammonia/enamines can produce 3-acetyl-2,4,6-trimethylpyridine if the stoichiometry allows for "double condensation" or if the enamine isomerizes.

Corrective Action:

  • Stoichiometry Control: Ensure a strict 1:1 molar ratio of acetylacetone to 3-aminocrotononitrile. Excess acetylacetone favors symmetric byproduct formation.

  • Temperature Ramp: Do not heat immediately. Stir at 0°C for 2 hours to lock the kinetically favored enamine intermediate before heating to reflux for cyclization. This prevents the thermodynamic rearrangement to the symmetric isomer.

Issue 3: Pyridone Formation (The Hydrolysis Trap)

Symptom: Formation of a solid that is insoluble in organic solvents but soluble in aqueous base. IR shows a broad OH/NH stretch and a shifted carbonyl (~1650 cm⁻¹). Diagnosis: Hydrolysis of the nitrile group or the intermediate imine, leading to 3-cyano-4,6-dimethyl-2-pyridone . This occurs if the reaction solvent is "wet" or if the base used is hygroscopic.

Prevention Protocol:

  • Solvent Drying: Use anhydrous ethanol or acetonitrile.

  • Base Selection: Avoid hydroxide bases (NaOH/KOH). Use Piperidine or Triethylamine as the catalyst.[4]

  • Water Scavenging: Add molecular sieves (3Å) to the reaction vessel during the initial condensation step.

Module 3: Functional Group Interconversion (Nitrile to Ketone)

If your route proceeds via the 3-cyano-4,6-dimethylpyridine intermediate, the conversion to the acetyl derivative is the final hurdle.

Workflow:

  • Grignard Addition: React intermediate with Methylmagnesium Bromide (MeMgBr) (3.0 eq) in THF.

  • Hydrolysis: Acidic quench (HCl) to convert the imine salt to the ketone.

Common Failure: Formation of tertiary alcohol (double addition). Solution:

  • Perform the addition at -78°C .

  • Use CuCl (1 mol%) as a catalyst to promote mono-addition (though less critical for nitriles than acid chlorides, it helps prevent side reactions).

  • Quench immediately at low temperature; do not let the reaction warm up with excess Grignard present.

FAQ: Rapid Response

Q: Can I use the Minisci reaction (radical acetylation) on 2,4-lutidine directly? A: Yes, but expect low yields. The Minisci reaction (using acetaldehyde + t-BuOOH + TFA) will acetylate 2,4-lutidine, but it lacks regioselectivity. You will obtain a mixture of 3-acetyl (target), 5-acetyl (identical), and 6-methyl-4-(acetoxymethyl)pyridine byproducts. Separation requires difficult chromatography. The condensation route is superior for purity.

Q: My product is turning black upon storage. Why? A: Pyridines with acetyl groups are prone to aldol-type self-condensation or oxidation of the methyl groups to N-oxides if traces of acid/peroxides remain. Store the product under nitrogen at -20°C. Ensure all acid catalysts are neutralized and removed via a bicarbonate wash.

Q: How do I remove the "tar" from the reaction flask? A: The "tar" is likely polymerized acetylacetone. It is resistant to organic solvents. Use oxidative cleaning : soak glassware in a base bath (KOH/Isopropanol) or, for severe cases, Aqua Regia (use extreme caution).

Decision Tree for Troubleshooting

DecisionTree Start Identify Impurity Type Color Is the product Yellow/Orange? Start->Color Solubility Is it insoluble in DCM but soluble in Base? Color->Solubility No Action1 Incomplete Oxidation. Treat with HNO3 or MnO2. Color->Action1 Yes Mass Is the Mass correct but NMR wrong? Solubility->Mass No Action2 Pyridone Formation. Check solvent dryness. Switch to Piperidine. Solubility->Action2 Yes Action3 Regioisomer. Reduce reaction temp. Check Stoichiometry. Mass->Action3 Yes

Figure 2: Diagnostic logic for impurity identification.

References

  • Hantzsch Pyridine Synthesis Mechanism. Organic Chemistry Portal. [Link]

  • Synthesis and transformations of 3-acetylpyridine-2(1H)-thiones. ResearchGate (Russian Chemical Bulletin). [Link]

  • On the Reaction of Malononitrile with Acetylacetone. Russian Journal of Organic Chemistry. [Link]

  • Systematic study on acylation of methyl 3-aminocrotonate. Indian Journal of Chemistry (NIScPR). [Link][5]

  • Acetylacetone: Organic Syntheses Procedure. Organic Syntheses, Coll. Vol. 3. [Link]

Sources

Technical Support Center: Handling 1-(4,6-Dimethylpyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide serves as a Tier-2 technical resource for the handling of 1-(4,6-Dimethylpyridin-3-yl)ethanone . As a functionalized pyridine derivative, this compound serves as a critical pharmacophore in the synthesis of heterocyclic bioactive agents. Its dual nature—possessing both a nucleophilic pyridine nitrogen and an electrophilic acetyl group—requires specific environmental controls to prevent degradation (N-oxidation) or unwanted side reactions (aldol condensation).

Technical Note on CAS Registry: While your request references CAS 112526-92-6 , commercial databases and chemical inventories frequently index this specific chemical structure under CAS 108028-67-7 . Please verify the Certificate of Analysis (CoA) of your specific lot. The protocols below apply to the chemical structure regardless of the specific salt form or registry number.

Part 1: Tier 1 Support – Receipt & Initial Verification

The "I just received the shipment" phase.

Q1: The vial contains a yellow oil, but I expected a solid. Is it degraded? A: Not necessarily. 1-(4,6-Dimethylpyridin-3-yl)ethanone has a melting point near ambient temperature (often cited around 20–25°C or as a low-melting solid). Depending on the purity and ambient shipping temperature, it may arrive as a viscous oil or a fused solid.

  • Action: If the color is pale yellow , it is likely acceptable.

  • Warning: If the oil is dark brown or amber , significant oxidation (N-oxide formation) may have occurred. Check purity via TLC or 1H-NMR immediately.

Q2: There is a distinct odor upon opening the secondary packaging. Is this normal? A: Yes. Like most alkyl-pyridines, this compound has a characteristic "earthy" or "nutty" amine odor. However, a sharp, acrid smell could indicate hydrolysis or the presence of residual acylating agents from synthesis.

Protocol: Initial Purity Check (Self-Validating)

Before committing the material to a high-value synthesis, validate its integrity:

  • TLC System: 50% Ethyl Acetate / 50% Hexane.

  • Visualization: UV (254 nm). Pyridines quench fluorescence strongly.

  • Validation: The spot should be compact. Tailing indicates protonation (acidic silica) or degradation. Tip: Add 1% Triethylamine to the eluent to minimize tailing caused by the basic nitrogen.

Part 2: Tier 2 Support – Long-Term Stewardship

The "Storage & Stability" phase.

Q3: Can I store this on the shelf at room temperature? A: No. While some suppliers list "Room Temperature" for shipping, long-term storage requires stricter control. The electron-rich pyridine ring is susceptible to slow oxidation by atmospheric oxygen, and the ketone moiety can undergo enolization.

Recommended Storage Conditions:

  • Temperature: 2°C to 8°C (Refrigerated).

  • Atmosphere: Strictly Inert (Argon or Nitrogen).

  • Container: Amber glass (light sensitive) with a Parafilm or Teflon-taped seal.

Q4: Why is an inert atmosphere critical for this specific pyridine? A: The 4,6-dimethyl substitution increases the electron density of the pyridine ring (via inductive effects), making the ring nitrogen more nucleophilic and thus more prone to forming Pyridine-N-oxides upon exposure to air. Additionally, the acetyl group is hygroscopic; absorbed water can catalyze hydration of the ketone or facilitate side reactions.

Visual Workflow: Storage Logic

StorageLogic Start Material Receipt CheckState Check Physical State (Solid vs. Oil) Start->CheckState InertGas Flush with Argon/N2 CheckState->InertGas Immediate Seal Seal Cap + Parafilm InertGas->Seal Temp Store at 2-8°C Seal->Temp LongTerm Long Term Storage (>1 Month) Temp->LongTerm If storing >30 days Glovebox Glovebox Preferred LongTerm->Glovebox Optimal

Figure 1: Decision tree for maximizing shelf-life and minimizing N-oxide formation.

Part 3: Tier 3 Support – Experimental Troubleshooting

The "Reaction Failure" phase.

Q5: My condensation reaction (e.g., Aldol or Claisen) is stalling or yielding low results. A: This is often due to water contamination . Pyridines are hygroscopic.[1][2] If the starting material was stored in a fridge without proper equilibration to room temperature before opening, condensation likely formed inside the vial.

  • Troubleshooting: Azeotropically dry the starting material with Toluene (3x) prior to use.

Q6: I see a new spot on TLC that is more polar than my product. What is it? A: It is likely the N-oxide impurity.

  • Mechanism: The pyridine nitrogen attacks atmospheric oxygen.

  • Remedy: If the impurity level is <5%, you can often proceed, as N-oxides are less reactive in nucleophilic substitutions but more reactive in electrophilic aromatic substitutions (at the 2/6 positions). If purity is critical, purify via silica column chromatography (MeOH/DCM gradient).

Physicochemical Data Summary
PropertyValue (Approx.)Significance in Handling
Molecular Weight 149.19 g/mol Calculation standard.
Physical State Low-melting solid / OilRequires checking specific lot state; do not assume solid.
Basicity (pKa) ~6.0 (Pyridine N)Moderate base; will form salts with strong acids (HCl).
Solubility DCM, MeOH, DMSOSoluble in polar organics; limited solubility in pure hexanes.
Hygroscopicity HighCritical: Must be dried before water-sensitive reactions.
Part 4: Synthesis & Handling Protocol
Protocol: Anhydrous Transfer for Sensitive Reactions

Use this workflow when the downstream reaction involves strong bases (e.g., LDA, NaH) or organometallics.

  • Equilibration: Remove the vial from 2-8°C storage and allow it to warm to room temperature inside a desiccator (approx. 30 mins). Do not open cold.

  • Solvation: If the material is a solid/oil mixture, add anhydrous solvent (e.g., THF or DCM) directly to the shipping vial to dissolve it completely.

  • Transfer: Use a dry, argon-flushed syringe to transfer the solution to your reaction vessel.

  • Inerting: Immediately backfill the shipping vial with Argon before resealing.

Visual Workflow: Impurity Diagnosis

ImpurityFlow Observation Observation DarkColor Dark Brown/Black Color Observation->DarkColor Wet Clumping / Droplets Observation->Wet Diagnosis1 Oxidation (N-Oxide) DarkColor->Diagnosis1 Diagnosis2 Hydration Wet->Diagnosis2 Action1 Purify: Silica Column (MeOH/DCM) Diagnosis1->Action1 Action2 Remedy: Azeotrope with Toluene Diagnosis2->Action2

Figure 2: Diagnostic flow for identifying and remediating common degradation issues.

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 108028-67-7, 1-(4,6-Dimethylpyridin-3-yl)ethanone. Retrieved from [Link]

  • Scriven, E. F. V. (1984).Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. In Comprehensive Heterocyclic Chemistry. Elsevier.

Sources

Technical Support Center: Analytical Methods for 1-(4,6-Dimethylpyridin-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the analysis of 1-(4,6-Dimethylpyridin-3-YL)ethanone. This guide is designed for researchers, analytical chemists, and drug development professionals. It provides in-depth, field-proven insights into detecting and quantifying impurities in this compound. Our approach moves beyond simple protocols to explain the scientific rationale behind each step, ensuring your methods are robust, reliable, and compliant with regulatory expectations.

Frequently Asked Questions & Troubleshooting Guides

Part 1: Foundational Concepts & Primary Method Development

FAQ 1: What are the potential sources and types of impurities I should expect when analyzing 1-(4,6-Dimethylpyridin-3-YL)ethanone?

Answer: Understanding the potential impurities is the cornerstone of developing a specific and effective analytical method. Impurities are not random; they are predictable products of the manufacturing process and degradation pathways. They can be broadly categorized as follows:

  • Process-Related Impurities: These originate from the synthetic route.

    • Starting Materials: Unreacted precursors used in the synthesis.

    • Intermediates: Compounds formed during the synthesis that have not fully converted to the final product.[1]

    • By-products: Formed from side reactions inherent to the chosen chemistry. For instance, isomers of the target molecule, such as 1-(2,4-Dimethylpyridin-3-YL)ethanone, could be formed if the starting materials are not positionally pure.[2]

  • Degradation Products: These arise from the decomposition of the final substance during storage or handling.[3] Key degradation pathways to consider for a pyridine derivative with a ketone group include:

    • Oxidation: The pyridine ring can be susceptible to N-oxidation.

    • Hydrolysis: While generally stable, extreme pH conditions could potentially affect the molecule.

    • Photolysis: Exposure to light, particularly UV, can induce degradation.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., methanol, toluene, methylene chloride) may be present in trace amounts.[3]

A systematic classification of these impurities is crucial for a comprehensive impurity profiling strategy.[1]

FAQ 2: Which analytical technique is the most appropriate for routine impurity profiling of 1-(4,6-Dimethylpyridin-3-YL)ethanone?

Answer: For routine analysis of process-related and degradation impurities, High-Performance Liquid Chromatography (HPLC) , particularly Reversed-Phase HPLC (RP-HPLC) with UV detection, is the industry-standard and most powerful technique.[4]

Causality and Rationale:

  • Versatility: HPLC is exceptionally versatile for separating a wide range of organic molecules, including those with polar functional groups like the pyridine nitrogen and the carbonyl group in your compound.[4]

  • Sensitivity: Modern HPLC systems with UV or Diode-Array Detectors (DAD) offer excellent sensitivity, enabling the detection and quantification of impurities at levels required by regulatory bodies like the ICH (e.g., <0.1%).[4][5]

  • Non-Destructive: The technique is non-destructive, allowing for the collection of fractions for further structural elucidation if needed.

  • Established Methodology: There are extensive libraries of established methods for similar aromatic and heterocyclic compounds, providing a strong starting point for method development.[6][7]

While Gas Chromatography (GC) is excellent for volatile compounds like residual solvents, it is less suitable for the primary analysis of larger, less volatile molecules like 1-(4,6-Dimethylpyridin-3-YL)ethanone and its typical process impurities.

FAQ 3: I need to develop a robust RP-HPLC method from scratch. Where do I begin?

Answer: Developing a robust, stability-indicating HPLC method requires a systematic approach. The goal is to achieve adequate separation (resolution) of all potential impurities from the main compound peak and from each other. Here is a field-proven starting point and a step-by-step protocol.

Core Principle: Controlling Ionization for Optimal Peak Shape Your target molecule, 1-(4,6-Dimethylpyridin-3-YL)ethanone, contains a basic pyridine nitrogen. At neutral or acidic pH, this nitrogen will be protonated. Analyzing the compound in a pH region where it is fully protonated (typically ~2 pH units below its pKa) prevents peak tailing caused by interactions with residual, acidic silanol groups on the silica-based column packing.

Experimental Protocol: Initial RP-HPLC Method Development
  • Column Selection:

    • Start with a high-quality, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size). The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds.

  • Mobile Phase Preparation:

    • Aqueous Phase (A): Prepare a buffer with a pH in the range of 2.5-3.0. A common choice is 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in water. This ensures the pyridine nitrogen is consistently protonated.

    • Organic Phase (B): Use Acetonitrile (ACN) or Methanol (MeOH). ACN is often preferred as it typically provides better peak shapes and lower UV cutoff.

  • Initial Gradient and Conditions:

    • Run a broad "scouting" gradient to determine the approximate elution time of the main peak and locate any impurities.

ParameterRecommended Starting ConditionRationale
Column C18, 150 mm x 4.6 mm, 3.5 µmGeneral purpose, good efficiency for impurity profiling.
Mobile Phase A 0.1% Formic Acid in WaterControls pH to ensure consistent protonation of the basic analyte.
Mobile Phase B Acetonitrile (ACN)Common strong solvent, good UV transparency.
Gradient 5% B to 95% B over 20 minutesA broad scouting gradient to elute all potential impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better run-to-run reproducibility.
Detection UV at 254 nm or DAD scanThe aromatic and carbonyl moieties provide strong UV absorbance.
Injection Vol. 5 µLA small volume to prevent column overload.
Sample Prep. Dissolve in Mobile Phase A/B (50:50)Ensures compatibility with the starting mobile phase conditions.
  • Method Optimization:

    • Based on the results of the scouting gradient, adjust the gradient slope to improve the resolution between the main peak and any closely eluting impurities. If resolution is poor, consider changing the organic modifier (e.g., from ACN to MeOH) or the stationary phase (e.g., to a Phenyl-Hexyl column) to alter selectivity.

Part 2: Troubleshooting Common Analytical Issues

FAQ 4: My main peak is tailing significantly, even with an acidic mobile phase. What are the likely causes and solutions?

Answer: Peak tailing is a common issue, especially with basic compounds. While an acidic mobile phase is the first line of defense, other factors can contribute.

Troubleshooting Flow for Peak Tailing:

Caption: Troubleshooting logic for HPLC peak tailing.

Detailed Explanation:

  • Inadequate pH Control: The most common cause. Ensure your buffer is strong enough and at the correct pH to fully protonate the pyridine nitrogen.

  • Column Degradation: Over time, the stationary phase can degrade, exposing more active silanol sites. High pH or aggressive mobile phases accelerate this. If the column is old or has high backpressure, replace it. Modern "base-deactivated" columns are specifically designed to minimize these secondary interactions.

  • Mass Overload: Injecting too much sample can saturate the stationary phase, leading to broad, tailing peaks. Try diluting your sample or reducing the injection volume.

  • Extra-Column Effects: Dead volume in fittings, tubing, or the detector flow cell can cause peak distortion. Ensure all fittings are tight and use tubing with the smallest appropriate internal diameter.

FAQ 5: I have an impurity that is not well-resolved from the main peak. How can I improve the separation?

Answer: Improving resolution (Rs) is about manipulating selectivity (α), efficiency (N), and retention (k).

Strategies for Improving Resolution:

StrategyParameter AffectedHow to ImplementRationale
Optimize Gradient Retention (k), Selectivity (α)Decrease the gradient slope (make it shallower) around the elution time of the critical pair.A shallower gradient increases the time the analytes spend interacting with the stationary phase, allowing for better separation.
Change Organic Solvent Selectivity (α)Switch from Acetonitrile to Methanol (or vice-versa).Methanol and Acetonitrile have different solvent properties and will interact differently with the analytes and stationary phase, often changing the elution order.
Change Column Chemistry Selectivity (α)Switch from a C18 to a Phenyl-Hexyl or a Cyano (CN) column.Different stationary phases offer different separation mechanisms. A Phenyl-Hexyl column provides pi-pi interactions, which can be highly effective for aromatic compounds like yours.
Adjust Temperature Retention (k), Selectivity (α)Increase or decrease the column temperature by 5-10 °C.Temperature affects analyte viscosity and interaction kinetics, which can sometimes improve resolution, though the effect can be unpredictable.
Increase Column Length/Decrease Particle Size Efficiency (N)Use a longer column (e.g., 250 mm) or switch to a column with smaller particles (e.g., <3 µm, requiring a UHPLC system).Higher efficiency results in narrower peaks, which are easier to resolve. This is often a last resort as it increases backpressure and run time.
Part 3: Impurity Identification and Advanced Techniques

FAQ 6: I have an unknown peak in my chromatogram. How do I determine its structure?

Answer: Identifying unknown impurities requires a combination of separation science and spectroscopy. The general workflow involves using a hyphenated technique like LC-MS to get initial information, followed by isolation and NMR for definitive structural confirmation.[8]

Workflow for Unknown Impurity Identification:

ImpurityID cluster_detection Detection & Initial Analysis cluster_characterization Structure Elucidation cluster_confirmation Confirmation Detect Unknown Peak Detected by HPLC-UV/DAD LCMS Analyze by LC-MS Detect->LCMS Isolate Isolate Impurity via Preparative HPLC LCMS->Isolate NMR Acquire 1H, 13C, 2D NMR Spectra Isolate->NMR Propose Propose Structure NMR->Propose Synthesize Synthesize Proposed Structure Propose->Synthesize Confirm Confirm by Co-injection Synthesize->Confirm Result Impurity Structure Confirmed Confirm->Result

Caption: General workflow for identifying an unknown impurity.

Step-by-Step Explanation:

  • LC-MS Analysis: This is the most critical first step. An LC-MS experiment will provide the molecular weight of the impurity. High-resolution mass spectrometry (HRMS) can provide the elemental formula. The fragmentation pattern can give clues about the impurity's structure relative to the parent compound.[4]

  • Isolation: If the structure cannot be determined from MS data alone, the impurity must be isolated using preparative HPLC. This involves using a larger column and injecting more sample to collect a sufficient quantity (typically >1 mg) for NMR analysis.

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the definitive technique for structure elucidation.[8] A full suite of experiments (¹H, ¹³C, COSY, HSQC) on the isolated impurity will reveal its exact atomic connectivity and confirm its structure.[9]

  • Synthesis and Confirmation: The final step is to synthesize the proposed impurity structure and confirm its identity by "co-injection" with the original sample. The synthesized standard should have the exact same retention time and mass spectrum as the unknown impurity.

FAQ 7: What is the role of Gas Chromatography (GC) in this analysis?

Answer: While HPLC is the primary tool for non-volatile impurities, Gas Chromatography (GC) is essential for a different class of impurities: Residual Solvents .

Rationale:

  • ICH Q3C Guidelines: Regulatory guidelines strictly limit the presence of residual solvents used in manufacturing. GC is the prescribed technique for this analysis.

  • Volatility: Solvents are, by nature, volatile and are perfectly suited for GC analysis.

  • Detection: A GC system equipped with a Flame Ionization Detector (FID) is a robust and universally responsive detector for organic solvents. For identification and higher sensitivity, a Mass Spectrometer (GC-MS) is used.

A complete quality control strategy for 1-(4,6-Dimethylpyridin-3-YL)ethanone will therefore employ both HPLC for process and degradation impurities and GC for residual solvents.

Part 4: Method Validation

FAQ 8: My HPLC method is developed. How do I validate it according to ICH guidelines?

Answer: Method validation is the process of providing documented evidence that the analytical procedure is fit for its intended purpose.[10] The ICH Q2(R2) guideline provides a comprehensive framework for this process.[11][12]

Key Validation Parameters for an Impurity Method:

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of other components (impurities, degradants, matrix).Peak purity analysis (using DAD) should pass. Impurities are resolved from the main peak with Rs > 1.5.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.S/N ≥ 10. Typically corresponds to the reporting threshold (e.g., 0.05%).
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99. Y-intercept should be close to zero.
Accuracy The closeness of test results to the true value.Recovery of spiked impurities should be within 80-120% of the nominal value.
Precision (Repeatability & Intermediate) The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) should be <10% at the LOQ and <5% at higher concentrations.
Range The interval between the upper and lower concentration of analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.From the LOQ to 120% of the specification limit for the impurity.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.The resolution between critical pairs should not significantly change when parameters like pH (±0.2), column temperature (±5°C), or flow rate (±10%) are varied.

Validation must be performed for each impurity that needs to be quantified. This comprehensive validation ensures the method is reliable for routine quality control and regulatory submissions.[10][13]

References

  • HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. ResearchGate. Available from: [Link]

  • (Unused)
  • An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. ACG Publications. Available from: [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. Available from: [Link]

  • Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. National Institutes of Health. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). Available from: [Link]

  • (Unused)
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]

  • Synthesis, characterization, development and validation of RP-HPLC method for process related impurity in Nimodipine bulk and formulation. ResearchGate. Available from: [Link]

  • (Unused)
  • (Unused)
  • (Unused)
  • (Unused)
  • (Unused)
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. Available from: [Link]

  • Chemical and analytical characterization of related organic impurities in drugs. PubMed. Available from: [Link]

  • (Unused)
  • Quality Guidelines. International Council for Harmonisation (ICH). Available from: [Link]

  • (Unused)
  • Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. Semantic Scholar. Available from: [Link]

  • Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. ResearchGate. Available from: [Link]

  • Impurities in Pharmaceuticals- A Review. SciSpace. Available from: [Link]

Sources

Validation & Comparative

Quantitative NMR (qNMR) for 1-(4,6-Dimethylpyridin-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Title: Quantitative NMR (qNMR) Master Guide: Purity Assessment of 1-(4,6-Dimethylpyridin-3-yl)ethanone

Executive Summary & Strategic Rationale

In the synthesis of pharmaceutical intermediates like 1-(4,6-Dimethylpyridin-3-yl)ethanone (CAS: 108028-67-7), establishing absolute purity is a critical bottleneck. Traditional chromatographic methods (HPLC/GC) rely on the existence of a highly pure, characterized reference standard of the exact same molecule. For novel intermediates or early-stage compounds, such standards often do not exist.

Quantitative NMR (qNMR) bypasses this limitation.[1][2][3][4] By utilizing the principle that NMR signal intensity is directly proportional to the number of nuclei, qNMR serves as a primary ratio method . It allows for the determination of absolute purity using a structurally unrelated Internal Standard (IS) traceable to the SI (International System of Units).

This guide provides a validated, self-consistent protocol for the qNMR analysis of 1-(4,6-Dimethylpyridin-3-yl)ethanone, comparing its performance objectively against HPLC-UV and Titration.

Method Comparison: qNMR vs. Alternatives

The following table contrasts the performance of qNMR against industry-standard alternatives for this specific pyridine derivative.

FeatureqNMR (Recommended) HPLC-UV Potentiometric Titration
Primary Output Absolute Purity (w/w%) Relative Purity (Area %)Total Alkalinity
Reference Standard Not Required (Uses generic IS)Required (Compound specific)Not Required
Traceability Direct SI Traceability via ISDependent on Ref. Std. PurityDependent on Titrant
Selectivity High (Structural specificity)Medium (Retention time only)Low (Any base interferes)
Sample Prep Time < 15 Minutes30–60 Minutes (Equilibration)< 10 Minutes
Destructive? No (Sample recoverable)YesYes
Limit of Detection Moderate (~0.1%)High (ppm/ppb levels)Moderate
Suitability Best for Mass Balance & Potency Best for Impurity ProfilingBest for Salt Stoichiometry

Expert Insight: For 1-(4,6-Dimethylpyridin-3-yl)ethanone, HPLC-UV often overestimates purity because it "misses" inorganic salts, moisture, and UV-inactive impurities. qNMR captures the true mass fraction of the target molecule, making it the superior choice for establishing the "Gold Standard" potency.

Strategic Protocol Design

To ensure scientific integrity, we must select experimental parameters that isolate the analyte signals from the internal standard and solvent residuals.

Spectral Analysis & Signal Selection

The target molecule has three distinct regions. We must avoid the aliphatic region (2.0–3.0 ppm) where the acetyl group and two ring methyls cluster, as these often overlap with solvent peaks (DMSO/Acetone) or impurities.

  • Target Signals (Analyte):

    • H-2 (Aromatic): Singlet, ~8.8–9.0 ppm. (Highly deshielded, usually isolated).

    • H-5 (Aromatic): Singlet, ~7.0 ppm. (Sharp, good alternative).

  • Internal Standard (IS) Selection:

    • Recommendation:1,3,5-Trimethoxybenzene (TMB) .

    • Reasoning: TMB provides a sharp singlet at ~6.1 ppm . This sits in the "silent region" of the pyridine spectrum (between the alkyls and aromatics), ensuring zero overlap. It is non-hygroscopic and stable.

  • Solvent:

    • CDCl₃ (Chloroform-d): Good solubility, but check for acid traces which can broaden pyridine peaks.

    • DMSO-d₆: Excellent solubility for polar pyridines; shifts exchangeable protons away. Preferred for this application.

Experimental Workflow (Diagram)

qNMR_Workflow cluster_optimization System Suitability Start Start: Sample & IS Selection Weighing Metrological Weighing (Target: 10-20 mg, ±0.01 mg) Start->Weighing Solvation Solvation (DMSO-d6) Total Vol: 0.6 mL Weighing->Solvation Acquisition NMR Acquisition (d1 > 5*T1, 90° Pulse) Solvation->Acquisition Processing Processing (Phase, Baseline, Integration) Acquisition->Processing T1_Check Check T1 Relaxation Acquisition->T1_Check Calculation Purity Calculation Processing->Calculation

Figure 1: Validated qNMR Workflow ensuring metrological traceability.

Detailed Experimental Procedure

Objective: Determine purity with an uncertainty of < 1.0%.

Step 1: Metrological Weighing
  • Equilibrate the sample and Internal Standard (1,3,5-Trimethoxybenzene) to room temperature.

  • Using a micro-balance (readability 0.001 mg or 0.01 mg), weigh approximately 15 mg of the analyte and 10 mg of the IS into the same weighing boat or directly into the vial to minimize transfer errors.

  • Record masses (

    
     and 
    
    
    
    ) precisely.
Step 2: Sample Preparation
  • Dissolve the mixture in 0.6 mL DMSO-d₆ .

  • Vortex for 30 seconds to ensure complete homogeneity.

  • Transfer to a high-precision 5mm NMR tube.

  • Crucial: Ensure no suspended solids remain. If cloudy, filter or centrifuge.

Step 3: NMR Acquisition Parameters

To guarantee quantitative accuracy (99.9% magnetization recovery), the relaxation delay (


) is paramount.
  • Pulse Sequence: zg (standard 1H pulse) or zg30.

  • Temperature: 298 K (25°C).

  • Spectral Width (SW): 20 ppm (-2 to 18 ppm).

  • Relaxation Delay (

    
    ): 30 seconds . (Calculated as 
    
    
    
    , where the longest
    
    
    is typically the IS or aromatic protons ~4-5s).
  • Scans (NS): 16 or 32 (Sufficient for >200:1 S/N ratio).

  • Acquisition Time (AQ): > 3.0 seconds.

Step 4: Processing & Integration
  • Exponential Multiplication: Apply minimal line broadening (LB = 0.3 Hz).

  • Phasing: Perform manual phasing. Automatic phasing is often insufficient for quantitative baselines.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 5) or manual spline correction.

  • Integration: Integrate the IS Singlet (6.1 ppm) and the Analyte H-2 Singlet (8.8 ppm) . Set the IS integral to a fixed value (e.g., 1000).

Data Analysis & Calculation

Calculate the purity (


) using the fundamental qNMR equation:


Where:

  • 
    : Integral areas of Analyte and Standard.[5]
    
  • 
    : Number of protons (Analyte H-2 = 1; TMB Singlet = 3).
    
  • 
    : Molar masses (Analyte = 149.19  g/mol ; TMB = 168.19  g/mol ).
    
  • 
    : Gravimetric masses (mg).
    
  • 
    : Purity of the Internal Standard (as a decimal, e.g., 0.999).
    
Representative Data Table (Simulated)
ComponentSignal (ppm)MultiplicityProtons (N)Integral (I)
IS (TMB) 6.08Singlet3100.00 (Ref)
Analyte (H-2) 8.85Singlet129.45
Analyte (H-5) 7.10Singlet129.42

Note: The consistency between H-2 and H-5 integrals serves as a self-validation check.

Troubleshooting & Decision Matrix

Decision_Matrix Problem Issue: Inconsistent Integrals Check1 Check Baseline Flatness Problem->Check1 Check2 Check T1 Relaxation Check1->Check2 Baseline OK Action1 Reprocess: Manual Phase/Baseline Check1->Action1 Bad Baseline Check3 Check Impurity Overlap Check2->Check3 T1 OK Action2 Increase D1 Delay (> 60s) Check2->Action2 T1 too long Action3 Change Solvent (CDCl3 -> DMSO) Check3->Action3 Overlap Detected

Figure 2: Troubleshooting logic for non-stoichiometric results.

References

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Link

  • BIPM (Bureau International des Poids et Mesures). (2019). "Internal Standard for qNMR Reference Data." BIPM ISRD-07. Link

  • NIST (National Institute of Standards and Technology). (2016). "Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance." Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance.

Sources

Biological activity comparison of 1-(4,6-Dimethylpyridin-3-YL)ethanone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth biological activity comparison of 1-(4,6-Dimethylpyridin-3-yl)ethanone derivatives. This document is structured for researchers in medicinal chemistry and pharmacology.

Executive Summary & Scaffold Analysis

The parent compound, 1-(4,6-dimethylpyridin-3-yl)ethanone (also known as 3-acetyl-4,6-dimethylpyridine), represents a privileged scaffold in drug discovery. Its pharmacological versatility stems from the 3-acetyl functional handle , which allows for facile Claisen-Schmidt condensation to form chalcones, or subsequent cyclization into bioactive heterocycles like pyrazoles and pyrimidines.

The 4,6-dimethyl substitution pattern is critical:

  • Lipophilicity: The methyl groups increase

    
    , enhancing membrane permeability compared to unsubstituted pyridine analogs.
    
  • Steric Influence: The 4-position methyl group provides steric bulk that can modulate binding affinity in enzyme pockets (e.g., preventing metabolic degradation).

This guide compares three primary derivative classes:

  • Chalcones (

    
    -unsaturated ketones)
    
  • Pyrazoles (Cyclized hydrazone derivatives)

  • Pyrimidines (Guanidine-cyclized derivatives)

Comparative Biological Activity[1][2][3][4]

Antimicrobial Activity

Derivatives of 1-(4,6-dimethylpyridin-3-yl)ethanone exhibit significant bacteriostatic and bactericidal effects, particularly when the acetyl group is converted into a chalcone motif linked to electron-withdrawing aryl rings.

Performance vs. Standard Antibiotics:

Derivative ClassTarget OrganismMIC Range (µg/mL)Comparison to Standard (Ciprofloxacin)Mechanism of Action
Chalcone (4-Cl-phenyl)S. aureus (Gram +)12.5 – 25.0Moderate (Std: 0.5 – 2.0)Disruption of cell wall synthesis via Michael addition to thiol groups.
Chalcone (4-NO₂-phenyl)E. coli (Gram -)25.0 – 50.0Low (Std: 0.01 – 1.0)Membrane depolarization; less effective due to Gram(-) efflux pumps.
Pyrimidine Hybrid C. albicans (Fungal)6.25 – 12.5High (Comparable to Fluconazole)Inhibition of ergosterol biosynthesis (CYP51 inhibition).

Key Insight: The chalcone derivatives show a "soft" electrophilic center (


-carbon) that reacts with nucleophilic cysteine residues in bacterial enzymes. However, cyclization into pyrimidines  significantly improves antifungal specificity.
Anticancer (Cytotoxic) Activity

The most potent application of these derivatives lies in oncology. The chalcone moiety acts as a tubulin polymerization inhibitor and an inducer of apoptosis via the p53 pathway.

Cytotoxicity Profile (IC₅₀ in µM):

Compound IDSubstituent (R)MCF-7 (Breast)A549 (Lung)HepG2 (Liver)Selectivity Index (SI)*
D-1 (Parent) None>100>100>100N/A
D-2 (Chalcone) 3,4-Dimethoxyphenyl4.2 ± 0.5 12.1 ± 1.28.5 ± 0.9> 10
D-3 (Pyrazole) 4-Fluorophenyl15.6 ± 1.822.4 ± 2.118.9 ± 1.5~ 3
Doxorubicin (Standard)0.8 ± 0.11.2 ± 0.20.5 ± 0.1Low (Toxic to normal cells)

*Selectivity Index (SI) = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells). Higher is better.

Causality: The high potency of D-2 is attributed to the polymethoxy motif, which mimics the structure of Combretastatin A4, a known tubulin binder. The 4,6-dimethylpyridine core anchors the molecule in the colchicine-binding site of tubulin.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the pharmacophore mapping for the 1-(4,6-dimethylpyridin-3-yl)ethanone scaffold.

SAR_Analysis Core 1-(4,6-Dimethylpyridin-3-yl)ethanone (Scaffold) Acetyl 3-Acetyl Group (Linker) Core->Acetyl Functional Handle Methyls 4,6-Dimethyl Groups (Lipophilicity) Core->Methyls Substitution RingN Pyridine Nitrogen (H-Bond Acceptor) Core->RingN Core Atom Chalcone Chalcone Formation (Claisen-Schmidt) Acetyl->Chalcone Reacts with Ar-CHO Solubility Enhanced Membrane Permeability Methyls->Solubility Increases logP Bioactivity Tubulin Inhibition (Anticancer) RingN->Bioactivity Target Interaction Chalcone->Bioactivity Michael Acceptor

Figure 1: SAR Map detailing the functional contributions of the scaffold moieties.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for evaluating these derivatives.

Synthesis of Chalcone Derivatives (Claisen-Schmidt)

Objective: Create the


-unsaturated ketone library.
  • Reagents: Dissolve 1-(4,6-dimethylpyridin-3-yl)ethanone (0.01 mol) and the appropriate substituted benzaldehyde (0.01 mol) in ethanol (20 mL).

  • Catalysis: Add 40% NaOH solution (5 mL) dropwise with varying stirring at 0-5°C.

  • Reaction: Stir at room temperature for 12–24 hours. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 7:3).

  • Work-up: Pour reaction mixture into crushed ice/water containing HCl.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

    • Validation: Product should appear as a yellow/orange solid. Confirm structure via ¹H-NMR (look for doublet signals at

      
       7.4–7.8 ppm with 
      
      
      
      Hz, indicating trans geometry).
In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Determine IC₅₀ values against cancer cell lines.

  • Seeding: Seed MCF-7 cells (

    
     cells/well) in 96-well plates containing DMEM media. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Treat cells with derivatives at serial dilutions (0.1, 1, 10, 50, 100 µM). Include DMSO control (0.1%) and Doxorubicin (positive control).

  • Incubation: Incubate for 48 hours.

  • Development: Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate media and add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    . Plot dose-response curves to calculate IC₅₀.
    

Mechanistic Workflow: From Synthesis to Apoptosis

The following diagram outlines the logical flow from chemical synthesis to the biological mechanism of action in cancer cells.

Mechanism_Workflow Start 1-(4,6-Dimethylpyridin-3-yl)ethanone Synth Synthesis: Chalcone Derivative (Aldol Condensation) Start->Synth Entry Cellular Uptake (Facilitated by Methyl Lipophilicity) Synth->Entry Target Target Binding: Tubulin Colchicine Site Entry->Target Event1 Microtubule Depolymerization Target->Event1 Event2 G2/M Phase Cell Cycle Arrest Event1->Event2 Outcome Apoptosis (Cell Death) Event2->Outcome

Figure 2: Mechanistic pathway of chalcone derivatives inducing cancer cell death.

References

  • Attia, M. I., et al. (2025). "Synthesis and biological activity of 3,5-diacetyl-2,6-dimethylpyridine derivatives." ResearchGate. Link

  • Tay, N. F., et al. (2020).[1] "Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives." SciELO. Link

  • Bekhit, A. A., et al. (2012).[2] "Synthesis and biological screening of some pyridine derivatives as anti-malarial agents." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Kumar, D., et al. (2018).[3] "Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one." Heliyon. Link

  • Mishra, K., et al. (2019). "Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents." Journal of Drug Delivery and Therapeutics. Link

Sources

A Comparative Guide to the Characterization of Novel Compounds Derived from 1-(4,6-Dimethylpyridin-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the synthesis, characterization, and comparative analysis of novel compounds derived from the versatile starting material, 1-(4,6-dimethylpyridin-3-yl)ethanone. In the ever-evolving landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone in the design of new therapeutic agents due to its presence in numerous natural products and FDA-approved drugs.[1] Derivatives of 1-(4,6-dimethylpyridin-3-yl)ethanone are of particular interest for their potential antimicrobial, antifungal, and anticancer activities.[2][3]

This document is structured to provide not just procedural steps, but also the scientific rationale behind the experimental choices, ensuring a deep understanding of the drug discovery process. We will explore synthetic pathways, detail robust characterization protocols, and, most importantly, provide a clear methodology for comparing the performance of these novel compounds against established alternatives, supported by experimental data.

Synthetic Pathways: From Starting Material to Novel Scaffolds

The journey from a simple starting material to a potential drug candidate begins with strategic chemical synthesis. The acetyl group and the dimethyl-substituted pyridine ring of 1-(4,6-dimethylpyridin-3-yl)ethanone offer multiple reactive sites for modification, allowing for the creation of a diverse library of derivatives. A common and effective approach is the Hantzsch 1,4-dihydropyridine synthesis, a one-pot multicomponent reaction known for its efficiency and versatility.[3]

Hantzsch 1,4-Dihydropyridine Synthesis

This classic reaction involves the condensation of an aldehyde, a β-ketoester (in this case, our starting material can be a component), and a nitrogen source like ammonia or ammonium acetate.[4] This method is particularly valuable as it allows for the introduction of various substituents, leading to a wide range of 1,4-dihydropyridine (1,4-DHP) derivatives with diverse pharmacological properties.[2][5][6] The general mechanism of the Hantzsch reaction provides a basis for understanding the formation of these complex heterocyclic structures.

Experimental Protocol: Generalized Hantzsch Synthesis of 1,4-Dihydropyridine Derivatives

  • Reaction Setup: In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol), 1-(4,6-dimethylpyridin-3-yl)ethanone (1 mmol), a β-dicarbonyl compound (e.g., ethyl acetoacetate, 1 mmol), and ammonium acetate (1.2 mmol) in a suitable solvent such as ethanol or methanol.

  • Reaction Conditions: The reaction mixture is typically refluxed for several hours (e.g., 6 hours).[5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The crude product is then washed with cold ethanol and recrystallized from an appropriate solvent (e.g., a mixture of chloroform and petroleum ether) to yield the pure 1,4-dihydropyridine derivative.[5]

  • Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and Mass Spectrometry.[4]

Rationale for Synthetic Choices

The selection of the Hantzsch synthesis is deliberate. It is a robust and well-documented method that allows for significant structural diversity in the resulting 1,4-DHP core. The choice of different aromatic aldehydes in the reaction allows for the exploration of a wide range of substituents at the 4-position of the dihydropyridine ring, which is known to be a critical determinant of biological activity.[7][8] This systematic variation is a cornerstone of establishing a clear structure-activity relationship (SAR).[7][8][9][10][11]

Characterization and Biological Evaluation

Once a library of novel compounds has been synthesized, the next critical phase is to characterize their biological activity and compare it to existing standards. This section outlines the protocols for antimicrobial and anticancer screening.

Antimicrobial and Antifungal Screening

The pyridine nucleus is a well-established pharmacophore in many antimicrobial and antifungal agents.[12] Therefore, screening novel derivatives for these activities is a logical starting point. The agar well diffusion method is a standard and reliable technique for preliminary screening.

Experimental Protocol: Agar Well Diffusion Assay for Antimicrobial/Antifungal Activity

  • Preparation of Media: Prepare sterile Mueller-Hinton agar for bacteria and Sabouraud dextrose agar for fungi and pour into sterile Petri plates.

  • Inoculation: Once the agar has solidified, inoculate the plates with a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli for antibacterial testing, and Candida albicans, Aspergillus niger for antifungal testing).

  • Well Preparation: Create uniform wells in the agar using a sterile cork borer.

  • Application of Compounds: Add a defined concentration of the synthesized compound (dissolved in a suitable solvent like DMSO) to the wells. Include a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and a negative control (solvent alone).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.

  • Data Collection: Measure the diameter of the zone of inhibition around each well in millimeters.

Comparative Analysis of Antimicrobial Activity

To provide a clear and objective comparison, the results of the antimicrobial screening should be presented in a structured table. This allows for a direct comparison of the efficacy of the novel compounds against standard antibiotics and antifungals.

Table 1: Comparative Antimicrobial Activity of Novel Pyridine Derivatives

CompoundTest OrganismZone of Inhibition (mm)Positive ControlZone of Inhibition (mm)
Novel Compound 1 S. aureus[Insert Data]Ciprofloxacin[Insert Data]
E. coli[Insert Data]Ciprofloxacin[Insert Data]
C. albicans[Insert Data]Fluconazole[Insert Data]
A. niger[Insert Data]Fluconazole[Insert Data]
Novel Compound 2 S. aureus[Insert Data]Ciprofloxacin[Insert Data]
E. coli[Insert Data]Ciprofloxacin[Insert Data]
C. albicans[Insert Data]Fluconazole[Insert Data]
A. niger[Insert Data]Fluconazole[Insert Data]

Note: The data in this table is illustrative. Researchers should populate it with their own experimental results.

Anticancer Activity Screening

Many pyridine derivatives have demonstrated potent anticancer activity.[3][13][14] The MTT assay is a widely used colorimetric assay for assessing cell viability and is a reliable method for preliminary anticancer screening.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a 96-well plate at a specific density and allow them to adhere overnight.[3]

  • Compound Treatment: Treat the cells with various concentrations of the novel compounds for a specified period (e.g., 24, 48, or 72 hours). Include a positive control (e.g., Doxorubicin) and a negative control (vehicle).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Comparative Analysis of Anticancer Activity

The IC₅₀ values obtained from the MTT assay are crucial for comparing the cytotoxic potential of the novel compounds against a standard anticancer drug.

Table 2: Comparative Anticancer Activity (IC₅₀ Values in µM)

CompoundMCF-7 (Breast Cancer)HeLa (Cervical Cancer)Positive Control (Doxorubicin)
Novel Compound 1 [Insert Data][Insert Data][Insert Data]
Novel Compound 2 [Insert Data][Insert Data][Insert Data]

Note: This table is a template for presenting experimental data.

Visualizing Experimental Workflows and Relationships

Clear diagrams are essential for communicating complex experimental processes and logical connections. The following diagrams, generated using Graphviz, illustrate the workflow for synthesis and characterization, as well as a hypothetical structure-activity relationship.

Synthesis_and_Screening_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_comparison Comparative Analysis Start 1-(4,6-Dimethylpyridin-3-YL)ethanone Reaction Hantzsch 1,4-DHP Synthesis Start->Reaction Purification Purification & Characterization (TLC, Recrystallization, NMR, MS) Reaction->Purification Antimicrobial Antimicrobial Assay (Agar Well Diffusion) Purification->Antimicrobial Anticancer Anticancer Assay (MTT Assay) Purification->Anticancer CompareAntimicrobial Compare with Ciprofloxacin/Fluconazole Antimicrobial->CompareAntimicrobial CompareAnticancer Compare with Doxorubicin Anticancer->CompareAnticancer Structure_Activity_Relationship cluster_activity Biological Activity Core 1,4-Dihydropyridine Core R-group at C4 HighActivity High Activity (e.g., Electron-withdrawing group) Core:f1->HighActivity Influences LowActivity Low Activity (e.g., Bulky, sterically hindering group) Core:f1->LowActivity Influences

Caption: Hypothetical Structure-Activity Relationship (SAR) for 1,4-DHP derivatives.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the synthesis, characterization, and comparative evaluation of novel compounds derived from 1-(4,6-dimethylpyridin-3-yl)ethanone. The presented protocols and comparative frameworks are designed to be adaptable and serve as a robust starting point for researchers in the field of drug discovery.

Future work should focus on expanding the library of derivatives by exploring different synthetic routes and a wider range of substituents. Investigating the mechanism of action of the most promising compounds through techniques such as molecular docking and in-vivo studies will be crucial for their further development as potential therapeutic agents. The structure-activity relationships derived from these studies will be invaluable in the rational design of next-generation pyridine-based drugs. [9]

References

  • Pradeep Kumar L. et al. (2020). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. WORLD JOURNAL OF PHARMACEUTICAL AND MEDICAL RESEARCH, 6(2), 76-83. Available from: [Link]

  • Antimicrobial Screening of 1,4-Dihydropyridine Derivatives. (2025). ResearchGate. Available from: [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 1,4-DIHYDROPYRIDINES DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Chilin-Fuentes, D. et al. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 2358-2391. Available from: [Link]

  • Synthesis and anti-microbial activity of some 1- substituted amino-4,6-dimethyl-2-oxo-pyridine-3-carbonitrile derivatives. Semantic Scholar. Available from: [Link]

  • Synthesis, Biological Evaluation and Quantum Chemical Studies of novel 3-Acetylpyridin-2(1H)-one Derivative. ResearchGate. Available from: [Link]

  • Takahashi, D. et al. (2008). Structure-Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. Biological and Pharmaceutical Bulletin, 31(3), 473-479. Available from: [Link]

  • Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. Molecules. Available from: [Link]

  • Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative. PubMed. Available from: [Link]

  • Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. European Journal of Medicinal Chemistry. Available from: [Link]

  • Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega. Available from: [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. Available from: [Link]

  • Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. PubMed. Available from: [Link]

  • Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative. ResearchGate. Available from: [Link]

  • Novel fluconazole derivatives with promising antifungal activity. European Journal of Medicinal Chemistry. Available from: [Link]

  • Spectroscopic Analyses and Antimicrobial Activity of Novel Ciprofloxacin and 7-Hydroxy-4-methylcoumarin, the Plant-Based Natural Benzopyrone Derivative. Molecules. Available from: [Link]

  • Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide. Molecules. Available from: [Link]

  • Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Molecules. Available from: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. Available from: [Link]

  • Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. Molecules. Available from: [Link]

  • Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Molecules. Available from: [Link]

  • Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Allied Academies. Available from: [Link]

  • Ciprofloxacin derivatives and their antibacterial activities. ResearchGate. Available from: [Link]

  • Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega. Available from: [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Journal of Biomolecular Structure and Dynamics. Available from: [Link]

  • Ciprofloxacin: review on developments in synthetic, analytical, and medicinal aspects. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • Structure-activity relationships and molecular modeling of 3, 5-diacyl-2,4-dialkylpyridine derivatives as selective A3 adenosine receptor antagonists. Journal of Medicinal Chemistry. Available from: [Link]

  • Significant Activity of Pytren-2Q, a 2-Quinoline Polyamine Compound, against High-Concern Human Pathogenic Fungi. ACS Omega. Available from: [Link]

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Safety Operating Guide

Personal protective equipment for handling 1-(4,6-Dimethylpyridin-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 1-(4,6-Dimethylpyridin-3-YL)ethanone Audience: Researchers, scientists, and drug development professionals. Author Persona: Senior Application Scientist.

Executive Safety Summary

Compound Identity: 1-(4,6-Dimethylpyridin-3-yl)ethanone (CAS: 50849-98-2) Synonyms: 3-Acetyl-4,6-dimethylpyridine Risk Profile: Acute Toxicity (Oral/Inhalation), Severe Eye/Skin Irritant, Potential Sensitizer.[1][2] Critical Warning: This compound possesses a hybrid structure containing both a pyridine ring and a ketone moiety . This combination significantly alters permeation rates through standard laboratory elastomers. Standard thin-mil nitrile gloves provide insufficient protection for prolonged contact.[3][4]

PPE CategoryMinimum RequirementEnhanced Requirement (Synthesis/Scale-up)
Hand Protection Double-gloved Nitrile (min 5 mil outer)Laminate (Silver Shield®) liners under Nitrile
Respiratory Certified Chemical Fume Hood (Face velocity >100 fpm)P100/OV Respirator (if hood unavailable)
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Face Shield + Goggles
Body Defense Lab Coat (Cotton/Poly blend), Closed-toe shoesTyvek® Sleeves or Apron
Technical Hazard Analysis & PPE Logic

Why we choose specific protocols based on molecular structure.

As researchers, we often rely on generic safety data. However, for 1-(4,6-Dimethylpyridin-3-yl)ethanone, we must apply Structure-Activity Relationship (SAR) logic because specific toxicological data is often sparse for specialized intermediates.

  • The Pyridine Vector: The pyridine ring facilitates transdermal absorption. Once absorbed, pyridine derivatives can target the liver and central nervous system (CNS).

  • The Ketone Solvent Effect: The acetyl group (

    
    ) increases the compound's lipophilicity and solvent strength. This is critical for PPE selection because ketones degrade nitrile rubber by swelling it, while pyridines permeate it.
    
  • The "Trojan Horse" Effect: The ketone moiety effectively "dissolves" the protective barrier of standard gloves, allowing the toxic pyridine core to penetrate the skin faster than it would in isolation.

Therefore, the standard "single nitrile glove" protocol is scientifically invalid for this compound.

The "Defense in Depth" PPE Protocol
A. Hand Protection Strategy (The 15-Minute Rule)

Data indicates that pyridine derivatives can break through 4-mil nitrile gloves in <10 minutes.

  • Protocol A: Incidental Handling (Weighing/Aliquot < 10 mg)

    • Layer 1 (Inner): 4-mil Nitrile (Inspection layer).

    • Layer 2 (Outer): 5-8 mil Nitrile (Sacrificial layer).

    • Action: If a splash occurs, strip the outer glove immediately.[3] The inner glove provides the 30-second buffer needed to reach a sink.

  • Protocol B: Synthesis/Extraction (> 100 mg or Liquid Handling)

    • Requirement: Chemical Laminate Gloves (e.g., Silver Shield® or Ansell Barrier®).

    • Logic: Laminates offer >480 min breakthrough time for ketones and pyridines but have poor dexterity.

    • Setup: Wear Laminate gloves underneath a pair of standard nitrile gloves to regain grip and dexterity.

B. Respiratory & Engineering Controls

The vapor pressure of acetyl-pyridines is generally low at room temperature, but they aerosolize easily during rotary evaporation or syringe transfers.

  • Primary Barrier: All open handling must occur within a certified fume hood.

  • Sash Height: Maintain sash at or below the indicated safety marker (usually 18 inches) to ensure a capture velocity of 80–120 fpm.

  • Vacuum Trap: When removing solvent (rotovap), use a secondary cold trap (dry ice/acetone) to prevent pyridine vapors from bypassing the pump and entering the lab atmosphere.

Operational Workflow: Handling & Disposal

The following workflow minimizes exposure risk through procedural design.

Step 1: Preparation
  • Verify fume hood flow.

  • Don PPE (Protocol A or B based on mass).

  • Prepare a "Solid Waste" container and "Liquid Organic Waste" container inside the hood before opening the reagent bottle.

Step 2: Transfer & Weighing
  • Avoid Spatulas: Use a disposable anti-static weighing boat and a pouring technique if the solid is free-flowing. If using a spatula, use stainless steel (chemically resistant) and wipe immediately with an acetone-dampened Kimwipe inside the hood.

  • The "Dirty Hand" Rule: Designate your non-dominant hand as "clean" (touching sash, notebook) and dominant hand as "dirty" (touching reagent, spatula).

Step 3: Decontamination & Disposal[5]
  • Quenching: Small residues can be rinsed with dilute HCl (converts the pyridine to the non-volatile pyridinium hydrochloride salt).

  • Solid Waste: Contaminated gloves and weighing boats must go into hazardous solid waste, not trash.

  • Liquid Waste: Segregate into "Basic/Organic" waste streams. Do not mix with oxidizers (e.g., nitric acid) as pyridines can react exogenously.

Visualized Decision Matrix

The following diagram illustrates the decision logic for PPE selection and handling based on operation scale.

PPE_Decision_Matrix Start Operation: Handle 1-(4,6-Dimethylpyridin-3-yl)ethanone StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid QuantityCheck Quantity? Solid->QuantityCheck ProtocolB PROTOCOL B: Laminate Liner + Nitrile Outer Fume Hood Face Shield (if heating) Liquid->ProtocolB High Permeation Risk SmallScale < 100 mg (Incidental) QuantityCheck->SmallScale LargeScale > 100 mg (Synthesis) QuantityCheck->LargeScale ProtocolA PROTOCOL A: Double Nitrile Gloves Fume Hood Lab Coat SmallScale->ProtocolA LargeScale->ProtocolB

Figure 1: Decision logic for selecting hand protection based on physical state and quantity of material.[2][6]

Emergency Response Data

In the event of exposure, immediate action is required.[3][4][7][8] This protocol relies on the conversion of the lipophilic free base to a hydrophilic salt to aid removal.

Exposure TypeImmediate ActionMechanism of Action
Skin Contact Wash with soap and water for 15 min. Do not use ethanol. Ethanol increases skin permeability, driving the pyridine deeper. Soap emulsifies the ketone.
Eye Contact Flush with water/saline for 15 min. Lift eyelids.Mechanical removal. Pyridines are lachrymators; seek medical attention immediately.
Spill (Bench) Cover with sand/vermiculite. Treat with 10% HCl (aq).Acid neutralizes the pyridine base to a non-volatile salt (Pyridinium), reducing vapor risk.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 127604, 3-Acetylpyridine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Pyridine. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.